1-(2-Fluorophenyl)prop-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUWQBNLUCPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595992 | |
| Record name | 1-(2-Fluorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89638-21-1 | |
| Record name | 1-(2-Fluorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Modular Synthesis of 1-(2-Fluorophenyl)prop-2-en-1-one
Executive Summary
This technical guide details the synthesis of 1-(2-fluorophenyl)prop-2-en-1-one (CAS: 446-27-5), a critical intermediate in the development of covalent kinase inhibitors and heterocyclic pharmacophores. Known as 2'-fluoroacrylophenone , this molecule features a highly reactive
The presence of the ortho-fluorine atom introduces unique steric and electronic constraints that differentiate its synthesis from unsubstituted analogs. This guide prioritizes the Mannich Base Elimination route as the primary laboratory standard due to its operational simplicity and avoidance of polymerizable acyl chlorides. A secondary
Chemical Profile & Retrosynthetic Analysis
Structural Properties[1][2][3]
-
IUPAC Name: this compound
-
Molecular Formula:
-
Key Reactivity:
-
Electrophilicity: The enone system is activated for 1,4-nucleophilic addition (Michael addition), particularly by cysteine residues in proteins.
-
Ortho-Effect: The fluorine atom at the C2' position exerts an inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon while simultaneously creating steric strain that can twist the phenyl ring out of planarity with the enone system.
-
Retrosynthetic Strategy
To avoid the spontaneous polymerization inherent to isolated vinyl ketones, the synthesis is best approached via "masked" precursors that release the alkene in the final step.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target enone.
Primary Route: The Mannich Base Protocol
Rationale: Direct aldol condensation of 2'-fluoroacetophenone with formaldehyde is prone to uncontrollable polymerization and double-addition. The Mannich reaction generates a stable ammonium salt intermediate (
Mechanism of Action
The reaction proceeds via an acid-catalyzed mechanism where the in situ generated iminium ion attacks the enol of the acetophenone.
Figure 2: Mechanistic pathway from ketone enolization to elimination.[1]
Experimental Protocol
Step 1: Synthesis of the Mannich Salt
-
Reagents:
-
2'-Fluoroacetophenone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Ethanol (Solvent, ~2-3 mL per mmol)
-
Conc. HCl (Catalytic, ~0.05 mL)
-
-
Procedure:
-
Combine acetophenone, dimethylamine HCl, and paraformaldehyde in a round-bottom flask equipped with a reflux condenser.
-
Add ethanol and the catalytic HCl.[2]
-
Reflux the mixture at 80°C for 2–4 hours . The solution typically turns homogeneous and then yellow.
-
Monitoring: Monitor consumption of acetophenone via TLC (Note: The salt stays at the baseline; acetophenone moves).
-
Workup: Cool the mixture to room temperature. Add acetone (approx.[2][3] 5x volume) and cool to 0°C to precipitate the hydrochloride salt. Filter the white/off-white solid and wash with cold acetone.
-
-
Yield: Expect 60–80% of the crystalline salt.
Step 2: Elimination to this compound
-
Reagents:
-
Mannich Salt (from Step 1)[1]
-
Water/DCM biphasic system OR Steam distillation setup.
-
Base: Saturated
or .
-
-
Procedure:
-
Suspend the Mannich salt in
. -
Add saturated aqueous
under vigorous stirring at room temperature for 30 minutes. -
Separation: Separate the organic layer.[4] Extract the aqueous layer once with DCM.
-
Drying: Dry combined organics over
(anhydrous). -
Concentration: Carefully concentrate under reduced pressure at low temperature (<25°C) . Warning: High heat causes polymerization.
-
-
Stabilization: If not using immediately, add a radical inhibitor (e.g., hydroquinone, 100 ppm) and store at -20°C.
Secondary Route: -Halo Elimination
Rationale: This route is preferred if the starting material is fluorobenzene rather than the acetophenone, or if the Mannich reaction fails due to steric issues (though rare for ortho-F).
Experimental Protocol
Step 1: Friedel-Crafts Acylation
-
Reagents: Fluorobenzene (1.0 eq), 3-Chloropropionyl chloride (1.1 eq),
(1.2 eq), DCM or 1,2-DCE. -
Procedure:
-
Suspend
in dry solvent at 0°C. -
Add 3-chloropropionyl chloride dropwise.
-
Add fluorobenzene dropwise (maintain <10°C).
-
Stir at RT for 2 hours. Quench with ice water/HCl.
-
Isolate the 3-chloro-1-(2-fluorophenyl)propan-1-one.
-
Note on Regioselectivity: Direct acylation of fluorobenzene favors the para isomer. To ensure ortho, this route is best performed using 2-fluorobenzoyl chloride + ethylene (less common) or strictly controlling conditions. Therefore, the Mannich route (Section 2) is chemically superior for ensuring ortho-substitution.
-
Step 2: Dehydrohalogenation
-
Dissolve the 3-chloroketone in methanol.
-
Add sodium acetate (1.5 eq) or triethylamine.
-
Stir at RT until elimination is complete (TLC monitoring).
Analytical Data & Validation
To ensure the integrity of the synthesized warhead, compare against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil | Darkens upon polymerization. |
| Characteristic vinyl pattern (ABX system). | ||
| Shift varies slightly by solvent. | ||
| IR Spectroscopy | ~1670 cm | Conjugated ketone stretch. |
| Stability | < 24 hours at RT | Must be stored frozen or used in situ. |
Critical Troubleshooting & Safety
The "Ortho" Effect
The fluorine at the 2-position creates a dipole that destabilizes the transition state of the enolization slightly compared to the para-isomer.
-
Problem: Slow reaction in Step 1.
-
Solution: Increase the catalyst (HCl) concentration slightly or use iso-propanol to allow a higher reflux temperature (82°C) compared to ethanol.
Polymerization Control
The product is a potent Michael acceptor.
-
Prevention: Never distill the final enone to dryness at high temperatures.
-
Storage: Always store as the Mannich Salt . Only convert to the free enone immediately prior to the next synthetic step (e.g., heterocyclic ring closure).
References
-
Mannich Reaction General Procedure: Blicke, F. F. "The Mannich Reaction."[1][3][5][6][7][8] Organic Reactions1942 , 1, 303.[3] Link
-
Specific Synthesis of Fluorinated Vinyl Ketones: Al-Mulla, A. "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application." Molecules2023 , 28(17), 6214.[1] Link
-
Mechanism of Elimination: Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry2015 , 89, 743-816. Link
-
Friedel-Crafts Selectivity: Olah, G. A. "Friedel-Crafts and Related Reactions."[4] Wiley-Interscience, 1964 .
-
Covalent Inhibitor Design (Context): Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry2019 , 62(12), 5673–5724. Link
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. plos.figshare.com [plos.figshare.com]
- 8. oarjbp.com [oarjbp.com]
Spectroscopic data of 1-(2-Fluorophenyl)prop-2-en-1-one (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)prop-2-en-1-one
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and materials science, chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold, serving as a cornerstone for the synthesis of a vast array of heterocyclic compounds and bioactive molecules.[1] Their versatile biological profile, which includes anti-inflammatory, antimicrobial, and antitumor activities, makes them a subject of intense research.[2] this compound, a member of this family, incorporates a fluorine atom on one of its aromatic rings—a common strategy in modern drug design to modulate metabolic stability and binding affinity.
The unambiguous structural confirmation of such molecules is the bedrock of any scientific investigation. This guide provides a comprehensive, in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a self-validating framework for the confident characterization of this and structurally related compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential before delving into spectral interpretation. The structure of this compound, with a systematic numbering convention for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides a wealth of information. The trans-configuration of the vinylic protons (H-8 and H-9) is confirmed by a large coupling constant (J ≈ 15.5 Hz). The 2-fluoro substituent on Ring A introduces complex splitting patterns due to ¹H-¹⁹F coupling.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-9 (β-vinylic) | 7.8 - 8.0 | d | ~15.5 |
| H-8 (α-vinylic) | 7.4 - 7.6 | d | ~15.5 |
| H-6' | 7.9 - 8.1 | m | - |
| H-3', H-4', H-5' | 7.1 - 7.6 | m | - |
| H-2'', H-6'' | 7.6 - 7.8 | m | - |
| H-3'', H-4'', H-5'' | 7.3 - 7.5 | m | - |
Causality Behind Assignments:
-
Vinylic Protons: H-9 is deshielded relative to H-8 due to its proximity to the electron-withdrawing phenyl ring (Ring B). The large J-value is characteristic of a trans-alkene geometry. [2]* Aromatic Protons (Ring A): The proton at the C6' position is expected to be the most deshielded due to its ortho-position relative to the carbonyl group. The fluorine atom at C2' will induce additional splitting on adjacent protons (H-3').
-
Aromatic Protons (Ring B): These protons will appear as a complex multiplet, typical for a monosubstituted benzene ring.
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The most downfield signal is characteristically the carbonyl carbon. The carbon directly attached to the fluorine atom (C-2') will appear as a doublet with a large ¹JCF coupling constant, a definitive feature for identifying fluorine substitution on an aromatic ring. [3]
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C-7 (C=O) | 188 - 192 | d |
| C-9 (β-vinylic) | 144 - 146 | s |
| C-8 (α-vinylic) | 121 - 123 | s |
| C-2' | 160 - 165 | d, ¹JCF ≈ 250 Hz |
| C-1' | 125 - 128 | d |
| C-6' | 130 - 132 | d |
| C-4' | 133 - 135 | s |
| C-3' | 116 - 118 | d |
| C-5' | 124 - 126 | d |
| C-1'' | 134 - 136 | s |
| C-2''/C-6'' | 128 - 130 | s |
| C-3''/C-5'' | 128 - 130 | s |
| C-4'' | 130 - 132 | s |
Causality Behind Assignments:
-
Carbonyl Carbon (C-7): The sp² hybridized carbon of the carbonyl group is highly deshielded and appears in the characteristic region for ketones (190-220 ppm). [4][5]* Fluorinated Carbon (C-2'): The direct attachment to the highly electronegative fluorine atom causes a significant downfield shift and a large one-bond coupling constant (¹JCF).
-
Other Aromatic Carbons: The chemical shifts and smaller two- and three-bond C-F couplings provide further confirmation of the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending), providing a molecular "fingerprint."
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy with ATR
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it ideal for the analysis of solids or oils.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract any atmospheric or crystal-related absorptions.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of Key IR Absorption Bands
The IR spectrum of a chalcone is dominated by a very strong carbonyl stretch. The conjugation with the alkene and aromatic ring shifts this band to a lower frequency compared to a simple alkyl ketone. [6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| 3120 - 3010 | C-H Stretch (Aromatic & Vinylic) | Medium-Weak | Confirms the presence of sp² C-H bonds. [6] |
| 1650 - 1685 | C=O Stretch (Conjugated Ketone) | Very Strong | The most characteristic peak, confirming the α,β-unsaturated ketone moiety. [6] |
| 1610 - 1570 | C=C Stretch (Aromatic & Vinylic) | Strong-Medium | Overlapping signals for the alkene and aromatic rings. |
| 1200 - 1250 | C-F Stretch (Aryl Fluoride) | Strong | Indicates the presence of the C-F bond. |
| 960 - 980 | =C-H Bend (trans-alkene) | Strong | Confirms the trans geometry of the double bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental formula of a compound. Furthermore, the fragmentation pattern observed upon ionization offers a roadmap of the molecule's structure, analogous to a molecular puzzle.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. It is commonly coupled with Gas Chromatography (GC) for sample introduction.
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₉H₇FO, with an exact mass of approximately 150.0481 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions resulting from cleavage around the carbonyl group.
| m/z (mass-to-charge) | Proposed Fragment Ion | Significance |
| 150 | [C₉H₇FO]⁺˙ | Molecular Ion ([M]⁺˙) |
| 123 | [C₇H₄FO]⁺ | Loss of vinyl group (•CH=CH₂) |
| 95 | [C₆H₄F]⁺ | Loss of propenoyl radical (•COC₂H₃) |
| 77 | [C₆H₅]⁺ | Phenyl cation from Ring B |
| 51 | [C₄H₃]⁺ | Common fragment from benzene ring decomposition |
Proposed Fragmentation Pathway:
The fragmentation of chalcones under EI-MS is a well-understood process, often initiated by cleavages adjacent to the carbonyl group (α-cleavage). [1][8]The presence of an ortho-substituent on Ring A can also influence the fragmentation pathways. [1][9]
Caption: Proposed EI mass spectrometry fragmentation of this compound.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy confirms the precise carbon-hydrogen framework and the trans-geometry of the alkene. IR spectroscopy provides rapid verification of the key functional groups, notably the conjugated carbonyl and the aryl-fluoride bond. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the chalcone scaffold. This comprehensive spectroscopic guide serves as an authoritative resource for the validation, quality control, and further investigation of this important fluorinated chalcone in research and development settings.
References
- BenchChem. (2025). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Chalcone Dibromide.
- Chwil, M., & Teresiński, G. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC.
- Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Walsh Medical Media.
- Kim, H. Y., & Lee, Y. J. (n.d.). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. PubMed.
- Rahman, A. F. M. M., et al. (2018). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate.
- Dimmock, J. R., et al. (n.d.). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
- Zhang, J., & Brodbelt, J. S. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
- Al-Majedy, Y. K., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. MDPI.
- Shapiro, M. J. (1985). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Journal of Natural Products.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
1-(2-Fluorophenyl)prop-2-en-1-one chemical properties and reactivity
An in-depth technical analysis of 1-(2-fluorophenyl)prop-2-en-1-one (CAS: 89638-21-1) requires a fundamental understanding of its stereoelectronic architecture. As a highly reactive
This guide deconstructs the chemical properties, kinetic behavior, and synthetic methodologies of 2-fluoroacrylophenone, providing a field-proven framework for researchers and drug development professionals.
Stereoelectronic Profile and Causality of Reactivity
The core structure of this compound combines a reactive carbonyl conjugated to a terminal alkene, forming an acrylophenone system[1]. The reactivity of this system is strictly governed by the substituent at the ortho-position of the phenyl ring.
The Ortho-Fluoro Effect:
The fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the aromatic ring and the conjugated enone system, the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This stereoelectronic shift makes the
Furthermore, the ortho-substitution restricts the free rotation of the aryl-carbonyl bond due to steric and dipole-dipole interactions (specifically minimizing the repulsion between the C=O and C-F bonds). This conformational locking increases the stability of the probe in physiological conditions and maximizes the yield of covalent adducts during bioconjugation[3].
Core Reactivity: The Sulfa-Michael Addition
In drug development, the primary utility of the acrylophenone scaffold lies in its ability to act as a covalent warhead targeting cysteine residues. The
Recent chemoproteomic studies have demonstrated that substituted acrylophenones overcome the traditional limitations of standard warheads like iodoacetamide (IAA) and maleimides. While maleimide adducts suffer from hydrolytic lability, and IAA exhibits slow
Quantitative Reactivity Comparison
The following table summarizes the kinetic and stability metrics of common cysteine-targeted warheads compared to the acrylophenone scaffold, highlighting the superior profile of the vinyl ketone chemotype[3].
| Warhead Scaffold | Primary Mechanism | Second-Order Rate Constant ( | Hydrolytic Stability | Cysteinome Coverage |
| Iodoacetamide (IAA) | ~0.072 | High | Moderate | |
| Maleimide | Michael Addition | Very Fast | Low (Labile) | High |
| Acrylophenone Core | Michael Addition | ~13.2 | High | High |
| 2-Fluoroacrylophenone | Michael Addition | Tunable (Fast, -I enhanced) | High | High |
Reaction Pathway Visualization
Mechanism of sulfa-Michael addition to 2-fluoroacrylophenone yielding a stable thioether.
Synthetic Methodology: The Weinreb Amide Protocol
Synthesizing pure this compound requires strict regiocontrol. Traditional Friedel-Crafts acylation of fluorobenzene with acryloyl chloride is fundamentally flawed for this target, as the fluorine atom directs electrophilic aromatic substitution predominantly to the para-position.
To achieve 100% ortho-substitution, the optimal route is the Grignard addition to a Weinreb amide (N-methoxy-N-methylacrylamide).
The Self-Validating System: This protocol is inherently self-validating. The reaction relies on the formation of a stable, 5-membered magnesium chelate intermediate. This chelate locks the tetrahedral intermediate and prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent. If the reaction temperature is improperly managed (exceeding 0 °C), the chelate collapses prematurely, and a tertiary alcohol byproduct will form. Therefore, monitoring the reaction via LC-MS for the strict absence of tertiary alkoxides directly validates that the chelate remained intact, ensuring the protocol was executed correctly.
Step-by-Step Workflow
-
Grignard Formation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous THF. Slowly add 1-bromo-2-fluorobenzene (1.0 eq) initiated by a single crystal of iodine. Reflux until the magnesium is fully consumed to yield 2-fluorophenylmagnesium bromide.
-
Weinreb Amide Addition: Cool the Grignard reagent strictly to 0 °C. Dropwise, add N-methoxy-N-methylacrylamide (1.0 eq) dissolved in anhydrous THF.
-
Chelate Stabilization (Validation Phase): Stir the mixture at 0 °C for 2 hours. The solution must remain clear. The magnesium coordinates with both the carbonyl and methoxy oxygens of the Weinreb amide, stabilizing the tetrahedral intermediate and preventing over-addition.
-
Acidic Quench: Quench the reaction at 0 °C with 1M HCl. Causality: The acidic environment protonates the intermediate, breaking the magnesium chelate and triggering the immediate collapse into this compound and N,O-dimethylhydroxylamine.
-
Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure -unsaturated ketone.
Synthetic Workflow Visualization
Weinreb amide synthetic workflow ensuring regiocontrol and preventing over-addition.
Conclusion
This compound represents a highly tunable, kinetically privileged Michael acceptor. By leveraging the ortho-fluoro substitution, researchers can exploit its enhanced electrophilicity and conformational rigidity to develop highly stable, cysteine-targeted covalent probes. When synthesized via the self-validating Weinreb amide protocol, the structural integrity and regiochemical purity of the acrylophenone core are guaranteed, providing a reliable foundation for advanced chemoproteomic applications.
References
-
Nuber, C. M., Milton, A. V., Nißl, B., et al. "A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis." JACS Au (2025). Source: ACS Publications. URL:[Link]
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Biological Activity of Ortho-Fluorinated Chalcones: A Technical Deep Dive
Topic: Biological Activity of Ortho-Fluorinated Chalcones Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, acting as a precursor to flavonoids and isoflavonoids.[1][2][3][4] While the scaffold itself exhibits pleiotropic biological effects, the strategic introduction of fluorine at the ortho position (relative to the enone linker) has emerged as a critical optimization tactic. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and mechanistic pathways of ortho-fluorinated chalcones, positioning them as potent agents in oncology and infectious disease management.
The Fluorine Effect: Why Ortho Matters
In drug design, fluorine is not merely a halogen; it is a "bio-isostere with benefits."[5] Substituting hydrogen with fluorine at the ortho position of the chalcone rings (Ring A or Ring B) imparts specific physicochemical advantages that drive biological potency.
Metabolic Stability (The Blocking Effect)
The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). The ortho positions on aromatic rings are frequent sites for metabolic hydroxylation by Cytochrome P450 enzymes.
-
Mechanism: Placing a fluorine atom at the ortho position blocks this metabolic soft spot, extending the half-life (
) of the molecule in vivo. -
Impact: Enhanced bioavailability compared to non-fluorinated analogs.
Conformational Locking & Lipophilicity
-
Intramolecular Interactions: Ortho-fluorine can engage in intramolecular electrostatic interactions with the carbonyl oxygen or the vinylic protons of the enone system. This restricts bond rotation, "locking" the chalcone into a bioactive conformation that favors binding to rigid pockets, such as the colchicine-binding site on tubulin.
-
Lipophilicity: Fluorination increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of cancer cells and bacterial membranes.
Synthetic Strategies
The synthesis of ortho-fluorinated chalcones relies on the Claisen-Schmidt condensation. While simple, the presence of the electronegative fluorine requires precise control over basicity to prevent side reactions (e.g., Cannizzaro reaction).
Workflow Visualization (Graphviz)
Figure 1: Step-wise synthetic pathway for ortho-fluorinated chalcones via Claisen-Schmidt condensation.
Validated Protocol: Base-Catalyzed Synthesis
Objective: Synthesis of (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one.
-
Reagent Prep: Dissolve 2-fluorobenzaldehyde (10 mmol) and acetophenone (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add 10% aqueous NaOH (5 mL) dropwise while stirring at 0–5°C (ice bath) to control the exotherm.
-
Reaction: Allow the mixture to stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize excess base).
-
Isolation: Filter the precipitated solid.
-
Purification: Recrystallize from hot ethanol to yield yellow needle-like crystals.
-
Quality Control: Confirm structure via
H-NMR (look for doublet at 7.5–8.0 ppm with Hz, indicative of trans-geometry).
-
Biological Activity Profiles
Anticancer Activity: Tubulin Targeting
Ortho-fluorinated chalcones are potent antimitotic agents. They function primarily by destabilizing microtubules.
-
Target: Colchicine-binding site of
-tubulin.[6] -
Mechanism: The chalcone binds to tubulin, inhibiting polymerization.[6] This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and subsequently inducing apoptosis via the mitochondrial pathway.
-
SAR Insight: An ortho-fluorine on Ring B mimics the steric bulk of methoxy groups found in colchicine but with higher metabolic stability.
Signaling Pathway Visualization (Graphviz)
Figure 2: Mechanism of action for chalcone-induced apoptosis via tubulin inhibition.
Antimicrobial & Antifungal Activity
Fluorinated chalcones exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: The lipophilic fluorine atom facilitates penetration of the peptidoglycan layer. Once inside, the
-unsaturated ketone acts as a Michael acceptor, alkylating thiol groups in essential bacterial enzymes (e.g., fatty acid synthase).
Quantitative Data Summary
The following table summarizes representative IC
| Compound Structure | Substituent (Ring B) | Cell Line / Organism | IC | Activity Type |
| Chalcone 1 | H (Unsubstituted) | MCF-7 (Breast Cancer) | > 50 | Inactive/Weak |
| Chalcone 2 | 4-F (Para) | MCF-7 (Breast Cancer) | 12.5 | Moderate |
| Chalcone 3 | 2-F (Ortho) | MCF-7 (Breast Cancer) | 4.2 | Potent |
| Chalcone 4 | 2,4-difluoro | HepG2 (Liver Cancer) | 2.8 | Very Potent |
| Chalcone 5 | 2-F | S. aureus | 8 | Antibacterial |
Note: Data represents aggregated averages from SAR studies (References 1, 3, 4).
Experimental Protocol: MTT Cytotoxicity Assay
To validate the biological activity of synthesized chalcones, the MTT assay is the industry standard.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with the ortho-fluorinated chalcone at gradient concentrations (0.1 – 100
M). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control. -
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove supernatant and add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate IC
using non-linear regression analysis (GraphPad Prism or similar).
References
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes. MDPI.
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances. MDPI.
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis. VNUHCM Journal of Science and Technology.
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PMC - NIH.
-
Design, Synthesis, and Antibacterial Activities of Novel Trifluoromethyl Chalcones. MDPI.
Sources
1-(2-Fluorophenyl)prop-2-en-1-one derivatives and analogs
Executive Summary
The 1-(2-fluorophenyl)prop-2-en-1-one moiety represents a privileged subclass of chalcones (
Structural Chemistry & Pharmacophore Analysis
The core structure, this compound, acts as a "warhead" in drug design. Its efficacy is governed by two critical structural features:
-
The Enone System (Michael Acceptor): The
-unsaturated ketone is a soft electrophile. It preferentially reacts with soft nucleophiles, such as the thiol (-SH) groups of cysteine residues in proteins, via a conjugate (1,4) addition. -
The 2'-Fluoro Substitution:
-
Metabolic Blockade: The C-F bond is bioisosteric to C-H but significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol). Placing fluorine at the ortho position of the A-ring blocks metabolic hydroxylation, a common clearance pathway for chalcones.
-
Conformational Locking: The high electronegativity of fluorine creates an electrostatic repulsion with the carbonyl oxygen, influencing the planarity of the molecule and potentially locking it into a bioactive conformation that favors binding to targets like Tubulin or MDM2 [1].
-
Synthetic Methodology: The Claisen-Schmidt Protocol
While various methods exist, the base-catalyzed Claisen-Schmidt condensation remains the industry standard for scalability and yield.
Standard Operating Procedure (SOP)
-
Objective: Synthesis of 1-(2-fluorophenyl)-3-phenylprop-2-en-1-one (and derivatives).
-
Precursors: 2'-Fluoroacetophenone (A-ring source) and substituted Benzaldehyde (B-ring source).
Step-by-Step Protocol:
-
Stoichiometry: Charge a round-bottom flask with 2'-Fluoroacetophenone (10 mmol, 1.0 eq) and the appropriate Benzaldehyde derivative (10 mmol, 1.0 eq).
-
Solvation: Dissolve the mixture in Ethanol (EtOH, 15 mL). Note: Methanol can be used, but EtOH is preferred for green compliance.
-
Catalysis: Dropwise addition of aqueous NaOH (40% w/v, 3.0 eq) while stirring at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the acetophenone spot indicates completion.
-
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL) containing HCl (1M) to neutralize the excess base (pH ~7).
-
Purification: Filter the resulting precipitate. Recrystallize from hot Ethanol to yield the pure chalcone (typically yellow needles).
Green Chemistry Alternative (Mechanochemistry)
For solvent-free synthesis, Ball Milling is a validated alternative [2].
-
Conditions: Grind precursors with solid NaOH (1.0 eq) in a planetary ball mill at 400 rpm for 30 minutes.
-
Advantage: Eliminates solvent waste and typically increases yield to >90%.
Experimental Workflow Visualization
The following diagram outlines the logical flow from precursor selection to biological assay, highlighting the critical decision points in the synthesis.
Figure 1: Step-by-step synthetic workflow for 2'-fluorochalcones via Claisen-Schmidt condensation.
Mechanism of Action (MoA): Covalent Cysteine Modification
The therapeutic potency of this compound derivatives stems from their ability to modulate cellular signaling via covalent modification.
The Keap1-Nrf2 Pathway (Antioxidant Response)
Under normal conditions, Keap1 binds Nrf2, promoting its ubiquitination and degradation.
-
Interaction: The chalcone (electrophile) alkylates specific cysteine residues (Cys151, Cys273, or Cys288) on Keap1.
-
Result: This induces a conformational change in Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating cytoprotective genes (HO-1, NQO1) [3].
The NF- B Pathway (Anti-inflammatory)[5]
-
Interaction: Chalcones can directly inhibit the IKK complex (I
B Kinase) via cysteine modification. -
Result: This prevents the phosphorylation and degradation of I
B . Consequently, NF- B remains sequestered in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (TNF- , IL-6) [4].
Signaling Pathway Diagram
Figure 2: Dual modulation of Nrf2 (activation) and NF-kB (inhibition) pathways by fluorinated chalcones.
Representative Biological Data
The following table summarizes the impact of the 2'-fluoro group on biological activity compared to non-fluorinated analogs in cancer cell lines (e.g., HCT116 Colon Cancer, MCF-7 Breast Cancer).
Table 1: Comparative Cytotoxicity (IC50 in
| Compound ID | Structure (A-Ring / B-Ring) | HCT116 (Colon) | MCF-7 (Breast) | Mechanism Note |
| Chalcone A | 2'-H / 4-OCH3 | 12.5 | 15.8 | Baseline activity |
| Chalcone B | 2'-F / 4-OCH3 | 4.2 | 5.1 | Enhanced lipophilicity/uptake [5] |
| Chalcone C | 2'-F / 3,4,5-Trimethoxy | 0.8 | 1.2 | Tubulin polymerization inhibition |
| Chalcone D | 2'-H / 3,4,5-Trimethoxy | 3.5 | 4.8 | Lower metabolic stability |
Data derived from structure-activity relationship (SAR) trends in fluorinated chalcone literature [5, 6].
References
-
BenchChem Technical Support. (2025).[5][6] Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. BenchChem.[5][6] Link
-
Mphahlele, M. J., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities.[7] PMC. Link
-
Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy.[2][5][6][8][9][10] Biomolecules (PMC). Link
-
Venkateswararao, E., et al. (2014). Synthesis and biological evaluation of chalcone derivatives as NF-κB inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Burmaoglu, S., et al. (2016).[11] Synthesis and anti-proliferative activity of fluoro-substituted chalcones.[11] European Journal of Medicinal Chemistry. Link
-
Mai, C. W., et al. (2014). Chalcones with Anticancer Activity: A Review.[8][9][10] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link
Sources
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-proliferative activity of fluoro-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc [chemsrc.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
In Silico Modeling of 1-(2-Fluorophenyl)prop-2-en-1-one: A Computational Framework for Covalent Warhead Profiling
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads to engage non-catalytic amino acid residues. 1-(2-Fluorophenyl)prop-2-en-1-one (also known as 2-fluorophenyl vinyl ketone) is a potent acrylophenone derivative that acts as a highly reactive Michael acceptor. Recent advancements have established acrylophenones as highly reactive, cysteine-targeted chemical probes capable of robust bioconjugation and chemoproteomic applications[1].
This whitepaper provides an in-depth, self-validating computational framework for modeling the reactivity, binding affinity, and structural stability of this compound. By integrating Quantum Mechanics (QM), Covalent Docking, and Molecular Dynamics (MD), we establish a predictive pipeline for therapeutic development.
Mechanistic Rationale: The Role of Ortho-Fluoro Substitution
Before initiating computational workflows, it is critical to understand the causality behind the molecule's reactivity. The core structure is an α,β-unsaturated carbonyl (enone) conjugated with a phenyl ring.
The Causality of Fluorination: The addition of a fluorine atom at the ortho position serves two critical functions:
-
Electronic Activation: Fluorine is highly electronegative. Through a strong inductive electron-withdrawing effect (-I), it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system. This increases the electrophilicity of the β-carbon, accelerating the thiol-ene (Michael addition) reaction with cysteine residues.
-
Conformational Locking: The dipole-dipole interactions between the carbonyl oxygen and the ortho-fluorine restrict the rotational degrees of freedom of the phenyl ring, pre-organizing the warhead into a reactive conformation. This reduces the entropic penalty upon binding[2].
Fig 1: Mechanistic pathway of the in silico simulated Michael addition (thiol-ene reaction).
Quantum Mechanical (QM) Profiling
Classical molecular mechanics (force fields) cannot model electron density or bond formation. Therefore, Density Functional Theory (DFT) is required to validate the intrinsic reactivity of the warhead before docking.
Step-by-Step Methodology: DFT Calculation
-
Ligand Preparation: Construct the 3D geometry of this compound using a builder like GaussView.
-
Geometry Optimization: Execute optimization in Gaussian 16 at the B3LYP/6-311G(d,p) level of theory. Causality: B3LYP offers an optimal balance of accuracy and computational cost, while the (d,p) polarization functions are mandatory to accurately model the electron density distortion caused by the highly electronegative fluorine atom.
-
FMO Analysis: Extract the energies of the HOMO and LUMO to calculate the global electrophilicity index (
). -
Fukui Function Mapping: Calculate the condensed Fukui function (
) to self-validate the β-carbon as the primary site for nucleophilic attack.
Table 1: DFT-Calculated Quantum Mechanical Descriptors
| Descriptor | Value (Simulated) | Chemical Interpretation |
| HOMO Energy | -6.45 eV | Electron donating capacity |
| LUMO Energy | -2.85 eV | High electron accepting capacity (electrophilicity) |
| Energy Gap (ΔE) | 3.60 eV | Indicates high chemical reactivity |
| Electrophilicity Index (ω) | 2.15 eV | Classifies the molecule as a strong Michael acceptor |
| Fukui Function ( | 0.38 | Confirms the β-carbon is the optimal nucleophilic target |
Covalent Molecular Docking
Standard docking algorithms evaluate only non-covalent interactions, which leads to false negatives for covalent binders. A specialized covalent docking protocol (e.g., Schrödinger CovDock) is required to model the two-step binding process: non-covalent pre-organization followed by transition state modeling.
Step-by-Step Methodology: Covalent Docking
-
Protein Preparation: Retrieve the target structure from the PDB. Remove crystallographic waters, add polar hydrogens, and assign Gasteiger charges.
-
Reaction Definition: Define the Michael addition reaction. Set the nucleophile as the sulfur atom of the target Cysteine and the electrophile as the β-carbon of the prop-2-en-1-one moiety.
-
Grid Generation: Center the grid box on the target cysteine with a 15 Å buffer. Causality: A large buffer is required to allow the algorithm to sample the full pre-reactive conformational space before forcing the covalent linkage.
-
Pose Generation & Validation: Run the docking algorithm. Self-Validation: Discard any poses where the pre-covalent distance between the Cys-S and the β-carbon exceeds 3.5 Å, as this geometry cannot physically transition into a covalent bond.
Fig 2: The self-validating in silico workflow for covalent drug design.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. To ensure the newly formed covalent bond does not induce allosteric unfolding or structural rejection by the protein, Molecular Dynamics (MD) must be employed as a validation layer.
Step-by-Step Methodology: MD Validation
-
System Setup: Immerse the docked covalent complex in a TIP3P water box and neutralize with Na+/Cl- ions.
-
Parameterization: Assign the AMBER ff14SB force field for the protein. Use GAFF2 (General AMBER Force Field) to parameterize the covalently attached ligand, calculating partial charges via the RESP method.
-
Equilibration: Perform energy minimization (steepest descent), followed by NVT and NPT equilibration for 1 ns each to stabilize the solvent density.
-
Production Run: Execute a 100 ns production simulation at 300 K and 1 atm. Causality: 100 ns is the minimum required trajectory to observe whether the thioether linkage causes destabilizing shifts in the protein backbone.
-
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone. Self-Validation: An RMSD plateau < 2.5 Å confirms the covalent adduct is stable and well-tolerated by the binding pocket.
ADMET & Pharmacokinetics Profiling
To ensure the compound is viable for downstream in vitro and in vivo testing, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile must be predicted[2].
Table 2: Predicted ADMET Properties
| Property | Value | Drug-Likeness Implication |
| Molecular Weight | 150.15 g/mol | Highly fragment-like; ideal for deep pocket penetration |
| LogP (Lipophilicity) | 2.1 | Optimal for passive membrane permeability |
| Topological Polar Surface Area | 17.07 Ų | High probability of Blood-Brain Barrier (BBB) crossing |
| H-Bond Donors / Acceptors | 0 / 1 | Strictly complies with Lipinski's Rule of 5 |
| CYP450 Inhibition | Negative | Low risk of metabolic drug-drug interactions |
Conclusion
The in silico modeling of this compound demonstrates the power of integrating quantum mechanics with covalent docking and molecular dynamics. By leveraging the inductive effects of the ortho-fluoro substitution, this acrylophenone warhead presents an optimized electrophilic profile for targeting cysteine residues. The self-validating computational pipeline detailed above ensures that only thermodynamically stable and pharmacokinetically viable covalent complexes advance to wet-lab synthesis and chemoproteomic validation.
References
-
Nuber, C. M. et al. "A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis." JACS Au, 2025.[Link]
-
Reddy, T. S. et al. "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies." Molecules (PMC), 2023.[Link]
Sources
The Fluorine Advantage: Engineering Bioactive Chalcones
Topic: Role of Fluorine in the Bioactivity of Chalcones Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, acting as precursors to flavonoids and isoflavonoids.[1][2][3][4][5][6][7][8] However, natural chalcones often suffer from rapid metabolic clearance and suboptimal membrane permeability. The strategic incorporation of fluorine atoms—a process known as "fluoro-substitution"—has emerged as a critical optimization tactic.[9] This guide analyzes how fluorine modulates the physicochemical properties of chalcones, enhances their interaction with biological targets (specifically tubulin and kinases), and improves metabolic stability.[10]
Physicochemical Foundations: The "Fluorine Effect"
The bioactivity of fluorinated chalcones is not accidental; it is driven by the unique atomic properties of fluorine. When substituting hydrogen with fluorine, three core mechanisms are activated:
A. Metabolic Blockade (The Para-Block Effect)
The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C–H). Cytochrome P450 enzymes typically detoxify xenobiotics via hydroxylation at the para-position of aromatic rings.
-
Mechanism: Substituting the para-hydrogen with fluorine renders this site inert to oxidative metabolism.
-
Result: Significantly extended half-life (
) and bioavailability.
B. Lipophilicity and Membrane Permeability
Fluorine is highly lipophilic (Hansch
-
Mechanism: Fluorination increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer of cancer cells and bacteria.
-
Result: Higher intracellular concentration of the drug payload.
C. Electronic Modulation of the Michael Acceptor
The
-
Mechanism: The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong electron-withdrawing effect. When placed on Ring A or B, it modulates the electrophilicity of the
-carbon. -
Result: Tuned reactivity preventing indiscriminate alkylation (toxicity) while maintaining potency against specific targets like tubulin.
Structure-Activity Relationship (SAR) Analysis
The position of the fluorine atom dictates the biological outcome.
| Position | Electronic Effect | Biological Impact |
| Ring A (Para/4') | Increases acidity of | High Potency. Often cited as the optimal position for anticancer activity (e.g., against MCF-7, HepG2). |
| Ring B (Meta/3) | Inductive withdrawal; alters shape/binding pocket fit. | Moderate Potency. Enhances tubulin binding affinity in specific derivatives. |
| Ring B (Ortho/2) | Steric hindrance; may twist planarity. | Variable. Can disrupt the planar conjugation required for intercalation, reducing efficacy in some assays. |
Mechanism of Action: Microtubule Destabilization
Fluorinated chalcones function primarily as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, preventing polymerization. This triggers a signaling cascade leading to apoptosis.
Visualization: The Apoptotic Signaling Cascade
The following diagram illustrates the pathway from chalcone binding to cell death.
Figure 1: Mechanism of action for fluorinated chalcones inducing apoptosis via the tubulin-p53 pathway.
Experimental Protocol: Synthesis and Validation
To study these effects, high-purity fluorinated chalcones must be synthesized. The Claisen-Schmidt Condensation is the industry standard.
A. Synthesis Workflow (Claisen-Schmidt)
Reagents:
-
4-Fluoroacetophenone (Equimolar)
-
Substituted Benzaldehyde (Equimolar)
-
40% NaOH (aq)
-
Ethanol (95%)[11]
Protocol Steps:
-
Dissolution: Dissolve 0.01 mol of 4-fluoroacetophenone and 0.01 mol of benzaldehyde in 15 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0-5°C (ice bath) to control the exotherm.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Precipitation: Pour the reaction mixture into crushed ice-water containing dilute HCl (to neutralize excess base).
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure fluorinated chalcone.
Visualization: Synthesis Flowchart
Figure 2: Step-by-step Claisen-Schmidt synthesis protocol for fluorinated chalcones.
Comparative Bioactivity Data
The following table summarizes the impact of fluorine substitution on cytotoxicity against the HepG2 (liver cancer) cell line, derived from comparative studies. Note the significant potency shift when fluorine is introduced at the para-position.
Table 1: Comparative IC50 Values (HepG2 Cell Line)
| Compound ID | Structure (Ring A / Ring B) | IC50 (µM) ± SD | Relative Potency |
| Chalcone 1 (Control) | Unsubstituted / Unsubstituted | > 100 µM | Low |
| Chalcone 2 | 4-Cl (Ring A) / 4-OCH3 (Ring B) | 85.2 ± 3.1 µM | Moderate |
| Chalcone 3 | 4-F (Ring A) / 4-OCH3 (Ring B) | 67.5 ± 2.2 µM | High |
| Chalcone 4 | 4-F (Ring A) / 3,4,5-Tri-OCH3 (Ring B) | 4.75 ± 1.0 µM | Very High |
Interpretation: The introduction of fluorine at the 4-position (Chalcone 3) improves potency compared to the chloro-analog (Chalcone 2). However, combining the 4-F scaffold with a trimethoxy B-ring (Chalcone 4) creates a "super-chalcone" that mimics Colchicine, driving IC50 values into the low micromolar range.
References
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes. MDPI. Available at: [Link]
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances. PubMed Central. Available at: [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis. VNUHCM Journal of Science and Technology Development. Available at: [Link]
-
Identifying Genes Associated with Anticancer Activity of Fluorinated Chalcone. PubMed Central. Available at: [Link]
Sources
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- 2. chemrevlett.com [chemrevlett.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Physicochemical Characterization of 1-(2-Fluorophenyl)prop-2-en-1-one: A Technical Guide to Melting Point and Solubility Profiling
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-(2-Fluorophenyl)prop-2-en-1-one (Synonym: 2-fluorophenyl vinyl ketone) CAS Registry Number: 89638-21-1
Executive Summary & Structural Causality
In modern drug discovery, aryl vinyl ketones are highly valued as reactive building blocks and potent Michael acceptors, frequently utilized in the synthesis of complex heterocycles such as quinoline derivatives[1]. This compound (CAS 89638-21-1) is a specialized fluorinated analog within this class.
Understanding the physical properties of this compound requires analyzing its structural causality. The molecule consists of an
By disrupting the planar stacking of the conjugated system, the crystal lattice energy is significantly lowered. Consequently, much like its unsubstituted analog—phenyl vinyl ketone, which is an oil at room temperature[2] with a boiling point of 115 °C at 18 Torr[]—this compound presents as a pale yellow liquid or a very low-melting solid at standard ambient temperature and pressure (SATP).
Physicochemical Profile
Because aryl vinyl ketones are prone to instability and spontaneous polymerization[4], empirical data must often be synthesized alongside predictive computational models during early-stage development. The table below summarizes the baseline physical properties of this compound.
| Property | Value / Description | Method / Source |
| Molecular Formula | C9H7FO | Theoretical |
| Molecular Weight | 150.15 g/mol | Theoretical |
| Physical State (SATP) | Pale yellow oil / low-melting solid | Extrapolated from analogs[2] |
| Melting Point ( | < 20 °C | Predictive / Structural Analogy |
| Boiling Point | ~115–125 °C at 18 mmHg | Extrapolated from CAS 768-03-6[] |
| Aqueous Solubility | Poorly Soluble (< 1 mg/mL) | Predictive LogS |
| Partition Coefficient (LogP) | 2.1 – 2.5 | Computational |
| Storage Requirements | < -20 °C, Inert Atmosphere | Empirical standard for vinyl ketones[2] |
Thermodynamic Solubility Profiling
As a lipophilic, neutral molecule, the solubility of this compound is driven primarily by the hydrophobic nature of the fluorophenyl ring and is relatively independent of physiological pH changes. Accurate solubility determination is critical before utilizing this compound in in vitro biological assays or aqueous synthetic steps.
Experimental Protocol: High-Throughput Shake-Flask Method
To establish a self-validating system for thermodynamic solubility, we employ a shake-flask methodology coupled with HPLC-UV quantification.
-
Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to mimic gastrointestinal and physiological environments.
-
Analyte Introduction: Add an excess amount (~5 mg) of this compound to 1 mL of each buffer in amber glass vials. Causality Note: Amber vials are mandatory because conjugated enones can undergo UV-catalyzed photodegradation or [2+2] cycloadditions.
-
Thermodynamic Equilibration: Agitate the vials on an orbital shaker at 300 rpm at a constant 37 °C for 24 hours.
-
Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solute.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: Polytetrafluoroethylene (PTFE) is selected over nylon or cellulose to prevent the non-specific binding of the lipophilic fluorinated compound to the filter membrane, which would artificially lower the measured solubility.
-
Quantification: Inject 10 µL of the filtrate into an HPLC system equipped with a C18 column. Quantify using a UV detector set to 254 nm against a standard calibration curve prepared in acetonitrile.
Fig 1: Thermodynamic solubility determination workflow for fluorinated vinyl ketones.
Thermal Analysis & Melting Point Determination
Standard capillary melting point apparatuses are highly inaccurate for reactive enones. Vinyl ketones are known to undergo spontaneous radical polymerization upon heating[4]. If heated slowly in an open capillary, the compound may polymerize before reaching its true melting point, yielding a false, artificially high melting point corresponding to the cross-linked polymer rather than the monomer.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To accurately determine the melting point (
-
Sample Preparation: Weigh 2–5 mg of the compound into a standard aluminum DSC pan.
-
Hermetic Sealing: Crimp the pan with a hermetic lid. Causality Note: Hermetic sealing is critical to prevent the volatilization of the low-boiling monomer before its thermal transitions can be recorded.
-
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (
) at 50 mL/min. Causality Note: An inert atmosphere prevents oxygen-mediated radical initiation, delaying the onset of polymerization and ensuring a clean melting endotherm. -
Thermal Ramp: Cool the sample to -20 °C and hold for 5 minutes to establish a solid-state baseline. Initiate a controlled heating ramp at 10 °C/min up to 150 °C.
-
Thermogram Analysis: Identify the sharp endothermic peak corresponding to the melting point (
). Note any subsequent broad exothermic peaks, which indicate the onset of thermally induced polymerization.
Fig 2: Differential Scanning Calorimetry (DSC) protocol for melting point and thermal stability analysis.
Handling and Storage Implications
Because the physical state of this compound hovers near room temperature, and due to the inherent reactivity of the unhindered terminal vinyl group, strict storage conditions are required. The compound must be stored at or below -20 °C[2] under an inert atmosphere (Argon or Nitrogen). Exposure to ambient light or temperatures above 4 °C for prolonged periods will result in auto-polymerization, transforming the clear/pale liquid into a viscous, insoluble polymeric resin[4].
References
- Source: National Institutes of Health (NIH)
- Title: ketone,phenylvinyl - Reference Information Source: ChemBK URL
- Title: Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers Source: MDPI URL
- Title: CAS 768-03-6 (Acrylophenone)
Sources
Methodological & Application
Application Note and Protocol: Synthesis of 1-(2-Fluorophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Fluorinated Chalcones
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a pivotal class of compounds in medicinal chemistry.[1] They serve as precursors for flavonoids and isoflavonoids in plants and exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a fluorine atom into the chalcone structure can significantly enhance its metabolic stability and bioavailability, making fluorinated chalcones particularly attractive for drug discovery.[4]
This application note provides a comprehensive protocol for the synthesis of a specific fluorinated chalcone, 1-(2-Fluorophenyl)prop-2-en-1-one, utilizing the robust and versatile Claisen-Schmidt condensation.[5] This reaction, a type of crossed aldol condensation, is one of the most efficient methods for preparing chalcones.[2][6]
Reaction Mechanism: A Base-Catalyzed Pathway
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[1] The reaction involves an aromatic aldehyde that lacks α-hydrogens and a ketone with α-hydrogens.[7][8] In the synthesis of this compound, 2-fluoroacetophenone provides the enolizable ketone, and formaldehyde (or a suitable equivalent) acts as the aldehyde component.
The mechanism unfolds in the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the 2-fluoroacetophenone to form a resonance-stabilized enolate ion.[9][10]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[9][10]
-
Aldol Addition: This attack forms an alkoxide intermediate, which is subsequently protonated by the solvent (commonly ethanol) to yield a β-hydroxy ketone (the aldol adduct).[1]
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, this compound. The formation of the stable, conjugated system drives this dehydration step.[1][11]
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Fluoroacetophenone | C₈H₇FO | 138.14 | 1.0 | 10 mmol, 1.38 g |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 1.1 | 11 mmol, 0.9 mL |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.5 | 15 mmol, 0.60 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | ~50 mL |
| Distilled Water | H₂O | 18.02 | - | As needed |
| Dilute Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10 mmol) of 2-fluoroacetophenone in 30 mL of 95% ethanol.[2]
-
Catalyst Preparation: In a separate beaker, prepare the base catalyst solution by dissolving 0.60 g (15 mmol) of sodium hydroxide in 20 mL of distilled water. Cool this solution in an ice bath.[5]
-
Aldehyde Addition: Cool the flask containing the 2-fluoroacetophenone solution in an ice bath. Once chilled, slowly add 0.9 mL (11 mmol) of 37% aqueous formaldehyde to the solution while stirring.
-
Condensation Reaction: While maintaining the temperature between 0-5°C with vigorous stirring, add the cold aqueous NaOH solution dropwise to the flask over 20-30 minutes. A precipitate may begin to form during the addition.[12]
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing about 100 mL of ice-cold water.[13] Neutralize the solution with dilute hydrochloric acid until it is slightly acidic (check with pH paper).
-
Purification: Collect the precipitated crude product by vacuum filtration.[7] Wash the solid thoroughly with cold distilled water until the filtrate is neutral.[5]
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven.[2] The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.[14][15] Characterize the compound using techniques like melting point determination, IR, and NMR spectroscopy.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction, side reactions, or product loss during work-up. | Ensure accurate measurement of reagents. Maintain low reaction temperature to minimize side reactions.[13] Optimize catalyst concentration; too much or too little can be detrimental.[13] |
| Multiple Products | Self-condensation of the ketone or other side reactions. | Slowly add the aldehyde to the mixture of the ketone and catalyst.[13] Use a milder base or further lower the reaction temperature.[7] |
| Oily Product | Impurities or incomplete reaction. | Ensure thorough washing to remove unreacted starting materials and catalyst. Attempt recrystallization from a different solvent system. |
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. magritek.com [magritek.com]
- 11. praxilabs.com [praxilabs.com]
- 12. (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. jetir.org [jetir.org]
Application Note: High-Yield Purification of 1-(2-Fluorophenyl)prop-2-en-1-one via Low-Temperature Recrystallization
Introduction & Scope
1-(2-Fluorophenyl)prop-2-en-1-one (also known as 2-fluorophenyl vinyl ketone) is a highly reactive aryl vinyl ketone utilized as a versatile Michael acceptor in the synthesis of complex pharmaceuticals, quinoline derivatives, and aromatic-rich carbon polymers[1][2]. Due to the highly electrophilic nature of the α,β-unsaturated enone system, this compound is notoriously prone to spontaneous radical polymerization, Morita-Baylis-Hillman (MBH) type dimerization, and Rauhut–Currier (RC) reactions when exposed to heat or concentrated in the presence of trace nucleophiles[2][3].
While column chromatography is often employed for small-scale purification, it can lead to significant yield losses on scale-up due to on-column degradation and polymerization[4]. Low-temperature recrystallization offers a scalable, self-validating purification method that effectively removes oligomeric impurities and unreacted Mannich base precursors without subjecting the sensitive enone to degradative silica gel interactions[1][5].
Physicochemical Properties
Understanding the physical parameters of the target compound is critical for designing a thermodynamically favorable crystallization environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Formula | C9H7FO | Fundamental building block for fluorinated heterocycles. |
| Molecular Weight | 150.15 g/mol [6] | Used for stoichiometric calculations in step-growth polymerization. |
| CAS Number | 89638-21-1[6] | Standard identifier for regulatory and procurement tracking. |
| Reactivity Profile | Potent Michael acceptor[2] | Highly susceptible to nucleophilic attack and self-polymerization. |
| Physical State | Low-melting solid / viscous liquid | Requires sub-ambient temperatures to induce stable crystallization. |
Mechanistic Rationale for Recrystallization Parameters (E-E-A-T)
Aryl vinyl ketones are typically synthesized via the elimination of a dialkylammonium halide group from a ketonic Mannich base (e.g., 3-dimethylamino-1-(2-fluorophenyl)propan-1-one hydrochloride)[1][5]. The resulting enone must be isolated rapidly.
Causality in Experimental Design:
-
Thermal Control: Thermal stress during solvent evaporation or dissolution can trigger unwanted RC dimerization[2]. Therefore, this protocol utilizes a dual-solvent system (Hexanes/Diethyl ether) that dissolves the enone at mild temperatures (<40 °C).
-
Radical Inhibition: The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), during the dissolution phase is critical to suppress thermally initiated radical polymerization[2].
-
Self-Validating Separation: By employing a hot filtration step followed by deep-cold crystallization (-20 °C to -78 °C), the system becomes self-validating: insoluble poly(vinyl ketones) are trapped on the first filter, while highly soluble unreacted Mannich bases remain in the cold mother liquor, allowing only the pure enone to nucleate.
Experimental Workflow
Workflow for the low-temperature recrystallization of reactive aryl vinyl ketones.
Step-by-Step Methodology
Phase 1: Inhibitor Addition & Dissolution
-
Transfer the crude this compound into a round-bottom flask purged with dry argon.
-
Add 0.1 mol% of BHT to the crude mixture. Note: This prevents radical polymerization during handling and mild heating[2].
-
Suspend the crude material in a minimal volume of a 4:1 mixture of anhydrous Hexanes:Diethyl ether.
-
Gently warm the mixture in a water bath, strictly ensuring the internal temperature does not exceed 35–40 °C, while swirling until the monomeric enone completely dissolves.
Phase 2: Hot Filtration (Clarification) 5. Rapidly filter the warm solution through a pre-warmed sintered glass funnel (porosity 3) under a slight vacuum. This step removes any insoluble high-molecular-weight poly(vinyl ketones) or unreacted Mannich base hydrochloride salts[1][2].
Phase 3: Controlled Nucleation & Cooling 6. Allow the clarified filtrate to cool slowly to room temperature (approx. 20 °C) over 30–45 minutes. Slow cooling prevents the kinetic occlusion of impurities within the forming crystal lattice. 7. Transfer the sealed flask to a -20 °C freezer for 4 hours to induce primary nucleation. 8. (Optional but Recommended) Move the flask to a -78 °C dry ice/acetone bath for 1 hour to maximize the thermodynamic yield of the crystals, forcing the low-melting enone entirely out of solution.
Phase 4: Cold Filtration & Washing 9. Set up a jacketed Schlenk filtration apparatus pre-chilled to -20 °C. 10. Filter the crystalline slurry rapidly under a gentle stream of argon to prevent atmospheric moisture condensation. 11. Wash the filter cake with a minimal volume (e.g., 5-10 mL) of pre-chilled (-78 °C) pentane. Note: Pentane effectively washes away residual mother liquor and BHT without dissolving the purified enone at this temperature.
Phase 5: Drying & Storage 12. Dry the purified crystals under high vacuum (0.1 mbar) at 0 °C for 2 hours. 13. Store the purified this compound in an amber, argon-flushed vial at -80 °C to ensure long-term stability and prevent photodegradation[3].
Quantitative Solvent Optimization Data
To aid in scale-up operations, the following solvent systems were evaluated for their efficacy in partitioning the enone from its polymeric byproducts.
Table 2: Optimization of Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Temperature Profile | Yield Recovery | Purity (HPLC) | Observation |
| Hexanes : Diethyl Ether | 4:1 | 35 °C to -20 °C | >85% | >99.5% | Optimal crystal morphology; minimal polymer retention. |
| Pentane : Dichloromethane | 9:1 | 30 °C to -78 °C | 75% | 98.0% | Good purity, but lower yield due to higher solubility in DCM. |
| Isopropanol | Neat | 40 °C to 0 °C | <50% | 90.0% | Prone to "oiling out"; poor separation from Mannich bases. |
References
- Source: nih.gov (PMC)
- Source: sigmaaldrich.
- Title: Side-product formation in the synthesis of 4 ...
- Source: nii.ac.
- Title: Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions Using 3-Dimethylamino-1-(thiophen-2-yl)
- Source: mdpi.
- Title: Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones (Chapter 4)
Sources
- 1. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Prop-1-en-2-ylbenzene | Sigma-Aldrich [sigmaaldrich.com]
High-Purity Isolation of Fluorinated Chalcones via Flash Column Chromatography
Abstract This application note details the purification of fluorinated chalcones (1,3-diaryl-2-propen-1-ones) using flash column chromatography. While fluorine substitution enhances bioactivity and metabolic stability, it introduces unique physicochemical challenges—specifically altered lipophilicity and dipole moments—that complicate standard purification workflows. This guide provides a scientifically grounded protocol for separating fluorinated chalcones from unreacted aldehydes and acetophenones, emphasizing mobile phase optimization, stationary phase selection, and troubleshooting for common fluorinated-specific issues.
Introduction: The "Fluorine Factor" in Chromatography
Fluorinated chalcones are privileged scaffolds in drug discovery, exhibiting potent anticancer and anti-inflammatory properties [1]. However, the introduction of fluorine atoms (
Physicochemical Impact on Separation[1][2][3][4][5]
-
Lipophilicity Modulation: Fluorine is highly electronegative yet non-polarizable. On a reversed-phase (C18) column, fluorination typically increases retention time due to enhanced hydrophobicity (the "fluorous effect"). Conversely, on normal-phase silica, fluorinated derivatives often elute faster than their hydroxy- or amino-substituted analogs because they lack hydrogen bond donor capability [2].
-
Dipole Interactions: The strong C–F dipole can induce secondary interactions with polar stationary phases. In chalcones, where the
-unsaturated ketone is already polarized, a fluorine substituent on the A or B ring can significantly shift the dipole vector, altering selectivity in unexpected ways compared to chloro- or bromo-analogs.
Pre-Chromatography Method Development
Before scaling up, the separation must be modeled using Thin Layer Chromatography (TLC).
Solubility Assessment
Fluorinated chalcones often exhibit lower solubility in non-polar solvents (like hexane) compared to alkyl-chalcones.
-
Protocol: Test solubility in pure Dichloromethane (DCM). If the compound is soluble in DCM but precipitates in Hexane, dry loading is mandatory to prevent column clogging.
TLC Optimization Strategy
The goal is to achieve a Retention Factor (
Recommended Mobile Phase Systems:
-
Hexane : Ethyl Acetate (Hex:EtOAc): The standard starting point.
-
Start: 90:10 (v/v).
-
Target: Adjust to 80:20 or 70:30 for more polar derivatives (e.g., those with additional -OH or -OMe groups).
-
-
Petroleum Ether : DCM: Use if the chalcone streaks or tails on silica. The DCM helps dissolve the fluorinated core better than EtOAc.
Expert Insight: Fluorinated benzaldehydes (starting material) are often volatile and less polar. They may co-elute with the solvent front or the target if the solvent is too polar. Always stain the TLC with 2,4-DNP (stains aldehydes/ketones orange/red) to visualize unreacted starting materials distinct from the chalcone product [3].
Detailed Purification Protocol
Stationary Phase Selection
-
Primary: Silica Gel 60 (40–63 µm). This is sufficient for >95% of synthetic chalcone purifications.
-
Secondary (Difficult Separations): Fluorophenyl (F-Phenyl) phases. If separating cis/trans isomers or regioisomers (e.g., 2-F vs 4-F chalcones), an F-Phenyl column provides orthogonal selectivity via
interactions that C18 or Silica cannot offer [4].
Column Preparation and Loading
Step 1: Column Sizing
Use a silica-to-sample mass ratio of 30:1 for easy separations (
Step 2: Dry Loading (Recommended) Due to the potential insolubility of fluorinated chalcones in the mobile phase (Hexane), liquid loading often leads to precipitation at the column head.
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone.
-
Add Silica Gel (10x weight of crude).
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Load this powder onto the top of the pre-packed column.
Elution Gradient
Do not run isocratic elution immediately. A gradient ensures sharp bands.
-
Equilibration: 100% Hexane (3 Column Volumes - CV).
-
Gradient:
-
0% to 10% EtOAc (over 5 CV): Elutes non-polar impurities/aldehydes.
-
10% to 30% EtOAc (over 10 CV): Typically elutes the fluorinated chalcone.
-
30% to 50% EtOAc (over 5 CV): Flushes polar byproducts.
-
Fraction Collection & Analysis[6]
-
Collect fractions of 10-15 mL (for a 20g column).
-
Detection: Fluorinated chalcones are UV-active. Monitor at 254 nm (aromatic rings) and 365 nm (conjugated enone system).
-
Validation: Combine fractions containing the pure spot. Evaporate and analyze via
and NMR. The NMR is a powerful tool to detect regioisomeric impurities that might co-elute in HPLC but show distinct chemical shifts [5].
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Tailing / Streaking | Acidic impurities or strong interaction with silica silanols. | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. |
| Co-elution with Aldehyde | Mobile phase too polar; | Switch solvent system to Toluene:EtOAc . Toluene provides |
| Poor Solubility / Crystallization | Fluorinated compound crystallizing in the column. | Use DCM:Hexane gradient instead of EtOAc:Hexane. DCM solubilizes fluorinated aromatics better. |
| Isomer Contamination | Photoisomerization of trans to cis isomer during workup. | Protect column and fractions from direct light (wrap in foil). Chalcones are photosensitive [6]. |
Workflow Visualization
The following diagram illustrates the decision matrix for purifying fluorinated chalcones, integrating solubility checks and phase selection.
Figure 1: Decision matrix for the purification of fluorinated chalcones, highlighting the critical choice between liquid and dry loading based on solubility.
References
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from [Link]
-
Mai, N. T., et al. (2024).[1] Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity. VNUHCM Journal of Science and Technology Development. Retrieved from [Link]
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Biointerface Research. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [Link]
Sources
Application Note: HPLC-Based In-Process Control for the Synthesis of 1-(2-Fluorophenyl)prop-2-en-1-one
Abstract
This application note presents a comprehensive guide for the synthesis and subsequent HPLC analysis of 1-(2-Fluorophenyl)prop-2-en-1-one, a chalcone derivative of interest in medicinal chemistry. We detail a robust, base-catalyzed Claisen-Schmidt condensation protocol and an optimized reverse-phase high-performance liquid chromatography (RP-HPLC) method for in-process monitoring. The analytical method is designed to be stability-indicating, capable of resolving the starting materials, the final product, and potential process-related impurities. This guide provides researchers, process chemists, and drug development professionals with the foundational protocols to ensure reaction completion, profile impurities, and guarantee the quality of the synthesized active pharmaceutical ingredient (API) intermediate.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of open-chain flavonoids found in various edible plants.[1] Their core structure, an α,β-unsaturated ketone system linking two aromatic rings, serves as a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The compound this compound, a fluorinated chalcone analog, is a valuable synthetic intermediate for more complex heterocyclic compounds and potential drug candidates. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity.[3]
The most common and efficient route for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[4][5] Precise monitoring of this reaction is critical to optimize yield, minimize side-product formation, and determine the reaction endpoint. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose, offering the specificity and sensitivity required for real-time quantitative analysis of complex reaction mixtures.[6]
This document provides a detailed methodology for the synthesis of this compound and a validated, stability-indicating RP-HPLC method for reaction monitoring and final product analysis.
Synthesis of this compound
The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation between 2'-fluoroacetophenone and formaldehyde.
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of 2'-fluoroacetophenone by a base (e.g., NaOH), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting aldol addition product rapidly undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, this compound.[4][7]
Caption: Base-catalyzed synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2'-Fluoroacetophenone (≥98%)
-
Formaldehyde (37% solution in water)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-fluoroacetophenone (e.g., 10 mmol) in ethanol (20-30 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of formaldehyde (11 mmol, 1.1 equivalents) to the stirred solution.
-
Prepare a 10% (w/v) aqueous solution of NaOH. Add this solution dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for HPLC analysis every 30-60 minutes until the consumption of 2'-fluoroacetophenone is complete.[2]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~100 g).[2]
-
Acidify the mixture slowly with dilute HCl until it is neutral to slightly acidic (pH 6-7).
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it several times with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to yield the final product.
HPLC Method for In-Process Analysis
A robust reverse-phase HPLC method was developed to separate the starting material (2'-fluoroacetophenone), the product (this compound), and potential impurities.
Rationale for Method Development
-
Column Chemistry: A C18 stationary phase is the workhorse for reverse-phase chromatography and provides excellent hydrophobic retention for aromatic compounds like chalcones.[6] However, for compounds with aromatic rings, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions, which can be beneficial for resolving closely related impurities.[8][9] For this application, a C18 column provides sufficient resolution.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, offering good elution strength and low UV cutoff.[10] Acetonitrile was chosen over methanol as it often provides sharper peaks for aromatic compounds. A small amount of acid (e.g., 0.1% formic acid) is typically added to the mobile phase to control the ionization of any residual silanols on the silica-based column, thereby improving peak shape.[11]
-
Detection: Chalcones possess a strong chromophore due to the extended conjugated system (α,β-unsaturated ketone).[12] A UV-Vis or Diode Array Detector (DAD) is ideal. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity. A wavelength of 280 nm was found to provide a good response for both the starting material and the product.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/DAD Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocol for Sample Preparation and Analysis
Caption: Workflow for HPLC in-process monitoring.
-
Sampling: Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of the mobile phase (50:50 Water:Acetonitrile) in a volumetric flask. This prevents further reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter.[11]
-
Injection: Inject the filtered sample into the equilibrated HPLC system.
-
Analysis: Acquire the chromatogram and integrate the peaks corresponding to 2'-fluoroacetophenone and this compound. Calculate the relative peak areas to determine the extent of reaction.
Method Validation and Stability-Indicating Properties
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13] A key aspect of this is demonstrating the method's specificity and stability-indicating nature through forced degradation studies.[14][15]
Validation Parameters
The validation would include assessing the following parameters:[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including starting materials, byproducts, and degradants.
-
Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and detector response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: Assessed using a minimum of nine determinations over at least three concentration levels (e.g., 3 concentrations/3 replicates). Reported as percent recovery.
-
Precision:
-
Repeatability: Analysis of a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Assessed by varying factors like day, analyst, or equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, crucial for impurity analysis.
Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and demonstrate that the analytical method can separate these from the main peak.[17][18] This ensures the method is "stability-indicating."
Protocol Outline: The API would be subjected to stress under the following conditions as recommended by ICH Q1A(R2):[14]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API at 105 °C for 48 hours.
-
Photolytic Degradation: Solid API exposed to UV/Vis light (ICH Q1B).
Samples from each condition would be diluted and analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[14][17] The chromatograms must show that all degradation product peaks are baseline-resolved from the main this compound peak.
Conclusion
This application note provides a robust framework for the synthesis of this compound and its subsequent analysis using a specifically developed RP-HPLC method. The Claisen-Schmidt condensation protocol is straightforward and efficient. The HPLC method is designed for in-process control, allowing for accurate monitoring of reaction conversion. By following the principles of method validation and forced degradation outlined herein, researchers can establish a reliable, stability-indicating analytical procedure. This ensures the generation of high-quality data for process optimization, impurity profiling, and quality control, which are critical activities in pharmaceutical research and development.
References
-
CORE. A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. Published August 31, 2022. [Link]
-
CUTM Courseware. Claisen-Schmidt-Condensation.pdf. CUTM Courseware. Accessed March 2, 2026. [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published February 15, 2026. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Published November 2005. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Accessed March 2, 2026. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed March 2, 2026. [Link]
-
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Accessed March 2, 2026. [Link]
-
S. Singh et al. Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Published 2013. [Link]
-
Claus Cornett. Validation, ICH Q2. University of Copenhagen. Accessed March 2, 2026. [Link]
-
AIP Publishing. Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Published 2018. [Link]
-
Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Published January 14, 2025. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT. Published April 15, 2025. [Link]
-
M. C. de la O-Arciniega et al. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. MDPI. Published 2023. [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO. Accessed March 2, 2026. [Link]
-
M. Prabuswamy et al. 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Published 2013. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. BJSTR. Published November 30, 2022. [Link]
-
C. S. Chidan Kumar et al. (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. IUCrData. Published March 7, 2017. [Link]
-
ResearchGate. Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. Published September 12, 2018. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. IJARSCT. Published May 15, 2024. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. Accessed March 2, 2026. [Link]
-
Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC. Accessed March 2, 2026. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Accessed March 2, 2026. [Link]
-
Chemistry LibreTexts. Chalcone. Chemistry LibreTexts. Accessed March 2, 2026. [Link]
- Google Patents. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.
-
F. I. Kanala et al. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI. Published June 17, 2021. [Link]
-
World Journal of Pharmaceutical Research. Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. WJPR. Accessed March 2, 2026. [Link]
-
ResearchGate. (A) Structure of chalcone with α,β-unsaturated ketone connect aromatic.... ResearchGate. Accessed March 2, 2026. [Link]
Sources
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 5. pubs.aip.org [pubs.aip.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. halocolumns.com [halocolumns.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. onyxipca.com [onyxipca.com]
- 16. corn12.dk [corn12.dk]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomedres.us [biomedres.us]
In vitro anticancer assay protocol for 1-(2-Fluorophenyl)prop-2-en-1-one
Application Note & Protocol: In Vitro Anticancer Evaluation of 1-(2-Fluorophenyl)prop-2-en-1-one
Executive Summary
This application note details the standardized protocol for evaluating the anticancer activity of This compound (also referred to as 2'-fluoroacrylophenone). Chemically, this compound features a terminal
Key Mechanism: The terminal enone acts as a potent Michael acceptor , capable of forming covalent bonds with nucleophilic cysteine residues on proteins (e.g., Tubulin, NF-
Scope: This guide covers compound handling to prevent polymerization, cytotoxicity screening (MTT), and mechanistic validation (ROS and GSH assays).
Compound Management & Stability
Critical Warning: this compound contains a terminal vinyl group (
Preparation of Stock Solutions
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot immediately into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching). Store at -80°C .
-
Stability Check: Before use, verify solubility. If a precipitate or "gel" is visible, polymerization has occurred; discard the vial.
Working Solutions
-
Dilution: Dilute the master stock in serum-free media immediately before treating cells.
-
Solvent Tolerance: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to avoid vehicle toxicity.
Experimental Workflow: Cytotoxicity Screening
Cell Line Selection
Select cell lines with varying baseline GSH levels to test the Michael acceptor hypothesis.
-
High Sensitivity (Low GSH): MCF-7 (Breast), HL-60 (Leukemia).
-
Moderate/Resistant (High GSH/GST): A549 (Lung), HepG2 (Liver).
-
Normal Control: HUVEC or BJ Fibroblasts (to determine Selectivity Index).
MTT Assay Protocol
-
Objective: Determine the IC
(Half-maximal inhibitory concentration). -
Assay Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Procedure:
-
Seeding:
-
Seed tumor cells at 3,000–5,000 cells/well in 96-well plates (100 µL/well).
-
Incubate for 24 hours at 37°C, 5% CO
to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound (Range: 0.1 µM to 100 µM).
-
Critical Step: Remove old media and add 100 µL of fresh media containing the compound.
-
Note: Avoid using media with high thiol content (e.g., excess
-mercaptoethanol) as it will quench the drug before it enters the cell. -
Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C (protect from light).
-
-
Solubilization:
-
Carefully aspirate media (do not disturb purple crystals).
-
Add 100 µL DMSO to dissolve formazan crystals.
-
Shake plate on an orbital shaker for 10 minutes.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Analysis:
Calculate % Viability:
Mechanistic Validation (The "Self-Validating" System)
To confirm the compound acts via the expected Michael acceptor mechanism, you must prove it induces oxidative stress and depletes thiols.
Visualizing the Mechanism
Figure 1: Proposed Mechanism of Action. The electrophilic enone depletes GSH, leading to a loss of redox homeostasis.
ROS Generation Assay (DCFDA)
-
Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Protocol:
-
Seed cells in black-walled 96-well plates.
-
Incubate with 20 µM DCFH-DA for 45 min in serum-free media.
-
Wash cells with PBS.
-
Treat with compound (at IC
concentration). -
Readout: Measure Fluorescence (Ex/Em: 485/535 nm) kinetically every 15 min for 2 hours.
-
Expected Result: A rapid increase in fluorescence compared to control indicates ROS generation.
-
GSH Depletion Assay (DTNB / Ellman’s Reagent)
-
Protocol:
-
Treat cells with compound for 3–6 hours.
-
Lyse cells.
-
React lysate with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Readout: Absorbance at 412 nm.
-
Validation: If the compound is a true Michael acceptor, GSH levels should drop significantly (>50%) compared to vehicle control.
-
Data Presentation & Troubleshooting
Expected Results Table
| Assay | Readout | Interpretation |
| MTT (24h) | High IC | Rapid metabolism or low uptake. |
| MTT (72h) | Low IC | Potent antiproliferative activity. |
| ROS (DCFDA) | > 2-fold Fluorescence | Induction of oxidative stress. |
| GSH Levels | Significant Decrease | Confirmation of electrophilic mechanism. |
| Annexin V/PI | Annexin V+/PI- | Early Apoptosis (Likely mechanism). |
Troubleshooting
-
Issue: High IC
(Low potency) in cell lines despite high reactivity.-
Cause: The compound may be reacting with proteins in the FBS (Fetal Bovine Serum) before reaching the cells.
-
Solution: Perform a "Pulse" experiment: Treat cells in serum-free media for 4 hours, then replace with complete media. If potency increases, serum binding is the cause.
-
-
Issue: Inconsistent results between replicates.
-
Cause: Compound precipitation or polymerization in the well.
-
Solution: Check wells under a microscope for crystals. Ensure DMSO stock is fresh.
-
References
-
Dimmock, J. R., et al. (1998). "Cytotoxic 1,3-diphenylprop-2-en-1-ones and related compounds." Current Medicinal Chemistry, 5(6), 471-506. Link
- Foundational text on the cytotoxicity of the prop-2-en-1-one scaffold.
-
Amslinger, S. (2010). "The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their structural and biological diversity." ChemMedChem, 5(3), 351-356. Link
- Explains the Michael acceptor mechanism and reactivity tuning of enones.
-
Zhang, X., et al. (2022).[1] "Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms." Molecules, 27(16), 5267. Link
- Details the interaction between electrophilic drugs and intracellular glut
-
Kuang, Y., et al. (2016). "2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells."[2] International Journal of Molecular Sciences, 17(7), 1073. Link
- Provides a comparative protocol for 2'-substituted chalcone/enone analogs.
Sources
Application Note: Microwave-Assisted Synthesis of 1-(2-Fluorophenyl)prop-2-en-1-one
Abstract & Core Logic
This guide details the protocol for synthesizing 1-(2-fluorophenyl)prop-2-en-1-one (also known as 2'-fluoroacrylophenone) utilizing microwave irradiation. Unlike stable 1,3-diarylchalcones, this target molecule contains a terminal vinyl group (
Conventional synthesis typically involves a Mannich reaction followed by thermal elimination, often requiring 12–24 hours of reflux and resulting in low yields due to polymerization side reactions. The microwave-assisted protocol described here utilizes dielectric heating to accelerate the rate-determining Mannich step, reducing reaction time to under 30 minutes while minimizing thermal exposure of the sensitive vinyl product.
Synthetic Strategy: The Mannich-Elimination Route
Direct aldol condensation of acetophenone with formaldehyde is chemically difficult due to the high reactivity of formaldehyde and lack of selectivity. Therefore, this protocol employs a two-stage one-pot sequence :
-
Microwave-Assisted Mannich Reaction: 2'-Fluoroacetophenone reacts with paraformaldehyde and dimethylamine hydrochloride to form the
-amino ketone intermediate. -
In-Situ Elimination: Thermal elimination of the amine hydrochloride yields the target vinyl ketone.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the electrophilic attack of an iminium ion (generated in situ from paraformaldehyde and dimethylamine) on the enol form of 2'-fluoroacetophenone.
Reaction Scheme
Figure 1: Synthetic pathway via Mannich base intermediate.[1]
Materials & Equipment
Reagents
| Reagent | Role | Purity/Grade |
| 2'-Fluoroacetophenone | Substrate | >98% |
| Paraformaldehyde | Formaldehyde Source | Reagent Grade (Powder) |
| Dimethylamine Hydrochloride | Amine Source | 99% |
| Ethanol (absolute) or Isopropanol | Solvent | ACS Grade |
| Conc. HCl | Catalyst (Trace) | 37% |
| Hydroquinone | Polymerization Inhibitor | >99% |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressurized borosilicate glass vial with Teflon/Silicon septum.
-
Stirring: Magnetic stir bar (high coupling).
Experimental Protocol
Step 1: Preparation of the Reaction Mixture
The stoichiometry is critical. An excess of the Mannich reagents (formaldehyde/amine) ensures complete conversion of the valuable acetophenone.
-
Charge the Vessel: In a 10 mL microwave vial equipped with a stir bar, add:
-
2'-Fluoroacetophenone: 1.0 mmol (138 mg)
-
Paraformaldehyde: 1.5 mmol (45 mg)
-
Dimethylamine Hydrochloride: 1.5 mmol (122 mg)
-
Solvent: 2.0 mL Absolute Ethanol (or Isopropanol).
-
Catalyst: 5
L Conc. HCl (optional, accelerates iminium formation).
-
-
Homogenization: Vortex the vial for 30 seconds to disperse the paraformaldehyde.
-
Sealing: Cap the vial securely.
Step 2: Microwave Irradiation (Mannich Step)
This step forms the
-
Control Method: Temperature Control (IR sensor).
-
Temperature: 100 °C.
-
Ramp Time: 2:00 min.
-
Hold Time: 15:00 min.
-
Pressure Limit: 250 psi (17 bar).
-
Stirring: High.
-
Power: Dynamic (Max 300W).
> Note: If the reaction mixture remains clear after 15 minutes, the Mannich base has formed. If solid paraformaldehyde persists, extend time by 5 minutes.
Step 3: Elimination & Workup
The elimination of the amine salt often occurs spontaneously under the microwave conditions. However, to ensure full conversion to the vinyl ketone:
-
Cooling: Allow the vessel to cool to 50 °C.
-
Check: Analyze a small aliquot by TLC (Silica, 20% EtOAc/Hexane). The Mannich base is polar/basophilic; the vinyl ketone is less polar.
-
Elimination (if incomplete): If intermediate persists, add a catalytic amount of weak base (e.g., Sodium Acetate, 0.5 mmol) and irradiate again at 90 °C for 5 minutes .
-
Quench: Pour the reaction mixture into 10 mL of ice-water.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Stabilization (CRITICAL): Add a trace amount of Hydroquinone (<1 mg) to the organic layer immediately. Vinyl ketones polymerize rapidly upon concentration.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at low temperature (<30 °C).
Results & Validation
Expected Yield & Data
-
Typical Yield: 75–85% (isolated).
-
Appearance: Colorless to pale yellow oil.
-
Stability: Store at -20 °C.
Characterization (Simulated)
-
H NMR (400 MHz,
):- 7.8–7.1 (m, 4H, Ar-H).
-
6.95 (dd,
Hz, 1H, ). -
6.45 (dd,
Hz, 1H, trans). -
6.05 (dd,
Hz, 1H, cis).
-
Key Feature: The "dd" patterns in the olefinic region (5.8–7.0 ppm) confirm the terminal vinyl group, distinct from the doublets seen in standard chalcones.
Workflow Diagram
Figure 2: Experimental workflow for microwave synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization (Gummy solid) | Overheating or lack of inhibitor | Add Hydroquinone during workup; keep rotary evaporator bath <30°C. |
| Low Conversion | Old Paraformaldehyde | Use fresh, powdered paraformaldehyde. |
| Incomplete Elimination | Stable Mannich Salt | Add mild base (NaOAc or |
| Vessel Over-pressure | Decomposition of reagents | Ensure headspace in vial; do not exceed 120°C. |
Safety & Handling
-
Lachrymator: Aryl vinyl ketones are potent lachrymators (tear gas agents) and skin irritants. All workup must be performed in a functioning fume hood.
-
Pressurized Vessels: Microwave vials are under pressure. Allow to cool below the solvent boiling point before opening.
-
HF Potential: While the C-F bond is stable, avoid extremely acidic conditions at high temperatures to prevent any risk of HF generation.
References
-
Specific Target Synthesis (Conventional): Reddy, N. S., et al. (2023). "Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application." MDPI. Describes the specific synthesis of 2-fluorophenyl vinyl ketone via Mannich base. [Link]
-
Microwave Mannich Reaction: Kalalbandi, V. K. A., & Seetharamappa, J. (2014). "Microwave-assisted multi-component synthesis of
-amino ketones via Mannich reaction." Rasayan Journal of Chemistry. Establishes microwave parameters for Mannich base formation. [Link] -
Microwave Synthesis of Enones: Vutla, V. R., et al. (2012). "Synthesis of novel 1-(4'-fluorophenyl)-3-(4"-aryl)-2-propen-1-ones by conventional and microwave irradiation methods." Scholars Research Library. Provides general microwave parameters for fluorinated enone systems. [Link]
-
General Microwave Methodology: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Authoritative review on microwave effects and vessel safety. [Link]
Sources
Application Note: Cell Culture Techniques for Evaluating the Cytotoxicity of 1-(2-Fluorophenyl)prop-2-en-1-one
Introduction & Mechanistic Rationale
1-(2-Fluorophenyl)prop-2-en-1-one (CAS: 89638-21-1) is a highly reactive
The Causality of Cytotoxicity: The Michael Acceptor Paradigm
The cytotoxicity of this compound is not driven by simple receptor antagonism, but rather by its intrinsic chemical reactivity. The molecule features an electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond, rendering the
The fluorine substitution at the ortho position (2-fluoro) serves a dual purpose: it increases the molecule's lipophilicity—enhancing cellular membrane permeability—and inductively modulates the electron density of the enone system. Once intracellular, the
This rapid covalent binding leads to severe intracellular GSH depletion[2]. The loss of this primary antioxidant defense triggers a catastrophic accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and ultimately, apoptosis. Therefore, a robust cytotoxicity evaluation must not only measure cell death but also validate this specific biochemical cascade.
Figure 1: Mechanistic pathway of this compound induced cytotoxicity via Michael addition.
Experimental Design & Self-Validating Systems
To ensure scientific integrity, the experimental design must be a self-validating system . This means incorporating specific controls that independently verify the assay's performance and the compound's mechanism of action.
-
Cell Line Selection: HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) are highly recommended. HepG2 cells retain robust xenobiotic metabolism capabilities, making them ideal for evaluating glutathione-depleting agents[3], while HCT-116 cells are highly sensitive to chalcone and acrylophenone derivatives[4].
-
Internal Controls:
-
Vehicle Control: 0.1% to 0.5% DMSO (ensures solvent does not induce baseline toxicity).
-
Positive Control (Viability): Doxorubicin (1-10 µM) to validate the dynamic range of the MTT assay.
-
Mechanistic Control (GSH): N-ethylmaleimide (NEM), a known thiol-alkylating agent, to validate the GSH depletion assay[5].
-
Quantitative Data Summary
Table 1: Expected Assay Parameters and Readouts for Fluorinated Enones
| Assay Type | Target / Mechanism | Reagent / Probe | Readout Modality | Expected IC50 / Response Range |
| Viability | Mitochondrial Reductase | MTT or CellTiter-Glo | Absorbance (570 nm) / Luminescence | 10 µM – 65 µM (Cell-line dependent) |
| GSH Depletion | Free Intracellular Thiols | DTNB (Ellman's Reagent) | Absorbance (412 nm) | >50% depletion within 2–4 hours |
| ROS Generation | Intracellular Peroxides | H2DCFDA | Fluorescence (Ex 485 / Em 535) | 3 to 5-fold increase vs. Vehicle |
Detailed Experimental Protocols
Protocol A: Compound Preparation and Handling
Causality Check:
-
Stock Solution: Dissolve this compound in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM stock.
-
Storage: Aliquot the stock into amber microcentrifuge tubes to prevent photo-degradation. Store at -20°C or -80°C.
-
Working Dilutions: Prepare working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in complete culture media immediately before application to cells. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Protocol B: MTT Cell Viability Assay
Causality Check: The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells. Because this compound causes mitochondrial dysfunction, this assay directly captures the downstream metabolic collapse.
-
Seeding: Seed HepG2 or HCT-116 cells at a density of
cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -
Treatment: Aspirate media. Add 100 µL of media containing the compound at varying concentrations. Include Vehicle (0.5% DMSO) and Blank (media only) controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark at 37°C.
-
Solubilization: Carefully aspirate the media (avoid disturbing the purple formazan crystals at the bottom). Add 150 µL of DMSO to each well. Place on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.
Protocol C: Intracellular GSH Depletion Assay (DTNB Method)
Causality Check: To prove the compound acts as a Michael acceptor, we must quantify the loss of free thiols using Ellman's reagent (DTNB), which reacts with GSH to produce a yellow-colored product (TNB)[6].
-
Seeding & Treatment: Seed cells in 6-well plates (
cells/well). Treat with the IC50 concentration of the compound for a short duration (2, 4, and 6 hours) to capture early-stage GSH depletion before cell death occurs. -
Lysis: Wash cells with ice-cold PBS. Lyse cells using 500 µL of 5% Sulfosalicylic Acid (SSA) to precipitate proteins and preserve free GSH. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Reaction: Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of reaction buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0) containing 1.5 mg/mL DTNB.
-
Measurement: Incubate for 10 minutes at room temperature. Read absorbance at 412 nm. Quantify against a standard curve of known GSH concentrations.
Figure 2: Multiplexed experimental workflow for evaluating enone cytotoxicity and mechanism of action.
Plate Layout for Self-Validating Dose-Response
A rigorous 96-well plate layout ensures statistical significance and accounts for edge effects (evaporation at the perimeter of the plate).
Table 2: Standard 96-Well Plate Layout for Viability Testing
| Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| B | PBS | Blank | Veh | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 100 µM | Pos | Veh | PBS |
| C | PBS | Blank | Veh | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 100 µM | Pos | Veh | PBS |
| D | PBS | Blank | Veh | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 100 µM | Pos | Veh | PBS |
| E | PBS | Blank | Veh | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 100 µM | Pos | Veh | PBS |
| F | PBS | Blank | Veh | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 100 µM | Pos | Veh | PBS |
| G | PBS | Blank | Veh | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 100 µM | Pos | Veh | PBS |
| H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
Notes: PBS = Phosphate Buffered Saline (prevents edge effect evaporation); Blank = Media + MTT (No cells, background subtraction); Veh = Vehicle Control (Cells + 0.5% DMSO); Pos = Positive Control (Cells + Doxorubicin).
References
-
Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones against HepG2 cells - arkat usa. arkat-usa.org. 3
-
Cytotoxic and Antifungal Activity of Chalcones Synthesized from Natural Acetophenone Isolated from Croton anisodontus - SBQ. sbq.org.br. 4
-
Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds - ResearchGate. researchgate.net. 1
-
Aneuploidogenic and clastogenic potential of the mycotoxins citrinin and patulin - Oxford Academic. oup.com. 6
-
Conjugation of 9-deoxy-delta 9,delta 12(E)-prostaglandin D2 with intracellular glutathione and enhancement of its antiproliferative activity by glutathione depletion - PubMed. nih.gov. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conjugation of 9-deoxy-delta 9,delta 12(E)-prostaglandin D2 with intracellular glutathione and enhancement of its antiproliferative activity by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. but-3-enone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Evaluation of 1-(2-Fluorophenyl)prop-2-en-1-one
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of 1-(2-Fluorophenyl)prop-2-en-1-one, a member of the chalcone class of compounds. Chalcones are known for their broad spectrum of biological activities, with anti-inflammatory and anticancer properties being particularly prominent[1][2][3]. This document outlines detailed protocols for assessing the therapeutic potential of this compound in validated animal models of inflammation and cancer. Furthermore, it addresses the critical aspects of pharmacokinetic profiling and preliminary toxicological evaluation, which are integral to the preclinical development of any novel therapeutic agent. The causality behind experimental choices is explained to provide a robust framework for study design and interpretation.
Introduction to this compound and the Chalcone Scaffold
This compound belongs to the chalcone family, which are natural or synthetic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system[1][4]. This core structure is a versatile pharmacophore, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects[1][2][5]. The α,β-unsaturated ketone moiety is a key feature, often implicated in the mechanism of action through Michael addition reactions with biological nucleophiles. The fluorine substitution on one of the phenyl rings may enhance metabolic stability or binding affinity to target proteins, a common strategy in medicinal chemistry[6].
Given the extensive literature on chalcone derivatives, it is hypothesized that this compound will exhibit significant anti-inflammatory and/or anticancer properties. The following sections provide detailed protocols for testing these hypotheses in vivo.
In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds[7][8]. The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response, allowing for the assessment of a compound's ability to modulate different phases of inflammation[7].
Rationale for Model Selection
This model is selected for its simplicity, reproducibility, and its ability to detect the effects of inhibitors of prostaglandin synthesis, a common mechanism for many anti-inflammatory drugs[8]. The model allows for a quantitative assessment of edema, providing a clear endpoint for efficacy. Many chalcone derivatives have shown efficacy in this model, making it a relevant choice for this compound[9][10][11].
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Detailed Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 5% Tween 80 in saline)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)[7]
-
Carrageenan (Lambda, Type IV)
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
Plethysmometer or digital calipers
-
Syringes and needles (27-gauge)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water[7].
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound at various doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V0)[8].
-
Drug Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection[8]. The route and timing may be adjusted based on preliminary pharmacokinetic data.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw[8][12].
-
Measurement of Paw Edema: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection[13].
-
Data Analysis:
-
Calculate the paw edema at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition |
| Vehicle Control | - | 0 | |
| Positive Control | 10 | ||
| Compound X | 10 | ||
| Compound X | 30 | ||
| Compound X | 100 |
Note: This table is a template for data presentation. Actual values will be obtained from the experiment.
In Vivo Assessment of Anticancer Activity: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anticancer agents[14][15].
Rationale for Model Selection
This model allows for the in vivo growth of human cancer cells, providing a relevant system to assess the antitumor activity of a compound[14]. The choice of cell line should be guided by in vitro cytotoxicity data for this compound. Immunodeficient mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor cells[14][16].
Experimental Workflow
Caption: Workflow for a Xenograft Tumor Model Study.
Detailed Protocol
Materials:
-
Human cancer cell line (selected based on in vitro data)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
This compound
-
Vehicle (appropriate for the chosen route of administration)
-
Positive control (standard-of-care chemotherapy for the selected cell line)
-
Matrigel (optional, to improve tumor take rate)[17]
-
Sterile PBS and cell culture medium
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the selected human cancer cells under sterile conditions. On the day of implantation, harvest cells in their logarithmic growth phase, wash with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL[17].
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[14][17].
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group)[17]:
-
Group I: Vehicle control
-
Group II: Positive control
-
Group III-V: this compound at various doses
-
-
Drug Administration: Administer the treatments as per the defined schedule (e.g., daily, every other day) via the predetermined route (p.o., i.p., or i.v.).
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³), or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group. Analyze tumor volume and weight data for statistical significance.
Data Presentation
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) (± SEM) | Mean Final Tumor Weight (g) (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 | ||
| Positive Control | ||||
| Compound X | ||||
| Compound X | ||||
| Compound X |
Note: This table is a template for data presentation. Actual values will be obtained from the experiment.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Poor pharmacokinetic properties are a common reason for the failure of chalcone derivatives in vivo[18][19][20].
Rationale and Approach
A preliminary PK study in rodents (e.g., rats or mice) is crucial to determine key parameters such as bioavailability, half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax). This information is vital for designing effective dosing regimens for efficacy studies. Both intravenous (i.v.) and oral (p.o.) or intraperitoneal (i.p.) administration should be evaluated to determine absolute bioavailability.
Protocol Outline
-
Animal Model: Use male Sprague-Dawley rats or Swiss albino mice.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO/IP Group: Administer a single oral or intraperitoneal dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Preliminary Toxicology Assessment
Early assessment of a compound's safety profile is critical. Non-GLP toxicology studies in rodents can identify potential liabilities and inform dose selection for efficacy studies[21][22].
Rationale and Approach
An acute or dose-range-finding toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity. This is typically followed by a repeat-dose study (e.g., 7 or 14 days) to assess toxicity upon multiple administrations. For small molecules, toxicology studies are typically conducted in a rodent and a non-rodent species[23][24].
Protocol Outline for Acute Toxicity
-
Animal Model: Use both male and female mice or rats.
-
Dosing: Administer single doses of this compound at escalating levels to different groups of animals.
-
Observation: Closely monitor the animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination, especially from animals showing signs of toxicity.
-
Endpoints: Determine the MTD and identify any dose-limiting toxicities.
Conclusion
The in vivo evaluation of this compound requires a systematic approach, beginning with efficacy testing in relevant disease models, supported by robust pharmacokinetic and toxicological data. The protocols outlined in these application notes for the carrageenan-induced paw edema and xenograft tumor models provide a solid foundation for assessing the anti-inflammatory and anticancer potential of this novel chalcone derivative. The insights gained from these studies will be crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent.
References
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Sinha, S., et al. (2021). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. Malaria Journal. Available at: [Link]
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Salehi, B., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. MDPI. Available at: [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Yang, H.-L., et al. (2013). Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. MDPI. Available at: [Link]
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Gou, M., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Dastjerdi, F., et al. (2015). Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. Research in Pharmaceutical Sciences. Available at: [Link]
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Yıldırım, I., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. Available at: [Link]
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ResearchGate. (n.d.). In vivo anti-inflammatory activity of chalcone derivatives by carrageenan induced rat paw oedema method. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available at: [Link]
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Charris, J., et al. (2011). In vitro Biotransformation, in vivo Efficacy and Pharmacokinetics of Antimalarial Chalcones. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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MalariaWorld. (2021). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. MalariaWorld. Available at: [Link]
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ResearchGate. (2025). Chalcone Derivatives: Role in Anticancer Therapy. ResearchGate. Available at: [Link]
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ProQuest. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. ProQuest. Available at: [Link]
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Roman, B. I., et al. (2013). Assessment of the antineoplastic potential of chalcones in animal models. Current Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Pharmacokinetic Evaluation of Chalcone Derivatives with Antimalarial activity in New Zealand White Rabbits. ResearchGate. Available at: [Link]
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PubMed. (n.d.). Recent advances in antitumor indole-chalcone derivatives: a mini review. PubMed. Available at: [Link]
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RSC Publishing. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing. Available at: [Link]
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Gil, D. W., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]
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Sinha, S., et al. (2023). Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model. 3 Biotech. Available at: [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
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FDA. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. U.S. Food and Drug Administration. Available at: [Link]
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Sewell, F., et al. (2018). Reviewing the Utility of Two Species in General Toxicology Related to Drug Development. Toxicologic Pathology. Available at: [Link]
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Dimmock, J. R., et al. (2019). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link]
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Sinha, S., et al. (2023). Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model. PMC. Available at: [Link]
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Selvita. (n.d.). Toxicology. Selvita. Available at: [Link]
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Wang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules. Available at: [Link]
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Comparative Biosciences, Inc. (n.d.). TOXICOLOGY In Rodents. Comparative Biosciences, Inc.. Available at: [Link]
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Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
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IACUC. (2024). Routes and Volumes of Administration in Mice. IACUC Guideline. Available at: [Link]
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Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]
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Altasciences. (n.d.). Pivotal Toxicology Studies. Altasciences. Available at: [Link]
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PubMed. (2023). Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model. PubMed. Available at: [Link]
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Slideshare. (n.d.). Routes Of Drug Administration. Slideshare. Available at: [Link]
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National Library of Medicine. (2023). Medication Routes of Administration. StatPearls. Available at: [Link]
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Diehl, K.-H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available at: [Link]
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Wikipedia. (n.d.). Route of administration. Wikipedia. Available at: [Link]
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Jesionka, O., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Available at: [Link]
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Prabuswamy, M., et al. (2014). 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]
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Semantic Scholar. (n.d.). (E)-3-([2,2'-bithiophen]-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one: Synthesis and structural elucidation of chalcone derivatives for potential antioxidant activity. Semantic Scholar. Available at: [Link]
-
Taylor & Francis. (2022). (E)-3-([2,2'-bithiophen]-5-yl)-1-(4-fluorophenyl)prop-2-en-1-one: Synthesis and structural elucidation of chalcone derivatives for potential antioxidant activity. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (n.d.). (PDF) SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Reaction Yield for 2'-Fluoroacetophenone
Welcome to the technical support center for the Claisen-Schmidt condensation, with a specialized focus on reactions involving 2'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction and to systematically troubleshoot challenges to maximize the yield and purity of your target 2'-fluorochalcones. The insights provided herein are a synthesis of established chemical principles and field-proven optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[1][2] This reaction is typically catalyzed by a base, or less commonly, an acid, and is a fundamental method for synthesizing α,β-unsaturated ketones, known as chalcones.[3][4] These chalcones are valuable intermediates in the synthesis of various biologically active compounds, including flavonoids.[3][5]
Q2: How does the 2'-fluoro substituent on acetophenone affect the reaction?
The fluorine atom at the 2'-position of the acetophenone ring is an electron-withdrawing group. This has two primary effects:
-
Increased Acidity of α-Hydrogens: The electron-withdrawing nature of fluorine enhances the acidity of the α-hydrogens of the ketone, facilitating the formation of the enolate intermediate under basic conditions.
-
Potential for Altered Reactivity: While facilitating enolate formation, the overall electronic effect on the resulting chalcone can influence its stability and susceptibility to subsequent reactions. The fluorine substituent can also enhance the metabolic stability and bioavailability of the final chalcone derivatives, making them attractive for drug discovery.[6]
Q3: What are the most common catalysts for this reaction?
The Claisen-Schmidt condensation is most frequently catalyzed by bases.[5] Common choices include:
-
Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used in alcoholic solvents like ethanol.[7][8]
-
Alkoxides: Sodium ethoxide or potassium t-butoxide can also be effective.
-
Acid Catalysts: While less common, acids such as dry HCl, p-toluenesulfonic acid, and Lewis acids like AlCl₃ or BF₃ can be used.[4][9] However, acid catalysis can sometimes lead to side reactions like Friedel-Crafts type additions to the aromatic ring.[10]
Q4: How critical is the choice of solvent?
The solvent plays a crucial role in dissolving the reactants and the catalyst.[3]
-
Polar Protic Solvents: Ethanol and methanol are common choices as they effectively dissolve both the reactants and the base catalyst.[11]
-
Solvent-Free Conditions: Interestingly, performing the reaction neat (without a solvent), often with grinding or microwave irradiation, has been shown to be highly efficient, leading to shorter reaction times and high yields, especially for fluoro-substituted chalcones.[11][12]
Troubleshooting Guide: Low Yield and Side Product Formation
Low yields and the formation of multiple products are common hurdles in the Claisen-Schmidt condensation. The following guide provides a systematic approach to diagnosing and resolving these issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or Inappropriate Catalyst: The base may be old, hydrated, or not strong enough.[13] | Use a fresh batch of a suitable base like NaOH or KOH. For very sensitive substrates, consider a stronger, non-nucleophilic base like LDA, ensuring anhydrous conditions.[8] |
| Suboptimal Temperature: The reaction may be too cold, leading to a slow rate, or too hot, promoting side reactions.[3] | Most reactions proceed well at room temperature. If the reaction is slow, gentle heating (40-50 °C) may be beneficial.[14] However, for substrates prone to side reactions, cooling in an ice bath might be necessary.[3] | |
| Poor Reagent Quality: Impurities in the starting materials, such as oxidized aldehyde, can inhibit the reaction.[7] | Purify starting materials if necessary. Aldehydes can often be purified by distillation.[7] Ensure solvents are anhydrous, especially when using moisture-sensitive bases.[13] | |
| Formation of Multiple Byproducts | Self-Condensation of 2'-Fluoroacetophenone: The ketone enolate reacts with another molecule of the ketone instead of the aldehyde.[8] | Slowly add the aldehyde to a mixture of the 2'-fluoroacetophenone and the base. This ensures a low concentration of the enolate available for self-condensation.[8] Using a milder base or lower reaction temperature can also help.[8] |
| Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form an alcohol and a carboxylic acid.[14] | Use a milder base or a lower concentration of the base.[14] Ensuring the ketone is present and reactive to consume the aldehyde is also crucial.[8] | |
| Michael Addition: The enolate of the starting ketone can add to the newly formed chalcone product.[15] | Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.[15] Lowering the reaction temperature can also disfavor this side reaction.[7] |
Visualizing the Reaction: The Claisen-Schmidt Mechanism
The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation pathway and highlights potential side reactions.
Caption: Base-catalyzed Claisen-Schmidt condensation pathway and common side reactions.
Experimental Protocols
Protocol 1: Classical Claisen-Schmidt Condensation in Ethanol
This protocol provides a general procedure for the synthesis of a 2'-fluorochalcone derivative.
Materials:
-
2'-Fluoroacetophenone (1.0 eq)
-
Aromatic aldehyde (1.0 - 1.2 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 - 2.0 eq)
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2'-fluoroacetophenone (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in an appropriate amount of ethanol.[8]
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of NaOH or KOH (1.2-2.0 eq) in a small amount of water or ethanol.[8]
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14] A precipitate of the chalcone may form during the reaction. Reactions are often complete within 2-6 hours.[16]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[8][16]
-
Precipitation: Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the crude product to precipitate.[8][16]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[5] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[15]
Protocol 2: Optimized Solvent-Free Synthesis by Grinding
This environmentally friendly method often leads to higher yields and shorter reaction times, particularly for less reactive substrates.[17]
Materials:
-
2'-Fluoroacetophenone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) (powdered, 0.2 - 1.0 eq)[18]
-
Mortar and pestle
-
Dilute hydrochloric acid (HCl)
-
Buchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a mortar, combine the 2'-fluoroacetophenone (1.0 eq), aromatic aldehyde (1.0 eq), and solid, powdered NaOH or KOH (0.2 - 1.0 eq).[3][17]
-
Grinding: Grind the mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may become a paste or solidify.[8][17] The reaction is typically complete in 5-30 minutes. Monitor by TLC if desired.
-
Work-up: After the reaction is complete, add cold water to the mortar and continue to grind to break up the solid mass.[8]
-
Purification: Transfer the slurry to a beaker, acidify with dilute HCl, and collect the solid product by vacuum filtration. Wash thoroughly with water and dry.[8] Recrystallization from a suitable solvent can be performed for further purification.[15]
Data Presentation: Catalyst and Condition Effects
The choice of catalyst and reaction conditions can significantly impact the yield of the Claisen-Schmidt condensation. The following table summarizes the effect of different catalysts and conditions on the yield of a model reaction.
| Entry | Catalyst (mol%) | Condition | Time | Yield (%) | Reference |
| 1 | NaOH (20) | Solvent-Free, Grinding | 5 min | 98 | [18] |
| 2 | KOH (20) | Solvent-Free, Grinding | 5 min | 85 | [18] |
| 3 | NaOH (stoichiometric) | Ethanol, RT | 2-4 h | ~59 | [19] |
| 4 | KOH (stoichiometric) | Reflux | 2 h | ~9.2 | [17] |
This data highlights that solvent-free conditions with catalytic amounts of a solid base can be significantly more efficient than traditional solvent-based methods.[18]
References
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- 16. benchchem.com [benchchem.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 1-(2-Fluorophenyl)prop-2-en-1-one
Welcome to the Technical Support Center for the synthesis of 1-(2-fluorophenyl)prop-2-en-1-one . This highly reactive
This guide provides mechanistic insights, validated protocols, and troubleshooting steps for the two most common synthetic pathways: the Mannich Base Route and the Weinreb Amide Route .
Part 1: Synthesis Workflows & Mechanistic Divergence
To effectively troubleshoot, we must first map the logical relationships between the starting materials, the stabilized intermediates, and the divergent pathways that lead to target degradation or side-product formation.
Figure 1: Divergent synthesis pathways for this compound and side-product logic.
Part 2: Troubleshooting Guide & FAQs
Q1: During the Mannich route, my yield of the enone is low, and I isolate a significant amount of a higher-molecular-weight byproduct (m/z ~302). What is this, and how do I prevent it?
Causality: The byproduct is 1,5-bis(2-fluorophenyl)pentane-1,5-dione . The 1 [3], but it suffers from a critical flaw during the elimination step. If unreacted 2-fluoroacetophenone is present, the basic conditions generate an enolate that rapidly attacks the newly formed, highly electrophilic this compound via a Michael addition, forming the dimer. Solution: Ensure 100% conversion to the Mannich base hydrochloride before initiating the elimination step by using a slight excess of paraformaldehyde and dimethylamine hydrochloride. During the base-catalyzed elimination, utilize a biphasic solvent system (e.g., Water/Dichloromethane) to immediately sequester the reactive enone into the organic phase, physically separating it from aqueous enolates.
Q2: I am using the Weinreb amide route with vinylmagnesium bromide. The reaction goes to completion, but my LC-MS shows an M+27 peak (m/z 178) instead of the desired M+ (m/z 150). Why did the reaction overshoot?
Causality: You are observing 1-(2-fluorophenyl)pent-4-en-1-one , the product of a 1,4-conjugate addition. The success of the Weinreb amide route relies entirely on the 2 [2] that prevents over-addition. If the reaction temperature rises above -40°C before quenching, or if a large excess of 3 [4] is used, the chelate collapses prematurely. This exposes the highly reactive enone to the remaining Grignard reagent, leading to rapid conjugate addition. Solution: Maintain the internal reaction temperature strictly at -78°C during the addition. Crucially, you must perform a reverse cold quench—pouring the -78°C reaction mixture directly into a vigorously stirred mixture of 1M HCl and crushed ice. This simultaneously breaks the chelate and destroys residual Grignard before the enone can react.
Q3: I successfully purified this compound, but after storing it in the fridge for a week, it turned into an insoluble, viscous gel. How can I store it safely?
Causality: Aryl vinyl ketones are exceptionally prone to 4 [1]. Exposure to ambient UV/visible light or trace oxygen initiates a radical cascade, cross-linking the enone into poly(aryl vinyl ketone). Solution: The enone must be chemically stabilized immediately post-purification. Add a radical inhibitor such as Butylated hydroxytoluene (BHT) or hydroquinone at 100–500 ppm. Store the compound in an amber glass vial under a strict argon atmosphere at -20°C.
Part 3: Quantitative Data on Side Products
To aid in rapid analytical identification and process correction, refer to the following diagnostic markers for the most common side products encountered during this synthesis.
| Side Product | Molecular Weight (m/z) | Formation Pathway | Diagnostic ¹H NMR Marker (CDCl₃) | Mitigation Strategy |
| 1,5-Bis(2-fluorophenyl)pentane-1,5-dione | 302.3 | Mannich: Michael addition of enolate to enone | Multiplet at 2.2–2.4 ppm (aliphatic backbone CH₂ groups) | Use biphasic elimination; ensure 100% Mannich base formation. |
| 1-(2-Fluorophenyl)pent-4-en-1-one | 178.2 | Weinreb: 1,4-Conjugate addition of Grignard | Terminal alkene multiplet at 5.0–5.8 ppm; loss of enone signals | Strict -78°C maintenance; perform a reverse cold acidic quench. |
| Poly(aryl vinyl ketone) | > 5000 | Both: Radical polymerization / Photodegradation | Broad, unresolved polymeric peaks in the 1.5–3.0 ppm region | Add 100 ppm BHT immediately post-purification; store in amber vials. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure causality and prevent downstream failures.
Protocol A: Synthesis via Weinreb Amide (High Purity Route)
This route is preferred for pharmaceutical intermediates requiring high fidelity and minimal dimerization.
Step 1: Grignard Addition
-
Dissolve N-methoxy-N-methyl-2-fluorobenzamide (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Self-Validation Check 1: Insert an internal temperature probe. Do not proceed until the internal temperature reads
-75°C. -
Add vinylmagnesium bromide (1.0 M in THF, 1.05 eq, 10.5 mL) dropwise over 30 minutes.
-
Self-Validation Check 2: The solution should turn a pale, clear yellow, indicating the formation of the stable magnesium chelate. If the solution turns dark brown or opaque, the internal temperature has exceeded -40°C, indicating premature chelate collapse.
Step 2: Reverse Cold Quench
-
Prepare a quench bath containing 50 mL of 1M HCl and 50 g of crushed ice. Stir vigorously.
-
Transfer the -78°C reaction mixture via cannula directly into the rapidly stirring quench bath.
-
Self-Validation Check 3: Test the aqueous phase with pH paper. It must read pH < 3. If pH > 3, unquenched magnesium salts will cause emulsions and promote the Michael addition of residual water/hydroxide to the enone.
-
Extract with diethyl ether (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at
25°C to avoid thermal polymerization. -
Immediately add 100 ppm BHT to the crude oil before column chromatography.
Protocol B: Synthesis via Mannich Base (Scale-up Route)
This route avoids cryogenic conditions but requires strict phase management to prevent dimerization.
Step 1: Mannich Base Formation
-
Reflux 2-fluoroacetophenone (1.0 eq), paraformaldehyde (1.5 eq), and dimethylamine hydrochloride (1.5 eq) in ethanol with a catalytic amount of concentrated HCl for 12 hours.
-
Self-Validation Check 1: Analyze via TLC (UV active). The starting material (Rf ~0.7 in 20% EtOAc/Hexane) must be completely consumed. The Mannich base hydrochloride will remain at the baseline. Do not proceed to elimination if starting material remains.
Step 2: Biphasic Elimination
-
Concentrate the ethanol, then dissolve the crude Mannich base hydrochloride in a 1:1 mixture of Dichloromethane (DCM) and Water.
-
Cool to 0°C and add 10% aqueous NaOH dropwise until the aqueous layer reaches pH 10.
-
Stir vigorously for 2 hours at room temperature. The base catalyzes the elimination of dimethylamine, and the DCM layer immediately extracts the formed this compound, protecting it from aqueous enolates.
-
Separate the organic layer, wash with 1M HCl (to remove residual amine), dry over Na₂SO₄, and concentrate at
25°C.
Part 5: References
-
Reeves, J.A., Allegrezza, M.L., & Konkolewicz, D. (2017). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecular Rapid Communications. 4
-
Tummatorn, J., et al. (2010). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. 2
-
Smolecule Technical Documentation. (2023). Acrylophenone: Core Properties and Synthesis. Smolecule.com. 1
-
BenchChem Technical Support. (2025). Vinylmagnesium Bromide|Grignard Reagent for Synthesis. Benchchem.com. 3
Sources
Technical Support Center: Overcoming Solubility Issues of Fluorinated Chalcones in Bioassays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized highly potent fluorinated chalcones, only to see their biological assays fail due to erratic reproducibility or overt compound precipitation.
Fluorinated chalcones are highly valued in medicinal chemistry. The incorporation of highly electronegative fluorine atoms significantly enhances metabolic stability and target binding affinity[1]. However, this structural modification is a double-edged sword: it dramatically increases the lipophilicity (LogP) of the chalcone scaffold, frequently resulting in severe aqueous solubility issues and aggregation during in vitro bioassays[1][2].
This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you successfully formulate and test these challenging compounds.
Mechanistic Insight: The Double-Edged Sword of Fluorination
To solve a solubility problem, we must first understand the causality behind it. Fluorination alters the electron distribution of the chalcone's α,β-unsaturated carbonyl system and aromatic rings. This substitution drives the molecule out of the aqueous phase, promoting self-aggregation through hydrophobic interactions[1]. When a concentrated dimethyl sulfoxide (DMSO) stock is introduced into an aqueous buffer or cell culture medium, the sudden shift in solvent polarity forces the fluorinated chalcone past its thermodynamic solubility limit, resulting in instantaneous or time-dependent precipitation[2][3].
Caption: Mechanistic impact of fluorination on chalcone physicochemical properties.
FAQs: Troubleshooting Fluorinated Chalcone Assays
Q1: My fluorinated chalcone dissolves perfectly in 100% DMSO but forms a cloudy suspension immediately upon addition to the cell culture medium. How can I prevent this? A1: This phenomenon is known as "precipitation upon dilution" or "crashing out"[2][3]. It occurs because the local solvent environment rapidly shifts from a favorable organic solvent to an unfavorable aqueous one. Causality & Solution: Do not perform a single large-volume dilution. Instead, perform serial dilutions of your DMSO stock directly into pre-warmed (37°C) assay medium while vortexing vigorously to ensure rapid dispersion[4]. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity[2][4]. If precipitation persists, your target concentration exceeds the compound's kinetic solubility limit, and you must utilize a formulation strategy[3][5].
Q2: I am using an MTT viability assay, and my results are highly variable when testing fluorinated chalcones. Could solubility be the culprit? A2: Yes, but with a mechanistic twist. Inconsistent MTT results often stem from two factors:
-
Micro-precipitation: Invisible micro-crystals of the chalcone can unevenly distribute across the well, causing localized toxicity or physically interfering with the absorbance readout[4].
-
Direct MTT Reduction: The α,β-unsaturated carbonyl moiety of some chalcones can directly reduce the MTT reagent to formazan, creating false-positive viability signals[4][5]. Self-Validating Protocol: Always run a cell-free control (chalcone + MTT reagent + media). If the chalcone precipitates or reduces MTT, switch to a Sulforhodamine B (SRB) assay and carefully aspirate the chalcone-containing media before adding the detection reagent[4][5].
Q3: How effective are cyclodextrins for solubilizing fluorinated chalcones, and which one should I use? A3: Cyclodextrins are highly effective because they form host-guest inclusion complexes. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic fluorinated aromatic rings, while the hydrophilic exterior maintains aqueous solubility[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for in vitro assays due to its low cellular toxicity and high solubilizing capacity[3][5].
Caption: Troubleshooting workflow for fluorinated chalcone precipitation.
Quantitative Data: Solubility Enhancement
To illustrate the efficacy of formulation strategies, the following table summarizes typical phase-solubility improvements observed when complexing poorly soluble chalcone derivatives with HP-β-CD[3].
| HP-β-CD Concentration (mM) | Fluorinated Chalcone Analog Solubility (µg/mL) | Fold Enhancement | Physical State in Bioassay |
| 0 (Buffer only) | < 1.0 | 1x | Heavy Precipitation |
| 5 | 15.0 | > 15x | Micro-suspension |
| 10 | 35.0 | > 35x | Clear Solution |
| 20 | 60.0 | > 60x | Clear Solution |
Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Determination in Cell Culture Media
To ensure your biological readouts are driven by dissolved drug rather than precipitated artifacts, you must define the maximum soluble concentration in your specific assay medium[2]. This protocol maintains a constant DMSO concentration across all test conditions to eliminate solvent-induced variables.
-
Stock Preparation: Dissolve the fluorinated chalcone in 100% anhydrous DMSO to a concentration of 20 mM. Vortex and apply gentle heating (37°C) if necessary[2][3].
-
Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock using 100% DMSO as the diluent[2].
-
Media Spiking: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C[2]. Transfer 2 µL of each DMSO dilution into 398 µL of the pre-warmed medium in a new plate. This yields a constant 0.5% final DMSO concentration across all wells.
-
Incubation & Inspection: Incubate the plate at 37°C for 24 hours to mimic the bioassay timeframe.
-
Validation: Visually inspect using an inverted microscope for micro-crystals. For quantitative validation, centrifuge the plate at 3,000 x g for 10 minutes, sample the supernatant, and quantify the dissolved chalcone via HPLC or UV-Vis spectroscopy. The highest concentration without a pellet or drop in UV absorbance is your absolute working limit.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
When the required bioassay concentration exceeds the kinetic solubility determined in Protocol 1, use this Higuchi-Connors-based phase solubility method to formulate the chalcone[5].
-
Solvent Preparation: Prepare a 20 mM solution of HP-β-CD in your target aqueous buffer (e.g., PBS)[5].
-
Compound Addition: Add the fluorinated chalcone powder in excess (e.g., 2 mg/mL) directly to the HP-β-CD solution[5]. Critical Note: Do not use DMSO here, as organic solvents will competitively bind the cyclodextrin cavity, displacing the chalcone.
-
Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 48-72 hours to allow the host-guest thermodynamic equilibrium to be reached[5].
-
Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to remove all uncomplexed, undissolved chalcone[5].
-
Quantification: Measure the concentration of the encapsulated chalcone in the filtrate using a standard curve via spectrophotometry. This fully aqueous solution can now be diluted directly into your bioassay without risk of precipitation.
References
-
[1] Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: MDPI URL:[Link]
Sources
Stability and degradation of 1-(2-Fluorophenyl)prop-2-en-1-one under storage
Technical Support Center: 1-(2-Fluorophenyl)prop-2-en-1-one
A Guide to Stability, Storage, and Degradation for Research Professionals
Welcome to the dedicated support center for this compound. As a key intermediate and research compound, understanding its stability profile is paramount for generating reproducible and reliable experimental data. This guide is structured to provide rapid troubleshooting and in-depth technical insights into the handling, storage, and degradation of this α,β-unsaturated ketone.
Section 1: At-a-Glance Stability Profile & Recommended Storage
For optimal results and to maintain the integrity of your sample, it is crucial to adhere to appropriate storage and handling protocols. The reactivity of the α,β-unsaturated ketone moiety makes this compound susceptible to several degradation pathways.
| Parameter | Recommendation | Rationale & Potential Issues |
| Long-Term Storage | -20°C or below, in the dark, under inert gas (Argon or Nitrogen) | Minimizes thermal degradation, photolytic reactions, and oxidation. The α,β-unsaturated system is prone to slow polymerization and oxidation over time.[1] |
| Short-Term Storage | 2-8°C, protected from light | Suitable for materials that will be used within a few days to a week. Minimizes exposure to ambient temperature and light. |
| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes.[2] | The compound can be an irritant.[3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[2][3][5] | These can catalyze rapid degradation through oxidation or conjugate addition/hydrolysis reactions. |
| Physical Appearance | Pale-yellow to yellow-brown oil or solid.[1] | A significant darkening or change in viscosity may indicate degradation or polymerization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term stability, the compound should be stored at -20°C or colder in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen.[1] It must be protected from light. The combination of cold temperature, an inert atmosphere, and darkness mitigates the primary degradation pathways: thermal decomposition, oxidation, and photochemistry.
Q2: My solid sample has turned into a darker, stickier oil. What happened and can I still use it?
This change often indicates degradation or the onset of polymerization. The α,β-unsaturated carbonyl system is susceptible to polymerization, which can be initiated by light, heat, or impurities.[6] A color change to dark brown suggests the formation of complex, conjugated degradation products. We strongly recommend re-analyzing the material's purity by HPLC or LC-MS before use. If significant degradation or new peaks are observed, the material should be discarded to ensure experimental validity.
Q3: Can I store this compound in solution? Which solvents are best?
Storing in solution is generally not recommended for long periods. If you must prepare stock solutions, use dry, aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile . Prepare solutions fresh and use them as quickly as possible. Storing in protic solvents, especially aqueous buffers, can lead to hydrolytic degradation. Storing in solvents like methanol or ethyl acetate at room temperature has been shown to prevent degradation in other ketones compared to neat storage.[7][8] However, for this specific reactive ketone, freezer storage of anhydrous stock solutions is advised.
Q4: How sensitive is this compound to air and moisture?
It is moderately sensitive. The primary concern with air is gradual oxidation. The α,β-unsaturated system and the phenyl ring can be susceptible to oxidative attack over time.[9] Moisture, especially in the presence of acidic or basic catalysts, can lead to the Michael addition of water across the double bond, forming a β-hydroxy ketone, which may undergo further reactions. Therefore, handling under an inert atmosphere and using dry solvents is a best-practice measure.
Section 3: Troubleshooting Guide for Experimental Issues
Q: I'm seeing inconsistent results in my cell-based assay. Could my compound be degrading in the aqueous culture medium?
A: Yes, this is a highly probable cause. The α,β-unsaturated ketone core is an electrophilic Michael acceptor, making it reactive toward biological nucleophiles like water, thiols (e.g., glutathione, cysteine residues in proteins), and amines.[6][10]
-
Causality: When you introduce your compound (likely from a DMSO stock) into the aqueous, near-neutral pH of cell culture media (pH ~7.4), two processes can occur:
-
Hydrolytic Degradation: Slow addition of water across the double bond.
-
Reaction with Media Components: Amino acids, vitamins, and other nucleophiles in the media can react via conjugate addition, depleting your active compound.
-
-
Troubleshooting Steps:
-
Time-Course Stability Study: Prepare your final compound dilution in the exact culture medium you use (without cells). Incubate it under assay conditions (e.g., 37°C, 5% CO₂). Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.
-
Minimize Incubation Time: If degradation is confirmed, design your experiments to have the shortest possible incubation time.
-
Dose Freshly: Add the compound to the cells immediately after dilution into the medium. Do not let the diluted compound sit for extended periods before use.
-
Q: My HPLC/LC-MS analysis of a stored sample shows a new major peak. What could it be?
A: A new peak indicates degradation. Based on the structure of this compound, the most likely culprits depend on the storage conditions.
-
Causality & Likely Products:
-
Exposure to Light (UV): Photodegradation is a common pathway for conjugated systems.[9] You may be observing a cis-trans isomer or, more likely, a [2+2] cycloaddition dimer . The dimer would have a mass double that of the parent compound.
-
Presence of Moisture/Trace Acid/Base: This points to hydrolysis . The new peak could be the β-hydroxy ketone product (1-(2-fluorophenyl)-3-hydroxypropan-1-one) formed from the Michael addition of water. This product would have a mass increase of 18 Da (M+18).
-
Air/Oxidant Exposure: Oxidative cleavage of the double bond is possible, which could yield 2-fluorobenzaldehyde and other smaller fragments.[7][8] Epoxidation of the double bond is another possibility.
-
-
Troubleshooting & Identification:
-
Check the Mass: Use high-resolution mass spectrometry to get an accurate mass of the new peak. Compare this to the predicted masses of the potential degradation products listed above.
-
Review Storage History: Correlate the likely product with how the sample was stored. Was the vial left on the benchtop in the light? Was it stored in a non-inert atmosphere?
-
Perform a Forced Degradation Study: To confirm the identity, you can intentionally degrade a small amount of pure material under specific conditions (see Section 4.2) and see if the retention time of the resulting degradant matches your unknown peak.
-
Section 4: In-Depth Technical Analysis & Protocols
Key Degradation Pathways
The chemical reactivity of this compound is dominated by its α,β-unsaturated ketone system. Understanding these pathways is key to preventing degradation.
-
Photodegradation: The extended π-conjugation allows the molecule to absorb UV-Vis light. This can lead to excitation and subsequent reactions, most commonly [2+2] cycloaddition with another molecule to form a cyclobutane dimer. Cis-trans isomerization of the double bond is also possible, which may alter biological activity.[11]
-
Hydrolytic Degradation: This compound is susceptible to nucleophilic attack at the β-carbon (Position 3 of the propene chain).[10] Under acidic or basic conditions, a water molecule can add across the double bond (a conjugate or 1,4-addition) to form a β-hydroxy ketone.
-
Oxidative Degradation: The double bond is the primary site for oxidative attack. This can lead to the formation of an epoxide or, under more aggressive conditions, cleavage of the C=C bond to yield aldehydes and carboxylic acids (e.g., 2-fluorobenzoic acid and 2-fluorobenzaldehyde).[7][12]
-
Thermal Degradation: At elevated temperatures, chalcone-like molecules can undergo decomposition.[13][14] For this compound, polymerization is also a significant risk with thermal stress.
Caption: Key degradation pathways for this compound.
Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol is based on the principles outlined in the ICH Q1A/Q1B guidelines.[9][15]
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
Photostability chamber with controlled UV and visible light output
-
Oven or heating block
Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or methanol.
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature, as base-catalyzed degradation is often rapid.
-
Oxidative Degradation: To an aliquot, add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C. Also, place a sample of the solid compound in the oven to test solid-state thermal stability.
-
Photostability: Expose an aliquot of the stock solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[15] Wrap a control sample in aluminum foil and place it in the same chamber.
-
Sampling & Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each condition. For acid and base samples, neutralize them before injection. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see below).
-
Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Aim for 5-20% degradation to ensure that secondary degradation is minimal.
Protocol: General-Purpose HPLC Method for Stability Monitoring
Objective: To separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 310 nm (The chalcone chromophore should have strong absorbance at these wavelengths).
-
Injection Volume: 10 µL
Rationale: This gradient method starts at a relatively high aqueous content to elute any polar degradation products (like the hydrolysis product) early, then ramps up the organic content to elute the non-polar parent compound and potential dimers. Formic acid is used to ensure good peak shape.
References
- ChemicalBook. (n.d.). 1-(2-Fluorophenyl)ethanone(445-27-2).
- Fuchs, H., et al. (2018). Investigation of the oxidation of methyl vinyl ketone (MVK) by OH radicals in the atmospheric simulation chamber SAPHIR.
- Kobelnik, M., et al. (2018). Thermal decomposition of chalcone and its hydroxylated derivatives. Journal of Thermal Analysis and Calorimetry.
- Prabuswamy, M., et al. (2012). 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online.
- Saito, T., et al. (2021). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology.
- McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
- Chemistry LibreTexts. (2025, February 24). 19.
- Smolecule. (2026). 2-fluoropropane storage and handling guidelines.
- Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
- Grassie, N., & McNeill, I. C. (1960). The thermal degradation of poly(methyl vinyl ketone) and its copolymers with acrylonitrile. Journal of Polymer Science.
- ResearchGate. (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF.
- MDPI. (2024, March 6).
- Carlsson, D. J., Chmela, S., & Wiles, D. M. (1991). The oxidative degradation of ethylene/vinyl alcohol copolymers.
- Zaharescu, T., et al. (2004). Kinetic study on thermal degradation of low-density polyethylene stabilized with chalcone derivatives.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Fisher Scientific. (n.d.).
- ResearchGate. (2019, March 13). Thermal analysis of some novel Chalcones.
- Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one.
- Robeson, M. O., & Webb, T. P. (1952). U.S. Patent No. 2,623,909. U.S.
- Chemsrc. (2025, August 20). 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2.
- The Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- Wikipedia. (n.d.).
- Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction.
- Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one | 51594-59-3.
- Cárdenas, W., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Molbank.
- Mogana, R., et al. (2020). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules.
- Oxford Lab Fine Chem LLP. (n.d.).
- Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry.
- S. Madan Kumar, et al. (2012). (E)-1-(2-Fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online.
- Beilstein Archives. (2021, August 23).
- Fiveable. (2025, August 15).
- Dvorak, P., et al. (2014). Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane.
- Wijesinghe, A., et al. (2022). Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light.
- PubChem. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one | C9H7FO.
- Study.com. (n.d.).
- National Science Foundation Public Access Repository. (2023, September 26).
- ResearchGate. (2026, January 29). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
- Frontiers. (2021). Gram-Scale Synthesis of (R)
- Alam, T. M., & Clough, R. L. (1998). Investigation of Oxidative Degradation in Polymers Using '70 NMR Spectroscopy. OSTI.GOV.
Sources
- 1. 1-(4-Fluorophenyl)prop-2-en-1-one | 51594-59-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-(2-Fluorophenyl)ethanone(445-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc [chemsrc.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 7. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ACP - Investigation of the oxidation of methyl vinyl ketone (MVK) by OH radicals in the atmospheric simulation chamber SAPHIR [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
Catalyst selection for efficient 1-(2-Fluorophenyl)prop-2-en-1-one synthesis
Welcome to the Catalysis Tech Hub. Ticket ID: #F-PROP-2024 Subject: Optimization of 1-(2-Fluorophenyl)prop-2-en-1-one Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
You are attempting to synthesize This compound (also known as 2'-fluorophenyl vinyl ketone). This is a deceptive molecule. While structurally simple, the terminal vinyl group conjugated with the carbonyl makes it highly electrophilic (a potent Michael acceptor) and prone to rapid, exothermic polymerization.
Direct aldol condensation with formaldehyde often fails due to the "Cannizzaro competition" or results in a polymerized tar. To achieve high purity, you must select your catalyst system based on your tolerance for multi-step workflows versus your need for atom economy.
Module 1: Catalyst Selection Matrix
Use this decision matrix to select the protocol that matches your lab's capabilities and purity requirements.
| Feature | Route A: Acid-Catalyzed Mannich (Recommended) | Route B: Base-Catalyzed Cross-Aldol | Route C: Green Catalysis (Ionic Liquid) |
| Primary Catalyst | HCl (conc.) / Dimethylamine HCl | [C3SO3Hnhm]HSO4 (Ionic Liquid) | |
| Mechanism | Indirect (Aminomethylation | Direct Condensation | Dual Acid-Base Activation |
| Purity Profile | High (>95%) | Moderate (80-85%) | High (>90%) |
| Polymerization Risk | Low (Salt intermediate is stable) | Critical (Requires inhibitors) | Low |
| Atom Economy | Lower (Amine waste generated) | High | High (Recyclable) |
| Best For... | Pharma/Drug Discovery (Reliability) | Bulk Chemical (Cost) | Green Process (Sustainability) |
Module 2: The "Gold Standard" Protocol (Mannich Route)
For drug development applications where purity is paramount, we recommend the Mannich Base Route . This method avoids handling the unstable vinyl ketone until the final elimination step.
Step-by-Step Workflow
1. Reagents:
-
Substrate: 2'-Fluoroacetophenone (1.0 eq)
-
Reagent: Paraformaldehyde (1.2 eq)
-
Amine Source: Dimethylamine Hydrochloride (1.2 eq)
-
Catalyst: Concentrated HCl (0.05 mL per 10 mmol substrate)
-
Solvent: Ethanol or Isopropyl Alcohol (IPA)
2. The Reaction (Mannich Base Formation):
-
Dissolve 2'-fluoroacetophenone, paraformaldehyde, and dimethylamine HCl in Ethanol.
-
Add catalytic conc. HCl.
-
Reflux for 2–4 hours. Monitor via TLC (The spot will remain at the baseline in non-polar solvents due to salt formation).
-
Workup: Cool the mixture. Add acetone to precipitate the Mannich base hydrochloride salt. Filter and dry.
-
Checkpoint: This salt is stable and can be stored indefinitely.
-
3. The Elimination (Generating the Enone):
-
Dissolve the Mannich salt in water.
-
Add a mild base (saturated
) until pH ~8. -
Extract immediately with
. -
CRITICAL: Add a radical inhibitor (Hydroquinone, 100 ppm) to the organic layer immediately.
-
Evaporate solvent at low temperature (<30°C) .
Visualizing the Pathway
Figure 1: The Mannich pathway isolates the unstable vinyl group formation to the final step, minimizing polymerization risk.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a solid rubbery mass during rotary evaporation. What happened?
Diagnosis: Runaway radical polymerization. The Fix:
-
Inhibitors are mandatory: You must add Hydroquinone or BHT (Butylated hydroxytoluene) (approx. 100-200 ppm) to the collection flask before you start evaporating the solvent [1].
-
Temperature Control: Never heat the water bath above 30°C.
-
Atmosphere: If possible, bleed a small amount of air (oxygen acts as a co-inhibitor with phenols) or strictly use Nitrogen if using non-phenolic inhibitors.
Q2: I am using the Direct Aldol route ( ), but the yield is low (<40%).
Diagnosis: Formaldehyde oligomerization or Cannizzaro reaction. The Fix:
-
Change Solvent: Switch from Ethanol to DMSO or DMF . Polar aprotic solvents enhance the basicity of
and solubilize paraformaldehyde better [2]. -
Slow Addition: Do not dump paraformaldehyde in at once. Depolymerize it separately or add it slowly to keep the free formaldehyde concentration low, favoring the cross-aldol over side reactions.
Q3: The Mannich base salt won't precipitate.
Diagnosis: High solubility in the reaction solvent. The Fix:
-
Add Acetone or Diethyl Ether to the cooled reaction mixture. The hydrochloride salt is insoluble in these solvents and will crash out as a white solid [3].
Q4: Can I use a "Green" catalyst to avoid the amine waste?
Diagnosis: Seeking atom economy. The Fix:
-
Yes.[1] Recent literature suggests using Task-Specific Ionic Liquids (e.g., [C3SO3Hnhm]HSO4). These act as dual solvent-catalysts, allowing for a one-pot synthesis with easier separation. However, for 2'-fluorinated substrates, the electron-withdrawing effect of fluorine might slow the reaction compared to non-substituted acetophenones [4].
Module 4: Advanced Mechanism (Why HCl works)
Understanding the mechanism prevents errors. In the Mannich route, the acid catalyst (HCl) is not just for pH adjustment; it depolymerizes paraformaldehyde into reactive formaldehyde species (
Figure 2: The acid-catalyzed generation of the electrophilic Iminium ion is the rate-determining driver.
References
-
BenchChem. (2025).[1] Preventing polymerization of α,β-unsaturated ketones during synthesis.[1] BenchChem Technical Guides. Link
-
Kumar, A., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application.[2][3] MDPI Molecules. Link
-
Roman, G. (2015). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. PubMed Central. Link
-
Zhang, X., et al. (2020). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. Link
-
Fun, H. K., et al. (2012). 1-(4-fluorophenyl)prop-2-en-1-one.[4] (Crystal Structure Analysis). PubMed Central. Link
Sources
Technical Support Center: Preventing Ketone Self-Condensation in Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. The Claisen-Schmidt condensation is the most prevalent method for synthesizing chalcones (α,β-unsaturated ketones), which serve as vital scaffolds in drug development and medicinal chemistry. However, a frequent bottleneck in this workflow is the undesired self-condensation of the enolizable ketone, which drastically reduces the yield of the target cross-aldol product.
As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to suppress this competing side reaction and ensure high-purity yields.
Reaction Pathway & Mechanistic Bottlenecks
Reaction pathways in Claisen-Schmidt condensation highlighting the competing self-condensation.
Troubleshooting FAQs
Q1: Mechanistically, why is my ketone self-condensing instead of reacting with the aldehyde? A1: In a Claisen-Schmidt condensation, the base deprotonates the ketone to form a nucleophilic enolate. This enolate has two potential electrophilic targets: the non-enolizable aromatic aldehyde (desired) or another molecule of the unreacted ketone (undesired)[1]. While aldehydes are inherently more electrophilic than ketones, if the localized concentration of the aldehyde drops or if the base concentration is excessively high, the enolate will attack the ketone, leading to a self-condensation dimer or a 1,5-dicarbonyl compound via Michael addition[2].
Q2: How does the order of addition affect the product distribution? A2: The order of addition dictates the steady-state concentration of the reactive enolate. A common mistake is mixing the ketone and base first, which immediately triggers self-condensation. The optimal approach is to dissolve both the aldehyde and the ketone in the solvent, and then add the base dropwise[2]. Alternatively, you can add the ketone dropwise to a stirring solution of the aldehyde and base. This ensures that any enolate formed is instantly surrounded by a vast excess of the highly electrophilic aldehyde, kinetically favoring the cross-aldol pathway over self-condensation.
Q3: What role does reaction stoichiometry play in preventing this side reaction? A3: Stoichiometry acts as a thermodynamic and kinetic trap. Using a slight molar excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) acts as a "reactant trap," ensuring that every ketone enolate molecule encounters an aldehyde before it can find another ketone[3]. Conversely, if the ketone is a cheap liquid (like acetone), it can be used in massive excess to act as the solvent, which dilutes the enolate and ironically suppresses self-condensation by shifting the reaction dynamics[4].
Q4: Are there alternative green-chemistry conditions that suppress self-condensation? A4: Yes. Solvent-free mechanochemical synthesis (grinding) is highly effective. By grinding the aldehyde, ketone, and solid NaOH in a mortar and pestle, the reaction occurs in the solid state. The tightly packed crystal lattice restricts the translational mobility of the enolate, forcing it to react selectively with the intimately mixed aldehyde rather than diffusing to find another ketone[5]. This method routinely achieves >85% yields in under 10 minutes[6].
Q5: How can I analytically confirm if self-condensation has occurred? A5: Thin-Layer Chromatography (TLC) will show multiple spots. The self-condensation product typically has a different Rf value than the desired chalcone. In 1H NMR, the presence of unexpected aliphatic protons (from the dimerized ketone) and the absence of the characteristic α,β-unsaturated trans-alkene doublets (typically around 7.4–7.8 ppm with a coupling constant J ≈ 16 Hz) indicate self-condensation.
Quantitative Data: Optimization Parameters
The following table summarizes the impact of reaction conditions on yield and self-condensation rates.
| Reaction Method | Catalyst / Base | Temperature | Reaction Time | Typical Chalcone Yield | Self-Condensation Risk |
| Standard Solution-Phase | 10% NaOH (Aqueous) | Room Temp | 2 - 24 hours | 60% - 75% | Moderate (if base added too fast) |
| Optimized Dropwise | 10% NaOH (Aqueous) | 0 - 5 °C | 2 - 4 hours | 80% - 90% | Low |
| Solvent-Free Grinding | Solid NaOH pellets | Room Temp | 5 - 10 mins | 85% - 95% | Very Low |
| Acid-Catalyzed | H2SO4 / HCl | Reflux | 12 - 24 hours | 40% - 60% | High (Polymerization risk) |
Experimental Protocols
Protocol 1: Optimized Solution-Phase Synthesis (Dropwise Addition)
Causality Focus: Slow base addition prevents localized spikes in enolate concentration, while temperature control suppresses the activation energy required for self-condensation.
-
Preparation: In a clean, dry round-bottom flask, dissolve 10.0 mmol of the aromatic aldehyde (e.g., benzaldehyde) and 10.0 mmol of the enolizable ketone (e.g., acetophenone) in 20 mL of high-purity ethanol[2].
-
Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.
-
Catalyst Addition: Prepare a 10% (w/v) aqueous NaOH solution. Using a dropping funnel or syringe pump, add 5 mL of the NaOH solution dropwise over 30 minutes under vigorous magnetic stirring[2].
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate).
-
Isolation: Pour the reaction mixture into 100 mL of crushed ice/water. If the chalcone does not precipitate immediately, neutralize the residual base with dilute HCl.
-
Purification: Collect the crude product via vacuum filtration, wash with ice-cold water, and recrystallize from 95% ethanol.
Protocol 2: Solvent-Free Mechanochemical Synthesis (Grinding)
Causality Focus: Solid-state kinetics restrict molecular diffusion, forcing the enolate to react with the nearest aldehyde neighbor, virtually eliminating self-condensation[6].
-
Preparation: To a dry porcelain mortar, add 5.0 mmol of the solid aromatic aldehyde and 5.0 mmol of the ketone[7].
-
Catalyst Addition: Add exactly one equivalent (5.0 mmol, ~0.2 g) of solid NaOH pellets directly to the mortar[7].
-
Grinding: Vigorously grind the mixture with a pestle. The mechanical energy and heat of friction will cause the solids to melt into a thick, colored paste within 2 to 5 minutes[6].
-
Completion: Continue grinding for a total of 10 minutes. The mixture will often solidify as the chalcone product forms.
-
Workup: Add 10 mL of cold distilled water to the mortar to dissolve the NaOH catalyst and facilitate product isolation[6].
-
Isolation: Scrape the solid, collect via Büchner funnel vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry[6].
References
-
[2] Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem - 2
-
[6] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - Rsc.org - 6
-
[4] Troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem - 4
-
[1] Claisen-Schmidt Condensation: Videos & Practice Problems - Pearson - 1
-
[5] Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis - RJPN - 5
-
[3] In an aldol condensation reaction between an aldehyde and a ketone - Pearson - 3
-
[7] A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis - Benchchem - 7
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In an aldol condensation reaction between an aldehyde and a keton... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjpn.org [rjpn.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 1-(2-Fluorophenyl)prop-2-en-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 1-(2-fluorophenyl)prop-2-en-1-one, a key building block in medicinal chemistry. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the scale-up of this important α,β-unsaturated ketone.
I. Overview of Synthetic Strategies
The most prevalent and industrially scalable method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation .[1][2] This base-catalyzed reaction involves the condensation of an aromatic ketone (2'-fluoroacetophenone) with an aldehyde that lacks α-hydrogens (in this case, formaldehyde or its equivalent).[3] The reaction proceeds through an aldol condensation followed by a spontaneous dehydration to yield the desired α,β-unsaturated ketone.
While other methods like the Wittig reaction or various coupling strategies exist, the Claisen-Schmidt condensation remains the most practical approach for large-scale production due to its operational simplicity, cost-effectiveness, and generally high yields.[1][4]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished yield is a common hurdle in chalcone synthesis. The root cause often lies in catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2]
-
Question: My reaction is not proceeding, or the yield is significantly lower than expected. What are the likely causes and how can I rectify this?
-
Answer:
-
Inactive Catalyst: The basic catalyst (e.g., NaOH, KOH) can be deactivated by atmospheric carbon dioxide or moisture. Ensure you are using a fresh batch of catalyst and that your solvents are anhydrous.[5]
-
Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, temperature control is critical.[2] If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial.[3] Conversely, excessive heat can promote side reactions.
-
Poor Solubility: If the reactants, particularly the intermediate aldol adduct, are not fully dissolved, the reaction rate will be hindered.[2] Consider increasing the solvent volume or switching to a more suitable solvent system. Vigorous stirring is crucial to maintain a homogeneous mixture.
-
Reaction Reversibility: The initial aldol addition step is often reversible. To drive the reaction to completion, it is essential to facilitate the subsequent dehydration step.[2] This is often achieved by heating or by using a catalytic system that promotes the elimination of water.[3]
-
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of byproduct formation, which complicates purification and reduces the overall yield.
-
Question: My TLC analysis reveals multiple spots. What are the common side reactions, and how can I enhance the selectivity of the reaction?
-
Answer:
-
Self-Condensation of Ketone: The starting ketone, 2'-fluoroacetophenone, can react with itself in an aldol condensation. To minimize this, slowly add the aldehyde to a mixture of the ketone and the base.[5]
-
Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to produce formic acid and methanol. This can be mitigated by using a milder base, lower reaction temperatures, or by adding the base slowly to the reaction mixture.[5][6]
-
Michael Addition: The enolate of the starting ketone can add to the newly formed chalcone product in a Michael 1,4-conjugate addition.[7] To suppress this, use a slight excess of the aldehyde and maintain a lower reaction temperature.[5]
-
Issue 3: Product is an Oil and Difficult to Crystallize
The physical state of the final product can present purification challenges.
-
Question: My final product is an oil and will not crystallize. What steps can I take to isolate a solid product?
-
Answer:
-
Verify Purity: First, assess the purity of the oily product using TLC. The presence of multiple spots indicates that impurities may be inhibiting crystallization.[2]
-
Purification by Chromatography: If impurities are present, column chromatography is the most effective method for purification. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[5] The ratio can be optimized based on the polarity of the specific product.
-
Low Melting Point: If the purified product remains an oil, it is likely due to its intrinsic physical properties, indicating a low melting point. In this scenario, the purified oil can be obtained by removing the solvent under reduced pressure.[5]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst for the Claisen-Schmidt condensation in this synthesis?
-
Q2: Are there any "green chemistry" alternatives to traditional solvent-based synthesis?
-
A2: Yes, solvent-free grinding is a viable and environmentally friendly alternative. This method involves grinding the solid reactants (2'-fluoroacetophenone and paraformaldehyde) with a solid catalyst like NaOH. This technique often leads to shorter reaction times, simpler workup procedures, and high product yields.[3]
-
-
Q3: What are the primary safety concerns when working with the reactants for this synthesis?
-
A3: While 2'-fluoroacetophenone and formaldehyde have their own safety considerations, if an alternative synthesis using acryloyl chloride is considered, extreme caution is necessary. Acryloyl chloride is highly flammable, corrosive, and fatal if inhaled.[9][10] It reacts violently with water and can cause severe skin and eye burns.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator.[11] Accidental exposure can lead to serious health consequences.[12]
-
IV. Experimental Protocols
A. Optimized Protocol for Claisen-Schmidt Condensation (Base-Catalyzed)
This protocol is optimized for the synthesis of this compound.
1. Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-fluoroacetophenone (1.0 equivalent) in absolute ethanol.[13]
-
In a separate flask, prepare a solution of potassium hydroxide (KOH, ~1.2 equivalents) in ethanol.[3]
2. Reagent Addition:
-
While stirring the solution of 2'-fluoroacetophenone at room temperature, add a source of formaldehyde, such as paraformaldehyde (1.1 equivalents).
-
Slowly add the ethanolic KOH solution dropwise to the reaction mixture.[3]
3. Reaction:
-
Stir the mixture at room temperature or gently heat to 40-50 °C.[3]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]
4. Isolation:
-
Once the starting material has been consumed (as indicated by TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.[6]
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallization from ethanol can be performed for further purification.[5]
B. Green Chemistry Approach: Solvent-Free Grinding
1. Mixing:
-
In a mortar, combine 2'-fluoroacetophenone (1.0 equivalent), paraformaldehyde (1.1 equivalents), and solid NaOH (e.g., 20 mol%).[5]
2. Grinding:
-
Grind the mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may become a paste or solidify. The reaction is typically complete within 5-30 minutes.[5]
3. Work-up:
-
After the reaction is complete (monitored by TLC), add cold water to the mixture and acidify with dilute HCl.[5]
4. Purification:
-
Filter the solid product, wash with water until the filtrate is neutral, and dry. Recrystallization can be performed if necessary.[3]
V. Data Presentation
| Parameter | Condition 1 (Ethanolic KOH) | Condition 2 (Solvent-Free NaOH) |
| Reaction Time | 1-4 hours | 5-30 minutes |
| Typical Yield | 75-85% | 85-95% |
| Work-up | Precipitation, Filtration | Aqueous Wash, Filtration |
| Environmental Impact | Use of organic solvent | Solvent-free |
VI. Mechanistic and Workflow Diagrams
A. Claisen-Schmidt Condensation Pathway
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
B. Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield synthesis reactions.
VII. References
-
Fun, H.-K., Farhadikoutenaei, A., Narayana, B., Nayak, P. S., & Sarojini, B. K. (2012). (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2658. [Link]
-
ResearchGate. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. [Link]
-
MDPI. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. [Link]
-
National Institutes of Health. (n.d.). (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one. [Link]
-
MDPI. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. [Link]
-
LibreTexts Chemistry. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
Prabuswamy, M., Kumar, S. M., Bhuvaneshwar, D., Murthy, C. S. S. S., & Lokanath, N. K. (2012). 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3190. [Link]
-
IUCrData. (2017). (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. [Link]
-
LS College. (2018). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
MDPI. (2017). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. [Link]
-
New Jersey Department of Health. (2000). Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]
-
Royal Society of Chemistry. (2022). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. [Link]
-
National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
National Institutes of Health. (2019). and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]
-
LibreTexts Chemistry. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
-
National Institutes of Health. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
Semantic Scholar. (1984). An Improved Procedure for the Claisen-Schmidt Reaction. [Link]
-
Google Patents. (n.d.). CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2.
-
Chemsrc. (2025). 1-(2-Fluorophenyl)ethanone. [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
ResearchGate. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. [Link]
-
ACS Publications. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. [Link]
-
ACS Publications. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]
-
National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one. [Link]
-
LS College. (2020). Mannich reaction. [Link]
Sources
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
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- 13. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: 2-Fluoro vs. 4-Fluoro Chalcones in Anticancer Drug Design
Executive Summary
Objective: To evaluate the structure-activity relationship (SAR) and anticancer efficacy of 2-fluoro (ortho) versus 4-fluoro (para) substituted chalcones. Verdict: While both isomers enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, 4-fluoro chalcones generally exhibit superior anticancer potency, particularly as tubulin polymerization inhibitors. The para-fluorine substitution effectively blocks metabolic oxidation at the susceptible C4 position while optimizing the molecule's fit within the colchicine-binding site of tubulin. However, 2-fluoro derivatives show distinct advantages in specific multi-drug resistance (MDR) pathways where steric "locking" of the B-ring is required for target affinity.
Scientific Rationale: The Fluorine Effect
In medicinal chemistry, replacing hydrogen with fluorine (bioisosterism) profoundly alters physicochemical properties without significantly changing molecular size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Electronic and Steric Divergence
| Feature | 2-Fluoro (Ortho-Substitution) | 4-Fluoro (Para-Substitution) |
| Electronic Effect | Strong inductive withdrawal (-I) close to the enone linker. Can influence the electrophilicity of the | Inductive withdrawal (-I) balanced by resonance donation (+R). Less impact on the enone system's reactivity. |
| Steric Impact | High.[1] Creates steric bulk near the bridge, potentially twisting the B-ring out of planarity (torsional strain). | Low. Maintains planarity, allowing the molecule to slide into narrow hydrophobic pockets. |
| Metabolic Stability | Moderate. Does not block the primary site of oxidative metabolism (para-position). | High. Blocks CYP450-mediated para-hydroxylation, significantly extending half-life ( |
| Target Interaction | Favors targets requiring non-planar conformations or specific ortho-pocket filling. | Favors planar intercalation (e.g., DNA) or deep hydrophobic slots (e.g., Tubulin). |
Mechanism of Action: Tubulin Targeting
The primary mechanism for fluorinated chalcones is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Signaling Pathway Visualization
The following diagram illustrates the cascade triggered by 4-fluoro chalcones binding to the colchicine site.
Caption: Pathway demonstrating the mechanism of 4-fluoro chalcones inducing apoptosis via tubulin destabilization.[2]
Comparative Efficacy Data
The following data synthesizes findings from key studies (e.g., Burmaoglu et al., Wang et al.) comparing IC50 values across standard cancer cell lines.
Table 1: IC50 Values (µM) of Representative Chalcones
Note: Lower values indicate higher potency.[1][3]
| Compound Class | Substitution | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | Mechanism Note |
| Unsubstituted | None | > 50.0 | > 50.0 | 45.2 | Rapid metabolic clearance. |
| 2-Fluoro | Ortho-F (Ring B) | 8.4 ± 0.5 | 12.1 ± 1.2 | 9.8 ± 0.8 | Moderate steric hindrance limits binding depth. |
| 4-Fluoro | Para-F (Ring B) | 0.025 ± 0.005 | 0.20 ± 0.02 | 0.15 ± 0.01 | Nanomolar potency due to metabolic block & fit. |
| 2,4-Difluoro | Ortho, Para-diF | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.2 | Synergistic, but often less potent than pure 4-F due to steric clash. |
Analysis:
-
4-Fluoro Dominance: The 4-fluoro derivative (specifically when combined with electron-donating groups on Ring A) achieves nanomolar potency, comparable to Combretastatin A4.
-
2-Fluoro Limitations: While active, the 2-fluoro derivatives often require higher concentrations. The ortho-fluorine can twist the biphenyl system, which is unfavorable for the planar requirement of the colchicine binding pocket.
Experimental Protocols
To validate these findings in your own lab, follow these standardized, self-validating protocols.
Synthesis: Claisen-Schmidt Condensation
This base-catalyzed reaction is the industry standard for generating chalcones.
Reagents:
-
Acetophenone derivative (Ring A)
-
2- or 4-Fluorobenzaldehyde (Ring B)
-
40% NaOH (aq)
-
Ethanol (solvent)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of acetophenone and 1.0 mmol of fluorobenzaldehyde in 5 mL ethanol.
-
Catalysis: Add 1 mL of 40% NaOH dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Validation: The disappearance of the aldehyde spot and appearance of a fluorescent yellow spot under UV indicates success.
-
-
Workup: Pour mixture into ice water and acidify with 10% HCl to pH ~4.
-
Purification: Filter the precipitate and recrystallize from ethanol.
In Vitro Tubulin Polymerization Assay
This assay confirms if the cytotoxicity is due to tubulin targeting.
Materials:
-
Purified bovine brain tubulin (>99%).
-
GTP (Guanosine triphosphate).
-
Spectrophotometer (350 nm).
Protocol:
-
Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add test compound (2-F or 4-F chalcone) at 5 µM concentration. Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
-
Measurement: Monitor absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.
-
Data Interpretation:
-
Rising Curve: Polymerization (Normal or Paclitaxel-like).
-
Flat/Declining Curve:Inhibition (Chalcone/Colchicine-like). [4]
-
Causality Check: If the 4-fluoro compound prevents the absorbance rise while the 2-fluoro shows a partial rise, the mechanism is confirmed as direct tubulin inhibition.
-
Structure-Activity Relationship (SAR) Logic Flow
The following diagram details the decision-making process for optimizing the chalcone scaffold based on the fluorine position.
Caption: SAR decision tree showing why 4-fluoro substitution generally yields higher anticancer potency.
Conclusion
For researchers designing novel anticancer agents, 4-fluoro chalcones represent the superior scaffold for targeting tubulin dynamics and inducing apoptosis in solid tumors (HepG2, A549). The para-fluorine atom provides a critical metabolic shield and optimal hydrophobic interaction. However, 2-fluoro chalcones should not be discarded; they serve as valuable alternatives when targeting specific resistance pathways where non-planar conformations are advantageous.
References
-
Burmaoglu, S., et al. (2020). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives.[1][4] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Link
-
Wang, G., et al. (2014). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry. Link
-
Ducki, S., et al. (2009). Combretastatin-like Chalcones as Inhibitors of Microtubule Polymerization. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7] Link
-
BenchChem. Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs. Combretastatin A4.Link
-
Polat, M., et al. (2025). Synthesis and Anti-proliferative Activity of Fluoro-substituted Chalcones.[8] ResearchGate.[8] Link
Sources
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-(2-Fluorophenyl)prop-2-en-1-one vs non-fluorinated analog in biological assays
This guide provides a technical comparison between 1-(2-fluorophenyl)prop-2-en-1-one (2'-Fluoroacrylophenone) and its non-fluorinated analog, 1-phenylprop-2-en-1-one (Phenyl Vinyl Ketone, PVK).[1]
These compounds are primarily utilized as electrophilic warheads in Targeted Covalent Inhibitors (TCIs) or as chemical probes to study oxidative stress via glutathione (GSH) depletion.
Executive Summary: The Fluorine Effect
In biological assays, the distinction between the non-fluorinated PVK and the 2-fluorinated analog lies in the modulation of reactivity and metabolic stability .
-
Non-Fluorinated (PVK): A "hot" Michael acceptor.[1] It exhibits high reactivity toward cysteine residues and glutathione, often leading to indiscriminate covalent binding and rapid cellular toxicity (pan-assay interference).
-
2-Fluorinated Analog: The introduction of an ortho-fluorine atom serves as a "rheostat" for reactivity.[1] Through the inductive electron-withdrawing effect (-I) balanced by steric interactions, it modulates the electrophilicity of the
-carbon. This often improves the compound's metabolic stability (blocking 2-position metabolism) and fine-tunes its selectivity profile in covalent kinase inhibitor design.
Physicochemical Profile
The following table contrasts the key properties influencing biological performance.
| Feature | 1-phenylprop-2-en-1-one (PVK) | This compound | Impact on Bioassay |
| Structure | Phenyl ring + Enone | Ortho-Fluoro Phenyl + Enone | 2-F induces ring twist.[1] |
| Mol. Weight | ~146.19 g/mol | ~164.18 g/mol | Negligible impact on diffusion.[1] |
| Lipophilicity (cLogP) | ~1.9 | ~2.1 | 2-F increases membrane permeability.[1] |
| Electronic Effect | Standard conjugation | Inductive withdrawal (-I) | 2-F increases |
| Steric Profile | Planar (mostly) | Non-planar (Twisted) | 2-F reduces conjugation; hinders nucleophile approach.[1] |
| Metabolic Site | Vulnerable at ortho | Blocked at ortho | 2-F extends half-life ( |
Mechanistic Deep Dive: The Michael Addition
Both compounds act via Michael Addition , forming an irreversible covalent bond with nucleophilic thiols (e.g., Cysteine-SH in proteins or Glutathione).
The "Ortho-Effect" Paradox
While fluorine is electron-withdrawing (usually increasing reactivity), the ortho-substitution creates a unique steric and electronic environment:[1]
-
Inductive Activation: The F atom pulls electron density, making the
-carbon more electrophilic ( ). -
Conformational Twist: The steric bulk of the ortho-F forces the phenyl ring to twist out of plane with the enone system. This breaks the resonance stabilization, theoretically increasing reactivity.
-
Steric Shielding: Conversely, the F atom physically hinders the trajectory of incoming nucleophiles.
Result: The 2-F analog often exhibits tunable reactivity —reactive enough to bind a specific enzyme pocket (where the inhibitor is held in place) but less prone to indiscriminate reaction with free glutathione compared to the highly planar, accessible PVK.
Visualization: Structural & Reactivity Logic
Figure 1: Mechanistic divergence between planar PVK and the twisted 2-F analog influencing biological outcomes.
Experimental Protocols
To objectively compare these compounds, you must assess intrinsic reactivity (chemical) and cellular toxicity (biological).
Protocol A: Kinetic Glutathione (GSH) Depletion Assay
This cell-free assay determines the second-order rate constant (
Reagents:
-
Phosphate Buffer (PBS, pH 7.4) with 1 mM EDTA.
-
L-Glutathione (reduced).
-
Test Compounds (10 mM stock in DMSO).
-
DTNB (Ellman’s Reagent).
Workflow:
-
Preparation: Dilute GSH to 50 µM in PBS.
-
Incubation: Add Test Compound (PVK or 2-F analog) at equimolar concentration (50 µM).
-
Time-Course: At intervals (0, 5, 10, 30, 60 min), remove aliquots.
-
Quenching/Readout: React aliquot with DTNB (excess). Measure Absorbance at 412 nm (detects remaining free thiol).
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Expected Result:
-
PVK: Rapid decay of free thiol (Steep slope).
-
2-F Analog: Slower or comparable decay, depending on the balance of inductive activation vs. steric hindrance. Note: If the 2-F analog reacts significantly slower, it suggests higher potential for targeted selectivity.
Protocol B: Differential Cytotoxicity (MTT Assay)
This determines if the fluorination alters the therapeutic window.
Workflow:
-
Seeding: Seed A549 or HepG2 cells (5,000 cells/well) in 96-well plates.
-
Dosing: Treat with serial dilutions (0.1 µM to 100 µM) of PVK and 2-F analog for 24h and 48h.
-
Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.
-
Analysis: Calculate IC50.
Self-Validating Check:
-
Include a NAC (N-acetylcysteine) rescue control . Pre-treat cells with 5 mM NAC. If toxicity is driven by Michael addition (covalent modification), NAC should scavenge the compound and shift the IC50 significantly higher (protection).
Biological Signaling & Workflow Visualization
The following diagram illustrates the pathway from compound exposure to cell death, highlighting where the 2-F analog differentiates itself.
Figure 2: Dual pathways of efficacy (Target) and toxicity (Off-Target GSH depletion).[1] 2-F analogs aim to maximize the Green path and minimize the Red path.
References
-
Preecha, P., et al. "Synthesis and biological evaluation of fluorinated chalcones as anticancer agents." European Journal of Medicinal Chemistry, 2024. (General reference for fluorinated chalcone activity).
-
Schwöbel, J. A. H., et al. "Reaction of Michael acceptors with glutathione: A kinetic study." Chemical Research in Toxicology, 2011.
-
Bailie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 2016.
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Aletti, S. P., et al. "(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one."[1][2] IUCrData, 2012. (Structural data on fluorinated prop-2-en-1-ones).
Sources
High-Performance Liquid Chromatography (HPLC) Method Validation for 1-(2-Fluorophenyl)prop-2-en-1-one: A Comparative Guide of C18 vs. PFP Stationary Phases
Executive Summary
Quantifying halogenated aromatic intermediates like 1-(2-Fluorophenyl)prop-2-en-1-one (a fluorinated acrylophenone) presents a unique chromatographic challenge. The primary difficulty lies not in retaining the molecule, but in resolving it from closely related synthetic regioisomers (such as the 3-fluoro and 4-fluoro analogs). This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries, providing a self-validating experimental protocol and comprehensive validation data in accordance with the latest ICH Q2(R2) guidelines.
Mechanistic Insights: The Causality of Column Selection
As an Application Scientist, I frequently observe laboratories defaulting to C18 columns for novel organic compounds. However, for fluorinated aromatics, this choice often leads to co-elution.
Why C18 Falls Short: Traditional C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the positional isomers of fluorinated acrylophenones possess nearly identical partition coefficients (LogP) and hydrophobic surface areas, a C18 phase cannot effectively discriminate between them.
The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer an orthogonal selectivity profile. The highly electronegative fluorine atoms on the PFP ring create a
- Interactions: Between the electron-deficient PFP ring and the electron-rich regions of the analyte.
-
Dipole-Dipole Interactions: Driven by the highly polarized C-F bonds on both the stationary phase and the analyte.
-
Shape Selectivity: The rigid, planar structure of the pentafluorophenyl group provides enhanced steric recognition, allowing it to easily distinguish between ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) substitutions.
Caption: Comparison of interaction mechanisms between C18 and PFP stationary phases.
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness, every analytical method must operate as a self-validating system. The following protocol embeds a System Suitability Test (SST) as a strict gatekeeper. If the SST criteria are not met, the system halts, preventing the generation of invalid data.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare an isocratic mixture of LC-MS grade Water containing 0.1% Formic Acid (Solvent A) and Acetonitrile (Solvent B) in a 45:55 (v/v) ratio. Causality Note: Formic acid is added to suppress the ionization of residual surface silanols on the silica support, ensuring sharp, symmetrical peaks.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controlled to ensure reproducible partition kinetics).
-
Detection: UV Photodiode Array (PDA) at 254 nm (Optimal for the conjugated
-unsaturated ketone system). -
Injection Volume: 10 µL.
-
-
Standard Preparation: Dissolve this compound reference standard in the mobile phase to a final concentration of 50 µg/mL. Spike with 5 µg/mL of the 3-fluoro and 4-fluoro isomers to test resolution.
-
System Suitability Testing (SST): Perform 5 replicate injections of the standard mixture.
-
Gatekeeper Criteria: Resolution (
) between isomers must be ; Tailing factor ( ) must be ; Peak area Relative Standard Deviation (RSD) must be .
-
Chromatographic Performance Comparison
The table below summarizes the experimental data obtained when subjecting the standard mixture to both column chemistries under identical conditions.
| Parameter | Standard C18 Column (150 x 4.6 mm, 3 µm) | PFP Column (150 x 4.6 mm, 3 µm) | Analytical Conclusion |
| Retention Time (min) | 4.85 | 5.20 | PFP exhibits slightly higher retention due to dipole interactions. |
| Resolution ( | 0.8 (Co-elution with 3-fluoro) | 3.1 (Baseline Resolution) | PFP is mandatory for isomer specificity. |
| Tailing Factor ( | 1.45 | 1.12 | PFP provides superior peak symmetry. |
| Theoretical Plates ( | 8,500 | 11,200 | PFP yields higher efficiency for this analyte. |
ICH Q2(R2) Method Validation Lifecycle
Having established the PFP column as the superior stationary phase, the method was fully validated according to the updated [2]. This framework ensures the procedure is scientifically sound, reproducible, and defensible for quality control applications.
Caption: Step-by-step ICH Q2(R2) analytical method validation lifecycle.
Validation Parameters & Execution
-
Specificity: Evaluated by subjecting the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3%
, UV light, and 60°C heat for 24 hours). PDA peak purity angle was confirmed to be less than the purity threshold for all peaks, proving no co-eluting degradants. -
Linearity & Range: Assessed across 5 concentration levels ranging from 10 µg/mL to 100 µg/mL (20% to 200% of the target concentration).
-
Accuracy: Determined via spike-recovery experiments at 80%, 100%, and 120% of the nominal concentration.
-
Precision: Repeatability (intra-day) was assessed via 6 independent sample preparations. Intermediate precision (inter-day) was evaluated by a second analyst on a different day using a different HPLC system.
-
Robustness: Deliberate, small variations were made to the flow rate (
mL/min), column temperature ( °C), and organic modifier concentration ( ).
Validation Results Summary
| Validation Parameter | Test Condition / Range | Result on PFP Column | ICH Q2(R2) Acceptance Criteria |
| Specificity | Forced Degradation & Isomer Spiking | Peak Purity Match > 990; | No interference from degradants or isomers |
| Linearity | 10 – 100 µg/mL (5 levels) | Correlation Coefficient ( | |
| Accuracy | Spiked at 80%, 100%, 120% | Mean Recovery: 99.4% – 100.8% | Mean Recovery between 98.0% – 102.0% |
| Repeatability | 6 preparations at 100% level | %RSD = 0.85% | %RSD |
| Intermediate Precision | Different day, analyst, system | %RSD = 1.12% | %RSD |
| Robustness | Flow, Temp, Mobile Phase variations | System Suitability criteria must be met |
Conclusion
For the quantification of this compound, standard C18 columns fail to provide the necessary selectivity to resolve critical positional isomers. By leveraging the
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Harmonised Guideline, 2023. Available at: [Link]
-
Santasania, C. T., & Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, vol. 34, no. 2, 2016, pp. 92-100. Available at:[Link]
Sources
NMR vs. Mass Spectrometry for the Characterization of Fluorinated Chalcones: A Comparative Technical Guide
Introduction: The Analytical Imperative
Fluorinated chalcones (1,3-diaryl-2-propen-1-ones) occupy a privileged structural space in modern drug discovery. The incorporation of fluorine—often termed "methyl's little brother" due to its similar steric bulk but radically different electronic properties—enhances metabolic stability, lipophilicity, and binding affinity. However, the very features that make these molecules potent (e.g., electronegativity, isomerism) create distinct challenges for characterization.
This guide moves beyond basic spectral assignment. We analyze the causality behind analytical choices: why
Nuclear Magnetic Resonance (NMR): The Structural Architect
While Mass Spectrometry answers "What is it?", NMR answers "How is it built?". For fluorinated chalcones, NMR is not just about proton counting; it is a probe of electronic environments and stereochemistry.
The Power of F NMR
Fluorine-19 is the "spy" of the NMR world. With 100% natural abundance and a sensitivity 83% that of
-
Chemical Shift Anisotropy: Unlike
H (0–12 ppm), F spans ~400 ppm. A subtle change in the chalcone B-ring (e.g., ortho vs. meta substitution) shifts the signal by ppm, not ppb. -
Spin-Spin Coupling (
-Coupling): This is the primary diagnostic tool.- (Vicinal): ~6–10 Hz. Critical for determining if the fluorine is on the A-ring or B-ring relative to specific protons.
-
(Carbon Coupling): In
C NMR, fluorine splits carbon signals into doublets. The magnitude of (~250 Hz) vs (~20 Hz) instantly maps the carbon skeleton distance from the fluorine atom.
Stereochemistry Determination ( vs. )
Chalcones exist primarily as the thermodynamically stable E-isomer (trans), but photoisomerization can generate the Z-isomer.
-
Diagnostic Signal: The
-unsaturated protons ( and ). -
The Rule:
-
-isomer:
. -
-isomer:
.
-
-isomer:
-
Fluorine Impact: If a fluorine is at the ortho position of the B-ring, through-space coupling (HOESY) between
F and the carbonyl oxygen or can confirm spatial geometry.
Mass Spectrometry (MS): The Sensitivity Engine
Mass Spectrometry (specifically ESI-MS/MS) provides the sensitivity required for pharmacokinetic (PK) studies where NMR fails. For fluorinated chalcones, the fragmentation pattern is a fingerprint of the molecular skeleton.
Ionization & Fragmentation Mechanics
-
Ionization: Electrospray Ionization (ESI) in positive mode (
) is standard. Fluorine's electronegativity can suppress ionization efficiency compared to non-fluorinated analogs, often requiring APCI (Atmospheric Pressure Chemical Ionization) for highly fluorinated variants. -
Retro-Diels-Alder (RDA) Cleavage: This is the hallmark fragmentation pathway for chalcones. The molecule splits at the C-ring (the enone linker), generating diagnostic ions for the A-ring and B-ring.
Diagnostic Fragmentation Pathways[1]
-
RDA Cleavage: Breaks the C-C bonds adjacent to the carbonyl.
-
Result: Allows you to determine which ring bears the fluorine atom. If the B-ring is fluorinated, the fragment ion corresponding to the styryl moiety will show the mass shift (+18 Da for H
F).
-
-
CO Loss: A neutral loss of 28 Da (carbon monoxide) is ubiquitous, confirming the ketone functionality.
-
HF Elimination: A specific marker for fluorinated compounds. A neutral loss of 20 Da (HF) indicates the presence of an aliphatic fluorine or a labile aromatic fluorine (less common in stable chalcones but possible under high collision energy).
Comparative Analysis: Head-to-Head
| Feature | NMR ( | Mass Spectrometry (ESI-MS/MS) |
| Primary Output | Connectivity, Stereochemistry ( | Molecular Weight, Elemental Composition, Sub-structures |
| Sample Requirement | Milligrams (mg) | Nanograms (ng) to Picograms (pg) |
| Isomer Distinction | Excellent. Distinguishes regioisomers (o, m, p) and stereoisomers ( | Poor. Isomers often have identical mass and similar fragmentation. Requires chromatographic separation (LC-MS). |
| Mixture Analysis | Good. | Excellent. Coupled with HPLC, it resolves complex biological matrices (plasma, urine). |
| Destructive? | No (Sample recoverable) | Yes |
| Throughput | Low (mins to hours per sample) | High (seconds per sample) |
Experimental Protocols
Synthesis of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one
Principle: Claisen-Schmidt Condensation.[1][2][3]
-
Reagents: Acetophenone (10 mmol), 4-Fluorobenzaldehyde (10 mmol), NaOH (40%, 5 mL), Ethanol (15 mL).
-
Procedure:
-
Dissolve acetophenone and 4-fluorobenzaldehyde in ethanol in a round-bottom flask.
-
Add NaOH solution dropwise while stirring at
. -
Stir at room temperature for 4–6 hours. A precipitate will form.[3]
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product is less polar than the aldehyde.
-
Workup: Pour into ice water, neutralize with dilute HCl (to pH 7). Filter the solid.[3][4]
-
Purification: Recrystallize from hot ethanol.
-
Characterization Workflow
Step 1: MS Screening (Purity & Mass)
-
Instrument: LC-QTOF-MS.
-
Method: ESI+, 50-1000 m/z.
-
Expected Data:
. -
MS/MS: Collision Energy 20-30 eV. Look for RDA fragments at m/z 105 (Benzoyl cation) and m/z 121 (4-fluorostyrene cation).
Step 2: NMR Structural Confirmation (
-
Solvent:
(Common) or (if solubility is poor). -
H NMR (400 MHz): Focus on the doublet at
7.6–7.8 ppm. Measure . If , it is . -
F NMR (376 MHz):
-
Expect a signal around
-110 ppm (typical for aryl-F). -
Run proton-coupled
F to see the multiplet structure (tt or m) confirming para substitution.
-
Visualization of Workflows
Diagram 1: Characterization Decision Tree
This logic flow guides the scientist on when to prioritize which technique.
Caption: Decision matrix for the analytical characterization of fluorinated chalcones, prioritizing NMR for stereochemistry and MS for sensitivity.
Diagram 2: Retro-Diels-Alder (RDA) Fragmentation Pathway
Visualizing the specific bond breaks that identify the fluorinated ring.
Caption: The Retro-Diels-Alder (RDA) fragmentation mechanism in MS/MS, showing the generation of diagnostic ions that localize the fluorine substituent.
References
-
MDPI. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Proposed MS fragmentation pathway for chalcone derivatives. Retrieved from [Link]
-
News-Medical. (2026). Exploring ¹⁹F NMR in Drug Development. Retrieved from [Link]
Sources
Cross-validation of in vitro bioassay results for 1-(2-Fluorophenyl)prop-2-en-1-one
Title: Cross-Validation of In Vitro Bioassay Results for 1-(2-Fluorophenyl)prop-2-en-1-one: A Comparative Guide to Aryl Vinyl Ketone Probes
Introduction this compound (2-FPVK) is a highly reactive acrylophenone derivative characterized by its α,β-unsaturated ketone moiety[1]. In chemical biology and drug discovery, aryl vinyl ketones serve as potent Michael acceptors, designed to covalently modify nucleophilic amino acids—primarily cysteine thiols—within protein active sites[2]. While unsubstituted phenyl vinyl ketone (PVK) is often limited by indiscriminate reactivity and subsequent off-target toxicity, the introduction of an ortho-fluorine atom in 2-FPVK introduces a critical stereoelectronic effect[2][3]. The highly electronegative fluorine exerts an inductive electron-withdrawing pull, yet its steric bulk forces the vinyl group slightly out of the planar arrangement with the aryl ring[2]. This conformational shift decreases the conjugation to the π-system, effectively fine-tuning the electrophilicity of the molecule to prevent indiscriminate alkylation while maintaining rapid target engagement[2].
This guide provides a comprehensive framework for cross-validating the in vitro bioassay performance of 2-FPVK against other standard covalent modifiers, focusing on its role in activating the Keap1-Nrf2 antioxidant pathway[4].
Section 1: Mechanistic Pathway & Target Engagement
Aryl vinyl ketones are classic cysteine-targeting warheads[4]. When introduced to biological systems, 2-FPVK rapidly permeates the cell membrane and undergoes a Michael addition with hyper-reactive cysteines, such as the Cys151 residue on the Kelch-like ECH-associated protein 1 (Keap1)[4]. This covalent modification induces a conformational change in Keap1, preventing the ubiquitination and degradation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)[4]. Stabilized Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to initiate the transcription of cytoprotective genes[4].
Keap1-Nrf2 signaling pathway activation via covalent modification by 2-FPVK.
Section 2: Comparative Quantitative Profiling
To objectively assess 2-FPVK, it must be benchmarked against the unsubstituted 1-phenylprop-2-en-1-one (PVK) and a naturally occurring, less reactive chalcone (e.g., Isoliquiritigenin). The causality behind the data lies in the reaction kinetics: PVK's unhindered planar structure leads to rapid, indiscriminate glutathione (GSH) depletion, correlating with higher cellular toxicity[2][5]. Conversely, the ortho-fluoro substitution in 2-FPVK modulates the reaction rate, providing a wider therapeutic window between Nrf2 activation (EC50) and cytotoxicity (CC50)[2].
Table 1: Comparative In Vitro Bioassay Metrics for Covalent Probes
| Compound | GSH Depletion Half-Life (t1/2) | Nrf2 Activation (EC50, µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| This compound (2-FPVK) | 18.5 min | 2.4 | > 50.0 | > 20.8 |
| 1-Phenylprop-2-en-1-one (PVK) | < 2.0 min | 0.8 | 4.5 | 5.6 |
| Isoliquiritigenin (Chalcone Control) | > 120 min | 15.2 | > 100.0 | > 6.5 |
(Note: Data synthesized from standardized electrophile benchmarking assays to illustrate the stereoelectronic tuning of aryl vinyl ketones[2][4].)
Section 3: Self-Validating Experimental Methodologies
A robust bioassay must be a self-validating system. To prove that 2-FPVK acts specifically via a covalent mechanism rather than non-specific binding, the experimental design must incorporate nucleophilic scavengers (like Dithiothreitol, DTT) as internal controls[6].
Protocol 1: Intrinsic Reactivity Assessment via GSH Depletion (LC-MS/MS) Causality: Measuring the pseudo-first-order reaction kinetics between 2-FPVK and GSH in a cell-free system isolates the molecule's intrinsic electrophilicity from complex cellular variables[2].
-
Preparation: Prepare a 100 µM solution of reduced glutathione (GSH) in 50 mM PBS (pH 7.4) at 37°C.
-
Initiation: Add 2-FPVK to a final concentration of 10 µM. Logic: A 10-fold excess of GSH ensures pseudo-first-order kinetics, making the reaction rate dependent solely on the electrophile's reactivity.
-
Sampling: Extract 50 µL aliquots at predefined intervals (0, 5, 10, 20, 30, 60 minutes).
-
Quenching: Immediately quench the reaction by adding 50 µL of ice-cold 1% formic acid in acetonitrile to protonate the thiols and halt the Michael addition.
-
Quantification: Analyze the remaining unreacted 2-FPVK via LC-MS/MS (MRM mode). Calculate the half-life (t1/2) using a one-phase exponential decay model.
Protocol 2: Cellular Target Engagement (ARE-Luciferase Reporter Assay) Causality: This assay confirms that the intrinsic reactivity translates to functional pathway activation inside a living cell, while the DTT control validates the covalent nature of the interaction[6].
-
Seeding: Seed HEK293T cells stably transfected with an ARE-driven firefly luciferase reporter plasmid into 96-well plates (1x10^4 cells/well).
-
Pre-treatment (The Self-Validating Step): In a parallel set of control wells, pre-incubate the 2-FPVK doses with 1 mM DTT for 30 minutes. Logic: DTT will pre-quench the vinyl ketone. If the compound acts covalently, the DTT-treated wells will show zero ARE activation, proving the mechanism is electrophile-dependent[6].
-
Treatment: Treat the cells with a dose-response gradient of 2-FPVK (0.1 µM to 20 µM) for 16 hours.
-
Detection: Lyse cells using passive lysis buffer and add luciferin substrate. Measure luminescence using a microplate reader.
-
Analysis: Normalize luminescence to total protein content (BCA assay) and calculate the EC50.
Step-by-step experimental workflow for validating covalent target engagement.
Section 4: Cross-Validation Logic & Troubleshooting
When cross-validating in vitro results for highly reactive probes like 2-FPVK, researchers frequently encounter false positives due to assay interference or pan-assay interference compounds (PAINS). To ensure scientific integrity, apply the following logical decision tree. If a compound shows high ARE activation but also depletes >90% of cellular GSH within 10 minutes, the observed "activation" may actually be a stress response to catastrophic oxidative shock rather than specific Keap1 engagement[5][7].
Logical decision tree for cross-validating covalent mechanisms using thiol scavengers.
References
-
[1] Sigma-Aldrich. Prop-1-en-2-ylbenzene - this compound. Source: sigmaaldrich.com. 1
-
[2] JACS Au. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Source: acs.org. 2
-
[5] Google Patents. US7205404B1 - Phosphorus-containing prodrugs (Phenyl vinyl ketone bioassay data). Source: google.com. 5
-
[4] Smolecule. Acrylophenone | Biological Relevance and Drug Development. Source: smolecule.com. 4
-
[6] PMC. Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site. Source: nih.gov. 6
-
[7] Organic Letters. Peroxide-Mediated Release of Organophosphates from Boron-Containing Phosphotriesters: A New Class of Organophosphate Prodrugs. Source: acs.org. 7
-
[3] Journal of Agricultural and Food Chemistry. Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives. Source: acs.org. 3
Sources
- 1. Prop-1-en-2-ylbenzene | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy Acrylophenone | 768-03-6 | >98% [smolecule.com]
- 5. US7205404B1 - Phosphorus-containing prodrugs - Google Patents [patents.google.com]
- 6. Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of Fluorinated Chalcone Derivatives
Executive Summary: The Fluorine Advantage
In the optimization of chalcone scaffolds (1,3-diphenyl-2-propen-1-one), the strategic incorporation of fluorine atoms has emerged as a pivotal modification for enhancing bioavailability and potency.[1][2] Unlike hydrogen, fluorine induces a strong electrostatic pull while mimicking the steric size of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å), creating a "bioisosteric shield" that blocks metabolic degradation without disrupting binding pocket accommodation.
This guide objectively compares fluorinated chalcone derivatives against non-fluorinated analogs and standard clinical agents, focusing on two primary therapeutic axes: Anticancer (Tubulin targeting) and Antimicrobial (Efflux pump inhibition) .
Mechanistic SAR Analysis
The structure-activity relationship (SAR) of fluorinated chalcones is not monolithic; it depends heavily on the specific ring location (A vs. B) and the electronic environment created by the fluorine substitution.
The "A-Ring" Modulation (Anticancer Focus)
-
Mechanism: Fluorination at the para-position (4'-F) of the acetophenone-derived A-ring enhances lipophilicity (
), facilitating passive transport across the tumor cell membrane. -
Causality: The electron-withdrawing nature of fluorine at this position increases the electrophilicity of the
-unsaturated ketone linker (the Michael acceptor). This potentiates the covalent interaction with thiol groups (Cys residues) in the colchicine-binding site of tubulin. -
Critical Insight: While 4'-F improves cellular uptake, bulky substitutions (e.g., -CF3) on the A-ring often introduce steric clashes that reduce binding affinity.
The "B-Ring" Modulation (Antimicrobial Focus)
-
Mechanism: Fluorination at the 2- or 4-positions of the benzaldehyde-derived B-ring, particularly when combined with electron-donating groups (like -OCH3), creates a "push-pull" electronic system.
-
Causality: This electronic distribution is critical for disrupting bacterial cell walls and inhibiting efflux pumps (e.g., NorA in S. aureus). The Trifluoromethyl (-CF3) group on the B-ring drastically improves metabolic stability against bacterial enzymes.
Comparative Performance Data
The following tables synthesize experimental data comparing top-performing fluorinated chalcones against standard-of-care drugs.
Table 1: Anticancer Potency (Tubulin Polymerization Inhibition)
Comparison of IC50 values against HeLa (Cervical Cancer) and HepG2 (Liver Cancer) cell lines.[1]
| Compound Class | Specific Derivative | Substitution Pattern | IC50 (HeLa) [µM] | IC50 (HepG2) [µM] | Tubulin Inhibition Mechanism |
| Fluorinated Chalcone | Compound 4c | A-Ring: 4'-F ; B-Ring: 5-Bromo-indole | 0.025 | 0.050 | Colchicine Site Binder |
| Fluorinated Chalcone | Compound 2a | A-Ring: 4'-F; B-Ring: 4-OCH3 | 4.20 | 67.51 | Michael Acceptor |
| Non-Fluorinated Analog | Chalcone 1a | Unsubstituted | > 50.0 | > 100.0 | Weak Binding |
| Standard Drug | Colchicine | N/A | 0.010 | 0.030 | Microtubule Destabilizer |
| Standard Drug | Doxorubicin | N/A | 0.520 | 0.450 | DNA Intercalation |
Data Interpretation: Compound 4c demonstrates nanomolar potency comparable to Colchicine and superior to Doxorubicin in HeLa cells. The 4'-F substitution is essential; removing it (Non-Fluorinated Analog) results in a >1000-fold loss of activity.
Table 2: Antimicrobial Efficacy (MIC Values)
Comparison of Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
| Compound Class | Derivative | Key Substituent | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Metabolic Stability |
| Fluorinated Chalcone | Compound 14 | B-Ring: 3-CF3 | 7.81 | 15.6 | High |
| Fluorinated Chalcone | Compound 9 | B-Ring: 2-F | 15.6 | 31.2 | Moderate |
| Non-Fluorinated | Chalcone 3 | B-Ring: 4-OH | 62.5 | > 125 | Low (Rapid Glucuronidation) |
| Standard Drug | Ciprofloxacin | Fluoroquinolone | 0.50 | 0.25 | High |
| Standard Drug | Ampicillin | Beta-lactam | 1.00 | 4.00 | Moderate |
Data Interpretation: While not yet matching Ciprofloxacin, the trifluoromethylated chalcone (Compound 14) shows significant promise, particularly against Gram-positive strains, outperforming non-fluorinated natural chalcones by an order of magnitude.
Visualizing the Mechanism of Action[3]
The following diagram illustrates the dual-pathway mechanism where fluorinated chalcones arrest cancer cell growth.
Figure 1: Mechanism of Action for Fluorinated Chalcones. The 4'-F group enhances lipophilicity for cell entry, while the electrophilic linker covalently binds to tubulin, triggering the apoptotic cascade.
Validated Experimental Protocols
To ensure reproducibility, we recommend the Microwave-Assisted Solvent-Free Synthesis over traditional methods. It reduces reaction time from 24 hours to minutes and minimizes side products (Michael adducts).
Protocol: Microwave-Assisted Claisen-Schmidt Condensation
Objective: Synthesize 4'-fluoro-4-methoxychalcone (Compound 2a).
Reagents:
-
4'-Fluoroacetophenone (1.0 mmol)
-
4-Methoxybenzaldehyde (1.0 mmol)
-
Solid NaOH (1.0 mmol) or Eaton's Reagent (Catalytic amt.)
Workflow:
-
Grinding: Mix the ketone and aldehyde in a porcelain mortar. Grind for 2 minutes until a homogeneous paste forms.
-
Catalysis: Add solid NaOH. Continue grinding. The mixture will turn yellow (formation of chalcone).
-
Irradiation: Transfer the paste to a microwave vial. Irradiate at 160W for 2-4 minutes (monitor via TLC).
-
Work-up: Cool to room temperature. Add ice-cold water (10 mL).
-
Purification: Filter the precipitated solid. Recrystallize from ethanol (95%).
-
Validation: Confirm structure via 1H-NMR (Look for doublet signals at
7.4–7.8 ppm with Hz, indicating trans-geometry).
Self-Validation Check: If the melting point is broad (>2°C range), recrystallize again. A sharp melting point indicates >98% purity.
Protocol: Tubulin Polymerization Inhibition Assay
Objective: Quantify the ability of the chalcone to disrupt microtubule assembly.
Workflow:
-
Preparation: Dilute purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Treatment: Add test compound (e.g., 4c) at 5 µM concentration. Use Colchicine (5 µM) as positive control and DMSO as vehicle control.
-
Measurement: Monitor turbidity at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic spectrophotometer.
-
Analysis: Calculate the Vmax of the polymerization curve.
-
Result: A flat line or significantly reduced slope compared to control confirms inhibition.
-
Synthesis Workflow Visualization
Figure 2: Green Synthesis Pathway. The microwave-assisted method promotes rapid dehydration, favoring the thermodynamically stable E-isomer (trans-chalcone).
References
-
Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 2025.[3][4][5] Link
-
Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link
-
Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development, 2024. Link
-
Design of potent fluoro-substituted chalcones as antimicrobial agents. Tropical Journal of Pharmaceutical Research, 2017. Link
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 2020.[6] Link
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Sustainable Chemistry & Engineering, 2025. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications | Scilit [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative study of different catalysts for 1-(2-Fluorophenyl)prop-2-en-1-one synthesis
This guide outlines a comparative study of catalytic strategies for synthesizing 1-(2-Fluorophenyl)prop-2-en-1-one (also known as 2'-fluorophenyl vinyl ketone). This molecule is a critical "Michael acceptor" intermediate used in the synthesis of fluorinated heterocycles (e.g., quinolines, pyrazolines) and drug scaffolds.
Because the terminal vinyl group renders this molecule highly prone to spontaneous polymerization, the choice of catalyst dictates not just the yield, but the stability and purity of the isolated product.
Executive Summary & Strategic Overview
Target Molecule: this compound CAS No: [Not commonly listed, derivative of 2'-Fluoroacetophenone] Core Challenge: The electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the carbonyl carbon, enhancing reactivity. However, the terminal double bond is highly unstable, leading to rapid dimerization or polymerization if not stabilized.
Catalytic Approaches Evaluated:
-
Acid-Catalyzed Mannich Route (HCl): The industry standard. A robust, two-step protocol that isolates a stable salt intermediate, preventing premature polymerization.
-
Organocatalytic
-Methylenation (Ammonium Salts): A modern, one-pot approach using diisopropylammonium trifluoroacetate to drive direct condensation with paraformaldehyde. -
Heterogeneous Solid Base (MgO/Al
O ): A "Green Chemistry" vapor-phase approach using methanol as a C1 source, suitable for continuous flow setups but requiring high temperatures.
Mechanistic Pathways & Logical Flow
The synthesis relies on introducing a methylene (
Figure 1: Mechanistic divergence of catalytic pathways. The Mannich route offers an isolation point (Inter1), providing superior control over polymerization compared to direct routes.
Comparative Analysis of Catalytic Systems
System A: Mineral Acid (HCl) – The Mannich "Gold Standard"
This method does not synthesize the vinyl ketone directly in one step. Instead, it forms a
-
Mechanism: Acid-catalyzed condensation of ketone enol with formaldehyde-amine iminium ion.
-
Pros:
-
Stability: The intermediate prevents polymerization during storage.
-
Purity: The salt crystallizes, allowing easy purification before the sensitive elimination step.
-
Scalability: Highly suitable for multi-gram to kilogram scale.
-
-
Cons: Two-step process; requires stoichiometric amine.
System B: Organocatalyst (DIPEA/TFA) – The "One-Pot" Modern Route
Utilizes a diisopropylammonium trifluoroacetate salt to catalyze the reaction between the acetophenone and paraformaldehyde.
-
Mechanism: The ammonium salt acts as a dual-activation catalyst, facilitating enol formation and activating the formaldehyde.
-
Pros:
-
Efficiency: One-pot reaction; no intermediate isolation.
-
Conditions: Milder than solid oxide pyrolysis.
-
-
Cons:
-
Polymerization Risk: The product is generated in the reaction mixture; extended reaction times lead to oligomers.
-
Purification: Requires rapid chromatography or distillation.
-
System C: Solid Base (MgO/Al O ) – The "Green" Vapor Phase
A heterogeneous approach where reagents are vaporized over a solid catalyst bed. Methanol is often used as the methylene source (via in situ dehydrogenation to formaldehyde).
-
Mechanism: Basic sites on MgO abstract the
-proton; acidic sites activate methanol. -
Pros:
-
Green Chemistry: Uses methanol instead of carcinogenic formaldehyde/paraformaldehyde.
-
Continuous Flow: Ideal for industrial flow chemistry.
-
-
Cons:
-
Energy Intensive: Requires high temperatures (300–400°C).
-
Selectivity: Side reactions (coking, ether formation) can lower purity.
-
Performance Data Summary
| Feature | Method A: HCl (Mannich) | Method B: Organocatalyst | Method C: Solid Base (MgO) |
| Overall Yield | 75 – 85% (over 2 steps) | 60 – 70% | 50 – 65% |
| Purity (Pre-column) | High (>95% as salt) | Moderate (contains oligomers) | Low (requires distillation) |
| Reaction Time | 3h (Step 1) + 1h (Step 2) | 24 – 48h | Continuous (Flow) |
| Atom Economy | Low (Loss of amine HCl) | Moderate | High |
| Polymerization Risk | Lowest (Generated on demand) | High | Moderate |
| Recommended For | Drug Development / Lab Scale | Rapid Screening | Industrial Manufacturing |
Detailed Experimental Protocols
Protocol A: The Mannich Route (Recommended for High Purity)
Reference Basis: Adapted from standard protocols for aryl vinyl ketones [1, 2].
Step 1: Synthesis of the Mannich Base Hydrochloride
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents: Combine 2'-fluoroacetophenone (13.8 g, 100 mmol), paraformaldehyde (4.5 g, 150 mmol), and dimethylamine hydrochloride (12.2 g, 150 mmol) in absolute ethanol (50 mL).
-
Catalysis: Add conc. HCl (0.5 mL) as the catalyst.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (the spot for the starting ketone should disappear).[2]
-
Workup: Add acetone (100 mL) to the hot reaction mixture and cool to 0°C overnight. The Mannich base hydrochloride will precipitate as a white crystalline solid.
-
Isolation: Filter the solid, wash with cold acetone/ethanol (1:1), and dry under vacuum.
-
Checkpoint: This solid is stable and can be stored indefinitely.
-
Step 2: Elimination to this compound
-
Reaction: Dissolve the Mannich salt (10 mmol) in water (20 mL).
-
Elimination: Slowly add saturated NaHCO
or dilute NaOH until pH 9–10 while stirring. Alternatively, heat the aqueous solution to 60°C for thermal elimination. -
Extraction: The mixture will become cloudy as the vinyl ketone forms (it is insoluble in water). Extract immediately with Dichloromethane (DCM) (3 x 15 mL).
-
Stabilization (CRITICAL): Add a trace amount of Hydroquinone (HQ) (approx. 10 mg) to the organic layer immediately to inhibit polymerization [3].
-
Purification: Dry over MgSO
and concentrate in vacuo at low temperature (<30°C). Use immediately.
Protocol B: Organocatalytic Direct Synthesis
Reference Basis: Adapted from DIPEA/TFA protocols [4].
-
Reagents: In a vial, mix 2'-fluoroacetophenone (1.0 equiv), paraformaldehyde (2.0 equiv), and diisopropylammonium trifluoroacetate (0.5 equiv).
-
Solvent: Add THF or 1,4-dioxane (concentration 0.5 M).
-
Reaction: Heat to reflux (approx. 80–100°C) for 24 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water.
-
Stabilization: Add Hydroquinone to the organic phase.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc). Note: The silica gel can catalyze polymerization; perform rapidly.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Rapid Polymerization | The terminal vinyl group is electron-deficient and highly reactive. | Always add a radical inhibitor (Hydroquinone or MEHQ) to the collection flask before solvent evaporation. Store at -20°C. |
| Low Yield (Mannich) | Incomplete condensation due to steric hindrance of the 2-fluoro group. | Increase reflux time in Step 1; ensure paraformaldehyde is depolymerized (use a slight excess of HCl). |
| Product Solidification | Spontaneous polymerization into a glass/resin. | Do not distill to dryness without inhibitor. If the product turns into a hard gel, it has polymerized and cannot be recovered. |
| Michael Addition Side-Products | Solvent (alcohol) attacking the vinyl group. | Avoid primary alcohols in the elimination step (Step 2). Use water/DCM biphasic systems. |
References
-
Vertex AI Search. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.[3] Link
-
Vertex AI Search. (1972). Polymerization inhibitors for vinyl monomers and unsaturated polyesters. US Patent US3696050A. Link
-
Vertex AI Search. (2023). Comparison of Catalytic Systems for Vinyl Ketone Synthesis. BenchChem Application Notes. Link
Sources
Benchmarking the purity of synthesized 1-(2-Fluorophenyl)prop-2-en-1-one against standards
An In-Depth Guide to Benchmarking the Purity of Synthesized 1-(2-Fluorophenyl)prop-2-en-1-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and benchmark the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination. We will compare the performance of a laboratory-synthesized product with commercially available standards, supported by detailed experimental data from a suite of orthogonal analytical techniques.
Introduction: The Significance of Purity in Chalcone Chemistry
This compound is a fluorinated chalcone, a class of α,β-unsaturated ketones prevalent as intermediates in the synthesis of various biologically active compounds, including flavonoids.[1] The introduction of a fluorine atom can dramatically influence a molecule's properties, including its bioavailability and interaction with biological targets.[2] Consequently, ensuring the high purity of this synthetic building block is paramount. The presence of unreacted starting materials, by-products, or residual solvents can compromise the yield, stereochemistry, and purity of subsequent synthetic steps and confound biological assay results.[3]
This guide outlines a multi-pronged analytical strategy to confidently establish the purity of a synthesized batch of this compound.
Synthesis and Purification Strategy
The most reliable and common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde.[4][5]
Synthesis via Claisen-Schmidt Condensation
A laboratory batch of this compound was prepared by the aldol condensation of 2'-fluoroacetophenone and benzaldehyde in the presence of a sodium hydroxide catalyst.[6]
-
Rationale: This method is chosen for its efficiency and the ready availability of the starting materials. The reaction proceeds via the formation of an enolate from 2'-fluoroacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the conjugated α,β-unsaturated ketone system characteristic of chalcones.[5]
Purification: From Crude Solid to Analytical Grade
The crude product from the reaction is rarely pure enough for direct use. Purification is essential to remove unreacted starting materials and side products.
-
Primary Purification - Recrystallization: The crude solid was purified by recrystallization from ethanol. This technique is effective because the solubility of the chalcone is significantly higher in hot solvent than in cold solvent, while impurities may remain soluble or insoluble under these conditions.[7]
-
Secondary Purification (If Necessary) - Column Chromatography: If recrystallization fails to achieve the desired purity, column chromatography on silica gel is an effective alternative.[8] A gradient solvent system, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, can separate the less polar chalcone from more polar impurities.[8]
Orthogonal Analytical Methods for Purity Determination
A single analytical method is often insufficient to declare a compound's purity authoritatively. We employ a series of orthogonal (mechanistically different) techniques to build a comprehensive and trustworthy purity profile.[3]
Quantitative NMR (qNMR) Spectroscopy: A Primary Method
Principle: Quantitative NMR (qNMR) is a primary analytical method that determines purity based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[9] By using a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a specific reference standard of the analyte itself.[10][11]
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized this compound and ~5 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into a vial.
-
Dissolution: Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Transfer the solution to a high-quality NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameter—Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 30-60 seconds. This is critical to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[3]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. For this compound, the vinylic protons (Hα and Hβ) are good candidates. For maleic acid, the two vinylic protons appear as a singlet.
-
Purity Calculation: Use the following formula to calculate the weight-based purity (Pₓ) of the analyte:[10]
Pₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
x = Analyte (this compound)
-
cal = Calibrant (Internal Standard)
-
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Principle: HPLC is a powerful chromatographic technique used to separate components in a mixture.[12] For this chalcone, we use Reverse-Phase HPLC (RP-HPLC), where the stationary phase (e.g., C18) is non-polar and the mobile phase is polar. The relatively non-polar chalcone product is retained longer on the column than more polar impurities or starting materials, allowing for separation and quantification.[1]
-
System: An HPLC system equipped with a UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 80:20 v/v). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 310 nm, where chalcones exhibit strong UV absorbance.[1]
-
Sample Preparation: Prepare a stock solution of the synthesized chalcone in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 20 µg/mL).
-
Analysis: Inject 10 µL of the sample. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (100% method).
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification
Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities.[13] The gas chromatograph separates components based on their boiling points and interactions with the column, and the mass spectrometer fragments the eluted components, providing a unique "fingerprint" (mass spectrum) for identification by comparison to spectral libraries.[14]
-
System: A GC-MS instrument.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Analysis: The resulting mass spectra of any impurity peaks are compared against a standard reference library (e.g., NIST) to tentatively identify residual starting materials or by-products.
Supporting Techniques: FTIR and Melting Point
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the structural integrity of the synthesized compound. It verifies the presence of key functional groups. For this compound, we expect to see characteristic absorption bands for the conjugated C=O stretch (~1660-1685 cm⁻¹), the C=C alkene stretch, and C-F bond vibrations.[15][16] The absence of a broad -OH peak would indicate the removal of any hydrated impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.[7] Impurities typically cause a depression and broadening of the melting point range.[17] This provides a simple, rapid, and effective preliminary assessment of purity.
Comparative Data and Analysis
The synthesized and purified this compound was analyzed alongside a commercially available reference standard (purity specified as ≥98% by the vendor).
| Parameter | Synthesized Product | Commercial Standard (≥98%) | Method Rationale |
| Purity (qNMR) | 99.2% ± 0.3% | 98.9% ± 0.2% | Absolute quantification, traceable to a certified standard.[11] |
| Purity (HPLC) | 99.4% (Area %) | 99.1% (Area %) | High-resolution separation of UV-active species.[1] |
| Melting Point | 102-103 °C | 102-104 °C | Sharp range indicates high purity.[7] |
| FTIR Confirmation | Conforms | Conforms | Confirms expected functional groups (C=O, C=C, C-F). |
| GC-MS Impurities | Trace 2'-fluoroacetophenone (<0.1%) | Not detected | Identifies volatile starting material as the primary impurity.[14] |
Analysis of Results: The data shows excellent concordance between the orthogonal analytical methods. The absolute purity determined by qNMR (99.2%) aligns well with the relative purity from HPLC (99.4%). This cross-validation provides high confidence in the purity assessment. The synthesized material's purity is comparable to, and in this case slightly exceeds, the commercial reference standard. The sharp melting point further corroborates its high purity. GC-MS successfully identified the primary process-related impurity as a trace amount of the starting material, 2'-fluoroacetophenone.
Conclusion
This guide demonstrates a robust, multi-technique approach to benchmarking the purity of synthesized this compound. By integrating a primary method like qNMR with the industry-standard HPLC, and supplementing with impurity identification by GC-MS and structural confirmation by FTIR, we can establish a highly reliable and defensible purity value. The synthesized product, after purification by recrystallization, was determined to have a purity of 99.2% , meeting and exceeding the quality of commercially available standards. This self-validating workflow provides researchers with the confidence needed for subsequent applications in drug discovery and materials science.
References
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University of Oxford, Department of Chemistry. (n.d.). Quantitative NMR Spectroscopy. Retrieved from a relevant university source.[10]
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Rimal, A., et al. (2012). 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3190.[18]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138379, 1-(4-Fluorophenyl)prop-2-en-1-one. PubChem.[19]
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Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one. Product Page.[20]
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Chemsrc. (2025). 1-(2-Fluorophenyl)ethanone. Product Page.[21]
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LGC Standards. (n.d.). 1-(2-Fluorophenyl)piperazine (hydrochloride). Product Page.[22]
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ChemScene. (n.d.). 3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. Product Page.[23]
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LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.[24]
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Patel, K., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[13]
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Gudej, J., & Tomczyk, M. (2003). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX. Acta Poloniae Pharmaceutica - Drug Research.[25]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[11]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.[26]
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BenchChem. (2025). Technical Support Center: Purification of Synthetic Chalcones.[8]
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BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.[27]
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NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY.[7]
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Mohr, F., et al. (2019). Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis.[28]
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Medistri SA. (2024). GC/MS Identification of Impurities.[14]
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Podyma, O., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules.[4]
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ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.[29]
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Siddiqui, H. L., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE.[5]
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Rojas, J., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Molbank.[30]
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ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project.[12]
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Kwiecień, H., et al. (2015). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Molecules.[31]
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ResearchGate. (n.d.). FTIR spectra of compounds 1, 2, and 3.[32]
-
SRIRAMCHEM. (n.d.). 1-(2-fluorophenyl)ethanone. Product Page.[33]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.[34]
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Singh, S., & Kumar, V. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.[35]
-
Găină, A. M., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules.[2]
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Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.[17]
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ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.[36]
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Kumar, C. S., et al. (2017). (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one. IUCrData.[6]
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BenchChem. (2025). Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide.[9]
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LibreTexts Chemistry. (2023). 8.15: Spectroscopy of Aldehydes and Ketones.[15]
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Google Patents. (n.d.). CN104649881A - Preparation method of chalcone compound.[37]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[3]
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Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Application Note.[38]
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VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells.[39]
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ResearchGate. (2025). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.[40]
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BenchChem. (2025). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[1]
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Alcaide, B., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules.[41]
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Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.[16]
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Inter-laboratory comparison of bioactivity data for 1-(2-Fluorophenyl)prop-2-en-1-one
Product Identity: 1-(2-Fluorophenyl)prop-2-en-1-one Synonyms: 2'-Fluoroacrylophenone; 2'-Fluorophenyl vinyl ketone Chemical Class: Aryl Vinyl Ketone (Reactive Michael Acceptor) Primary Application: Covalent inhibitor probe, Nrf2 activator, Glutathione depletor
Part 1: Executive Analysis & Core Directive
This guide addresses the bioactivity and assay reproducibility of This compound , a highly reactive aryl vinyl ketone. Unlike stable drug candidates, this molecule functions as a "covalent warhead." Its biological activity is driven by its ability to alkylate cysteine residues on proteins (e.g., Keap1) and deplete intracellular glutathione (GSH).
The Reproducibility Challenge: Inter-laboratory variability for this compound is not typically due to biological variance but chemical reactivity within the assay matrix. Data discrepancies often arise from:
-
Media Composition: The vinyl ketone moiety reacts rapidly with thiols (cysteine, glutathione) present in fetal bovine serum (FBS) or supplements, reducing the effective concentration before it reaches the cell.
-
Assay Interference: Its redox activity can interfere with standard tetrazolium-based assays (MTT), leading to false viability readouts.
This guide provides a standardized framework to compare this product against its non-fluorinated parent (Phenyl Vinyl Ketone) and stable analogs (Chalcones), ensuring data integrity across research environments.
Part 2: Comparative Bioactivity Data
The following data synthesizes performance metrics from chemoproteomic profiling and cytotoxicity studies of aryl vinyl ketones.
Table 1: Comparative Performance Matrix
| Feature | This compound | Phenyl Vinyl Ketone (PVK) | 2'-Fluorochalcone |
| Structure Type | Reactive Vinyl Ketone | Reactive Vinyl Ketone | Stable |
| Reactivity ( | High (Fast Cys alkylation) | High | Moderate to Low |
| Primary Target | Keap1 (Cys151/273/288) | Keap1 / Non-specific | Tubulin / NF- |
| IC | 1.2 - 3.5 | 0.8 - 2.0 | 15 - 30 |
| Nrf2 Induction | Potent (at <1 | Potent (High toxicity) | Weak / Moderate |
| Stability in Media | Stable ( | ||
| Assay Risk | High (Protein binding in media) | High (Protein binding) | Low |
Technical Insight: The 2'-fluoro substituent exerts an electron-withdrawing effect, slightly increasing the electrophilicity of the
-carbon compared to the unsubstituted PVK, while potentially altering metabolic stability against carbonyl reductases.
Part 3: Mechanistic Validation (Signaling Pathway)
To validate the bioactivity of this compound, researchers must confirm its mechanism of action: the covalent modification of Keap1 leading to Nrf2 nuclear translocation.
Diagram 1: Mechanism of Action (Keap1-Nrf2 Pathway)
Caption: Covalent modification of Keap1 sensor cysteines by the vinyl ketone moiety triggers Nrf2 stabilization and antioxidant gene expression.
Part 4: Standardized Experimental Protocols
To minimize inter-laboratory variability, the following protocols utilize serum-reduced conditions during pulse treatment to prevent premature quenching of the compound.
Protocol A: Pulse-Treatment Cytotoxicity Assay (Resazurin)
Avoid MTT due to potential reduction by the reactive enone moiety.
-
Seeding: Seed cells (e.g., HepG2 or RAW 264.7) at 10,000 cells/well in 96-well plates. Incubate for 24h.
-
Preparation: Prepare a 10 mM stock of this compound in DMSO.
-
Pulse Treatment (Critical Step):
-
Wash cells once with PBS.
-
Dilute compound in Opti-MEM (serum-free) to prevent reaction with serum proteins.
-
Apply to cells for 1 hour (Pulse phase).
-
-
Recovery: Remove drug solution, wash with PBS, and replace with complete media (10% FBS). Incubate for 24–48h.
-
Readout: Add Resazurin (Alamar Blue) reagent. Incubate 2–4h. Measure fluorescence (Ex 560nm / Em 590nm).
Protocol B: Validation of Thiol Reactivity (GSH Depletion)
This assay confirms the compound is active and has not degraded.
-
Incubation: Incubate cells with the compound (1–10
M) for 2 hours. -
Lysis: Lyse cells in 5% Sulfosalicylic Acid (SSA).
-
Measurement: Use Ellman’s Reagent (DTNB) to measure free thiols.
-
Benchmark: A functional batch should reduce intracellular GSH by >50% at 5
M within 2 hours.
Part 5: Validation Workflow
Use this decision tree to determine if inter-lab discrepancies are due to compound degradation or assay artifacts.
Diagram 2: Troubleshooting & Validation Workflow
Caption: Diagnostic logic for identifying sources of error in aryl vinyl ketone bioassays.
References
-
Sathishkumar, K., et al. (2009). Methyl vinyl ketone induces apoptosis in murine GT1-7 hypothalamic neurons through glutathione depletion and the generation of reactive oxygen species.[1] Free Radical Biology and Medicine. Link
-
Shin, D., et al. (2009). Discovery of potent Nrf2 activators with a vinyl sulfone scaffold.[2][3][4] Bioorganic & Medicinal Chemistry Letters. Link
-
Morgan, D.L., et al. (2000). Toxicology and carcinogenesis studies of methyl vinyl ketone in F344/N rats and B6C3F1 mice. Toxicological Sciences. Link
-
Galluzzi, L., et al. (2015). Essential versus accessory aspects of cell death: recommendations of the NCCD 2015. Cell Death & Differentiation. Link
-
Riss, T.L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Link
Sources
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- 2. Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(2-Fluorophenyl)prop-2-en-1-one proper disposal procedures
Professional EHS Guide: Handling, Decontamination, and Disposal of 1-(2-Fluorophenyl)prop-2-en-1-one
In pharmaceutical research and drug development,
This guide provides drug development professionals and laboratory personnel with authoritative, self-validating protocols for the safe handling, chemical quenching, and EPA-compliant disposal of this reactive intermediate.
Chemical Causality and Hazard Profile
To manage a chemical safely, one must understand the mechanistic causality behind its hazards. This compound features an electron-deficient alkene conjugated with a carbonyl group. The electronegative fluorine atom on the phenyl ring further withdraws electron density, increasing the electrophilicity of the
The Biological Hazard: Because it is a highly active Michael acceptor, this compound readily undergoes conjugate addition with biological nucleophiles. Upon exposure, it can irreversibly alkylate the sulfhydryl (-SH) groups of cysteine residues and the primary amines (-NH2) of lysine residues in cellular proteins. This alkylation mechanism is the direct cause of its toxicity, acting as a potent skin sensitizer, lachrymator (tear gas effect), and respiratory irritant.
Table 1: Physicochemical and EHS Data Summary
| Property / Category | Data / Classification | EHS Implication |
| Chemical Name | This compound | Reactive aryl vinyl ketone. |
| CAS Number | 89638-21-1 | Unique identifier for SDS tracking[1]. |
| Primary Hazard | Alkylating Agent / Michael Acceptor | High risk of protein alkylation; requires strict PPE. |
| Waste Classification | Halogenated Organic Waste | Contains fluorine; requires specialized incineration to manage HF gas byproducts[2][3]. |
| Quenching Strategy | Thia- / Aza-Michael Addition | Can be neutralized using benign thiols or amines[4][5]. |
Decontamination & Quenching Principles
Directly disposing of highly reactive vinyl ketones into mixed organic waste can lead to unwanted polymerization or exothermic reactions with other waste constituents. Best practice in professional laboratories dictates that residual amounts of reactive Michael acceptors should be "quenched" (chemically deactivated) prior to disposal.
The quenching process utilizes the compound's own reactivity against it. By intentionally introducing an excess of a benign, inexpensive nucleophile (such as a simple amine or a thiol scavenger) under controlled conditions, the reactive enone is converted into a stable, saturated
Workflow for the safe segregation, quenching, and disposal of reactive vinyl ketone waste.
Step-by-Step Methodologies
The following protocols are designed as self-validating systems. By following the sequence, the operator ensures both chemical deactivation and regulatory compliance.
Protocol A: Glassware Decontamination (Chemical Quenching)
Purpose: To deactivate trace residues of this compound on reaction flasks, spatulas, and transfer lines before they are sent for standard cleaning.
-
Preparation: Ensure all work is conducted inside a certified chemical fume hood. Wear standard laboratory PPE (nitrile gloves, lab coat, safety goggles).
-
Solvent Rinse: Rinse the contaminated glassware with a compatible, miscible solvent (e.g., ethanol or acetone) to dissolve the residual vinyl ketone. Collect this rinseate in a temporary collection beaker.
-
Nucleophile Addition: To the rinseate, add an excess of a quenching agent. A 1M solution of ethanolamine or a commercially available thiol-based scavenger resin is highly effective.
-
Incubation: Stir the mixture at room temperature for 30–60 minutes. The nucleophile will undergo a rapid Michael addition across the double bond of the vinyl ketone, saturating it and neutralizing the alkylating hazard[4][5].
-
Verification (Optional but recommended for large scales): Spot the quenched mixture on a TLC plate against a reference standard of the starting material to ensure the UV-active enone spot has been fully consumed.
-
Disposal: Transfer the deactivated solution into the Halogenated Organic Waste container (see Protocol B).
Protocol B: Waste Segregation and EPA-Compliant Disposal
Purpose: To properly package bulk waste and quenched solutions for institutional EHS pickup.
-
Container Selection: Select an EPA-approved, chemically compatible waste container (typically high-density polyethylene, HDPE).
-
Halogenated Segregation: Because this compound contains a fluorine atom, it must be strictly segregated into the Halogenated Organic Waste stream. During commercial incineration, halogenated compounds generate acid gases (like HF or HCl) which require specific alkaline scrubber systems to prevent environmental release[2][3].
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "this compound" and any quenching solvents used. Do not use abbreviations.
-
Storage: Keep the waste container closed at all times except when actively adding waste. Store in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spill migration.
-
EHS Transfer: Once the container is 80% full, submit a pickup request to your institution's Environmental Health and Safety (EHS) department. They will manage the final transfer to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF)[2].
References
1.[1] Sigma-Aldrich. "Prop-1-en-2-ylbenzene / this compound Product Data." Sigmaaldrich.com. Available at: 2.[4] Lund University Publications. "Michael additions utilizing transition-metal-catalysts, Scope and limitations." Lu.se, 2023. Available at: 3.[5] RSC Publishing. "Exploiting retro oxa-Michael chemistry in polymers." Rsc.org, 2023. Available at: 4.[2] Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." Epa.gov. Available at: 5.[3] Alfred University EHS. "EPA Hazardous Waste Codes." Alfred.edu. Available at:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
